4-Iodoaniline-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
233600-80-1 |
|---|---|
Molecular Formula |
C6H6IN |
Molecular Weight |
224.979 g/mol |
IUPAC Name |
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
InChI |
InChI=1S/C6H6IN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
VLVCDUSVTXIWGW-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)I |
Canonical SMILES |
C1=CC(=CC=C1N)I |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 4-Iodoaniline-¹³C₆ in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical research, particularly within drug discovery and development, the demand for precision and accuracy in quantitative analysis is paramount. Stable isotope-labeled internal standards (SIL-IS) have become indispensable tools for achieving reliable data in mass spectrometry-based bioanalysis. Among these, 4-Iodoaniline-¹³C₆ has emerged as a critical reagent for specific applications. This technical guide provides an in-depth exploration of the utility of 4-Iodoaniline-¹³C₆, its applications, and a detailed framework for its use in a research setting.
4-Iodoaniline-¹³C₆ is the stable isotope-labeled form of 4-iodoaniline, where the six carbon atoms of the benzene ring are replaced with the heavier ¹³C isotope. This isotopic enrichment makes it an ideal internal standard for the quantitative analysis of 4-iodoaniline or any pharmaceutical compound that contains the 4-iodoaniline moiety. Its chemical behavior is nearly identical to its unlabeled counterpart, allowing it to navigate through sample preparation and analysis in the same manner, thus providing a reliable reference for quantification.[1]
Core Applications in Research
The primary application of 4-Iodoaniline-¹³C₆ is as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] The key research areas where 4-Iodoaniline-¹³C₆ is of significant value include:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate containing the 4-iodoaniline structure.
-
Metabolite Identification and Quantification: Tracking the metabolic fate of a parent drug by using the labeled compound to accurately quantify its metabolites.
-
Bioavailability and Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug or assessing the equivalence of a generic drug to a reference product.
-
Toxicology and Drug Safety: Quantifying the presence of potentially toxic aniline-containing compounds in biological matrices.
The unlabeled form, 4-iodoaniline, is a versatile building block in organic synthesis, frequently used in the development of pharmaceuticals, especially anti-cancer agents, as well as in the manufacturing of dyes and advanced materials.[2] Given this, the ¹³C-labeled version is a crucial tool for the preclinical and clinical development of any new chemical entity derived from 4-iodoaniline.
The Principle of Stable Isotope Dilution Analysis
The use of 4-Iodoaniline-¹³C₆ is based on the principle of stable isotope dilution analysis (SIDA). In this method, a known amount of the SIL-IS (4-Iodoaniline-¹³C₆) is added to a sample containing the analyte of interest (the unlabeled 4-iodoaniline or a drug containing this moiety). The SIL-IS and the analyte are then extracted and analyzed together.
Because the SIL-IS has a higher mass due to the ¹³C atoms, it can be distinguished from the analyte by a mass spectrometer. Any sample loss during extraction, or variations in instrument response, will affect both the analyte and the SIL-IS equally. By measuring the ratio of the analyte signal to the SIL-IS signal, an accurate quantification of the analyte can be achieved, regardless of these variations.
Hypothetical Experimental Protocol: Quantification of a 4-Iodoaniline-Containing Drug in Plasma
This section provides a representative experimental protocol for the quantification of a hypothetical therapeutic agent, "Iodo-drug," in human plasma using 4-Iodoaniline-¹³C₆ as a precursor to the labeled internal standard, "Iodo-drug-¹³C₆".
Objective: To validate a method for the quantitative analysis of Iodo-drug in human plasma using LC-MS/MS.
Internal Standard: Iodo-drug-¹³C₆, synthesized from 4-Iodoaniline-¹³C₆.
Methodology:
-
Preparation of Calibration Standards and Quality Control Samples:
-
Stock solutions of Iodo-drug and Iodo-drug-¹³C₆ are prepared in methanol.
-
Calibration standards are prepared by spiking blank human plasma with known concentrations of Iodo-drug.
-
Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Iodo-drug-¹³C₆ internal standard solution.
-
Vortex mix for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution at a flow rate of 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM transitions are optimized for both Iodo-drug and Iodo-drug-¹³C₆.
-
-
Data Presentation: Method Validation Summary
The following table summarizes the hypothetical validation results for the quantitative assay of Iodo-drug.
| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Nominal Concentration | 5 | 50 | 500 |
| Mean Measured Concentration (n=5) | 4.92 | 51.5 | 495 |
| Accuracy (%) | 98.4 | 103 | 99 |
| Precision (CV %) | 4.2 | 3.5 | 2.8 |
| Recovery (%) | 85.1 | 87.3 | 86.5 |
| Matrix Effect (%) | 1.2 | -0.8 | 0.5 |
Visualizing the Workflow and Concepts
Diagram 1: General Workflow for Quantitative Bioanalysis using a SIL-IS
Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.
Diagram 2: The Principle of Isotope Dilution Mass Spectrometry
Caption: The core concept of stable isotope dilution for accurate quantification.
Conclusion
4-Iodoaniline-¹³C₆ is a powerful and essential tool for researchers in the pharmaceutical and life sciences. Its role as a stable isotope-labeled internal standard enables highly accurate and precise quantification of aniline-containing compounds in complex biological matrices. By mitigating the variables inherent in sample preparation and analysis, 4-Iodoaniline-¹³C₆ facilitates reliable decision-making in drug development, from early discovery through to clinical trials. The principles and methodologies outlined in this guide provide a framework for the effective implementation of this valuable research compound.
References
An In-depth Technical Guide to 4-Iodoaniline-¹³C₆: Structure, Isotopic Labeling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodoaniline-¹³C₆, a stable isotope-labeled compound crucial for advanced analytical applications in research and pharmaceutical development. The document details its chemical structure, isotopic labeling pattern, key physicochemical properties, and its primary role as an internal standard in quantitative mass spectrometry-based bioanalysis.
Chemical Structure and Isotopic Labeling
4-Iodoaniline-¹³C₆ is an isotopologue of 4-iodoaniline where all six carbon atoms of the benzene ring are replaced with the stable isotope carbon-13 (¹³C). This uniform labeling pattern results in a mass shift of +6 Da compared to the unlabeled compound, a critical feature for its use in mass spectrometry.
Structure:
Isotopic Labeling Pattern:
The key structural feature of 4-Iodoaniline-¹³C₆ is the incorporation of six ¹³C atoms into the aromatic ring. This ensures that any fragmentation of the aniline ring in mass spectrometry will produce ions that are distinctly heavier than those from the unlabeled analogue, minimizing isotopic interference.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of 4-Iodoaniline-¹³C₆.
Table 1: General and Physical Properties
| Property | Value |
| Chemical Formula | ¹³C₆H₆IN |
| Molecular Weight | 225.04 g/mol |
| Unlabeled Molecular Weight | 219.02 g/mol [1] |
| CAS Number | 233600-80-1[2] |
| Appearance | Light brown to brown solid[2] |
| Melting Point | 61-63 °C (for unlabeled)[3] |
| Solubility | Soluble in DMSO, chloroform, and methanol; slightly soluble in water[2][3] |
Table 2: Spectroscopic Data Summary
| Spectroscopic Technique | Key Features |
| Mass Spectrometry (MS) | Molecular ion ([M]+) peak at m/z 225. The isotopic cluster will be distinct from the unlabeled compound. |
| ¹³C Nuclear Magnetic Resonance (NMR) | A complex spectrum due to ¹³C-¹³C coupling. All aromatic carbon signals will be present. |
| ¹H Nuclear Magnetic Resonance (NMR) | The proton signals will be split by the adjacent ¹³C atoms, leading to more complex splitting patterns compared to the unlabeled compound. |
Synthesis of 4-Iodoaniline-¹³C₆
Experimental Protocol: Adapted from the Iodination of Aniline
This protocol is based on the direct iodination of aniline using iodine and sodium bicarbonate[3][4][5].
Materials:
-
Aniline-¹³C₆
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol (for recrystallization)
-
Sodium bisulfite (optional, for decolorizing)
Procedure:
-
In a flask, dissolve Aniline-¹³C₆ and sodium bicarbonate in deionized water.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add powdered iodine to the cooled solution in small portions.
-
Continue stirring for 20-30 minutes after the final addition of iodine. The reaction is complete when the color of free iodine has mostly disappeared[4].
-
If the resulting solution is yellow, a small amount of sodium bisulfite can be added to decolorize it[5].
-
Collect the crude 4-Iodoaniline-¹³C₆ precipitate by filtration.
-
Purify the crude product by recrystallization from ethanol to obtain the final product.
Logical Workflow for the Synthesis of 4-Iodoaniline-¹³C₆
Caption: A flowchart illustrating the key stages in the synthesis of 4-Iodoaniline-¹³C₆.
Analytical Methodologies
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure and isotopic labeling of 4-Iodoaniline-¹³C₆.
Experimental Protocol: General ¹³C NMR Analysis
-
Sample Preparation: Dissolve a few milligrams of 4-Iodoaniline-¹³C₆ in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Use a high-field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the high ¹³C enrichment, ¹³C-¹³C couplings will be observed, which can be further investigated using 2D NMR experiments like INADEQUATE to confirm the carbon framework[6][7].
4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the primary application for 4-Iodoaniline-¹³C₆, where it is used as an internal standard.
Experimental Protocol: Quantitative Analysis using 4-Iodoaniline-¹³C₆ as an Internal Standard
-
Sample Preparation: To a biological sample (e.g., plasma, urine) containing the unlabeled analyte, add a known amount of 4-Iodoaniline-¹³C₆ (the internal standard). Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard[8].
-
LC Separation: Inject the extracted sample onto a suitable HPLC or UHPLC column (e.g., a C18 column) for chromatographic separation of the analyte and internal standard from matrix components.
-
MS Detection: Use a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. Monitor a specific precursor-to-product ion transition for the unlabeled analyte and a separate, corresponding transition for the 4-Iodoaniline-¹³C₆ internal standard[9].
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the unknown sample.
Experimental Workflow for Quantitative Bioanalysis
References
- 1. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Iodoaniline | 540-37-4 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Quantitative mass spectrometry imaging of drugs and metabolites: a multiplatform comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Purification of 4-Iodoaniline-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 4-Iodoaniline-¹³C₆
The synthesis of 4-Iodoaniline-¹³C₆ is achieved through the direct electrophilic iodination of Aniline-¹³C₆. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an iodine cation (I⁺) or a polarized iodine molecule acts as the electrophile, attacking the electron-rich ¹³C-labeled benzene ring of the aniline. The amino group (-NH₂) is a strong activating group and directs the substitution primarily to the para position due to steric hindrance at the ortho positions.
A common and effective method for this transformation involves the use of iodine in the presence of a mild base, such as sodium bicarbonate, to neutralize the hydrogen iodide (HI) byproduct and drive the reaction to completion.
Experimental Protocol: Direct Iodination of Aniline-¹³C₆
This protocol is adapted from established methods for the synthesis of unlabeled 4-iodoaniline. Researchers should exercise caution and adapt the procedure as necessary based on their experimental setup and safety protocols.
Materials:
-
Aniline-¹³C₆ (Commercially available)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol or Petroleum Ether (for recrystallization)
-
Sodium bisulfite (optional, for decolorization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Aniline-¹³C₆ in deionized water.
-
Add sodium bicarbonate to the solution and stir until it is completely dissolved. The solution should be cooled in an ice bath to 0-5 °C.
-
In a separate container, prepare a solution of iodine in a minimal amount of a suitable organic solvent or grind the iodine to a fine powder.
-
Slowly add the iodine to the cooled Aniline-¹³C₆ solution with vigorous stirring over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
After the complete addition of iodine, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
If the solution retains a yellow or brown color due to excess iodine, a small amount of sodium bisulfite solution can be added dropwise until the color disappears.
-
The crude 4-Iodoaniline-¹³C₆ will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold deionized water.
-
The crude product can then be purified by recrystallization.
Purification of 4-Iodoaniline-¹³C₆
Purification of the synthesized 4-Iodoaniline-¹³C₆ is critical to remove any unreacted starting materials, di-iodinated byproducts, and other impurities. Recrystallization is a highly effective method for obtaining high-purity crystalline 4-Iodoaniline-¹³C₆.
Experimental Protocol: Recrystallization
-
Transfer the crude 4-Iodoaniline-¹³C₆ to a clean flask.
-
Add a minimal amount of a suitable solvent, such as ethanol or petroleum ether.
-
Gently heat the mixture with stirring until the solid is completely dissolved.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a few more minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
The following tables summarize the key physical and chemical properties of the starting material and the final product.
Table 1: Properties of Aniline-¹³C₆
| Property | Value |
| CAS Number | 100849-37-4 |
| Molecular Formula | ¹³C₆H₇N |
| Molecular Weight | 99.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 184 °C |
| Melting Point | -6 °C |
| Isotopic Purity | ≥ 99 atom % ¹³C |
Table 2: Expected Properties and Analytical Data for 4-Iodoaniline-¹³C₆
| Property | Expected Value/Technique |
| CAS Number | 233600-80-1 |
| Molecular Formula | ¹³C₆H₆IN |
| Molecular Weight | 225.02 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | ~62-64 °C |
| Expected Yield | 70-85% (based on unlabeled synthesis) |
| Purity (post-purification) | >98% (determined by HPLC, GC-MS) |
| ¹H NMR | Spectrum will show characteristic aromatic proton signals. |
| ¹³C NMR | Spectrum will show six distinct signals in the aromatic region, confirming the ¹³C labeling. |
| Mass Spectrometry (MS) | The molecular ion peak will confirm the mass of the labeled compound. |
Visualizations
Synthesis Pathway
Caption: Synthesis of 4-Iodoaniline-¹³C₆ via electrophilic iodination.
Purification Workflow
Caption: Purification workflow for 4-Iodoaniline-¹³C₆ by recrystallization.
A Technical Guide to 4-Iodoaniline-¹³C₆: Commercial Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Iodoaniline-¹³C₆, a stable isotope-labeled compound increasingly utilized in advanced research and development. This document details its commercial suppliers, key technical specifications, and its primary application as an internal standard in quantitative mass spectrometry-based analyses.
Commercial Availability
4-Iodoaniline-¹³C₆ is a specialized chemical available from a select number of commercial suppliers that focus on stable isotope-labeled compounds. These companies are crucial partners for researchers requiring high-purity, well-characterized reagents for their studies.
Table 1: Commercial Suppliers of 4-Iodoaniline-¹³C₆ and Related Compounds
| Supplier | Product Name | CAS Number | Additional Information |
| MedchemExpress | 4-Iodoaniline-¹³C₆ | 233600-80-1 | Offers the directly labeled compound for research use.[1][2] |
| Cambridge Isotope Laboratories, Inc. | Aniline (¹³C₆, 99%) | 100849-37-4 | Provides the ¹³C₆ labeled aniline precursor, suggesting capabilities for custom synthesis of derivatives like 4-Iodoaniline-¹³C₆.[3] |
Technical Specifications
The utility of 4-Iodoaniline-¹³C₆ in quantitative assays is directly dependent on its chemical purity and isotopic enrichment. While specific batch characteristics can be found on the Certificate of Analysis (CoA) provided by the supplier, typical specifications are summarized below.
Table 2: Key Technical Data for 4-Iodoaniline-¹³C₆
| Parameter | Specification | Significance |
| Chemical Formula | ¹³C₆H₆IN | Indicates the incorporation of six ¹³C atoms in the benzene ring. |
| Molecular Weight | ~225.04 g/mol | The increased mass due to the ¹³C isotopes allows for its differentiation from the unlabeled analogue in mass spectrometry. |
| CAS Number | 233600-80-1 | A unique identifier for this specific isotopically labeled compound.[4] |
| Isotopic Enrichment | Typically ≥99% | High isotopic purity is critical to minimize interference from naturally occurring isotopes and ensures accurate quantification. |
| Chemical Purity | Typically ≥98% | High chemical purity ensures that the analytical signal is not confounded by impurities. |
Application in Quantitative Mass Spectrometry
The primary application of 4-Iodoaniline-¹³C₆ is as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. Stable isotope-labeled internal standards are considered the gold standard for quantification in complex biological matrices.[5][6][7]
Principle of Stable Isotope Dilution Mass Spectrometry
Stable Isotope Dilution (SID) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample at an early stage of sample preparation.[6] Because the labeled internal standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. However, due to the mass difference, the internal standard can be distinguished from the analyte. By measuring the ratio of the signal from the analyte to the signal from the internal standard, precise and accurate quantification can be achieved, as this ratio corrects for sample loss during preparation and variations in instrument response.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a quantitative proteomics experiment utilizing a ¹³C-labeled internal standard.
Hypothetical Experimental Protocol
Objective: To quantify the concentration of "Drug-X-aniline" in human plasma using LC-MS/MS with 4-Iodoaniline-¹³C₆ as an internal standard.
Materials:
-
Human plasma samples
-
"Drug-X-aniline" reference standard
-
4-Iodoaniline-¹³C₆ internal standard solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the 4-Iodoaniline-¹³C₆ internal standard solution.
-
Add 300 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:ACN with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for both "Drug-X-aniline" and 4-Iodoaniline-¹³C₆.
-
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of known concentrations of "Drug-X-aniline" spiked into a blank matrix and a fixed concentration of the 4-Iodoaniline-¹³C₆ internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for the unknown samples.
-
Determine the concentration of "Drug-X-aniline" in the unknown samples by interpolating from the calibration curve.
-
Signaling Pathways and Logical Relationships
The use of 4-Iodoaniline-¹³C₆ is primarily in the analytical chemistry domain to support drug development and research. Its role is not to interact with signaling pathways but to enable the accurate measurement of molecules that do. The logical relationship of its application in a broader research context, such as biomarker discovery, is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cambridge Isotope Laboratories ANILINE (13C6, 99%), 0.25 G, 100849-37-4, | Fisher Scientific [fishersci.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. Stable isotopic labeling of proteins for quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
An In-depth Technical Guide to the Safe Handling of 4-Iodoaniline-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for 4-Iodoaniline-¹³C₆, a stable isotope-labeled compound. While the isotopic label (¹³C) does not significantly alter the chemical reactivity or toxicity compared to its unlabeled counterpart, adherence to strict safety protocols is paramount due to the inherent hazards of 4-iodoaniline. This document outlines the potential hazards, recommended personal protective equipment, and detailed procedures for safe handling, storage, and disposal.
Hazard Identification and Classification
4-Iodoaniline is classified as a hazardous substance. The following tables summarize its hazard identification and the necessary personal protective equipment.
Table 1: Hazard Identification for 4-Iodoaniline
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[1][2] |
|
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] |
|
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1] |
|
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |
|
Note: Inhalation of 4-iodoaniline may lead to the formation of methemoglobin, which can cause cyanosis. The onset of symptoms may be delayed for two to four hours or longer.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling 4-Iodoaniline-¹³C₆.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. A complete suit protecting against chemicals is recommended.[1] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher exposure levels, a self-contained breathing apparatus is necessary.[1][3] |
| Body Protection | A lab coat or chemical-resistant apron should be worn.[1] |
Experimental Protocols: Safe Handling and Storage
Adherence to the following protocols is crucial for the safe handling and storage of 4-Iodoaniline-¹³C₆.
General Handling Precautions
-
Ventilation: Always handle 4-Iodoaniline-¹³C₆ in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1][5]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2][5] Wash hands thoroughly with soap and water after handling and before breaks.[1][2][5]
-
Dust Control: Minimize dust generation and accumulation.[3][4] Use dry clean-up procedures and avoid sweeping.[5]
Storage Procedures
-
Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1][4][5]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[4]
-
Light Sensitivity: Protect from direct sunlight and light exposure.[1][3][4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3][4]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4]
Workflow for Safe Handling of 4-Iodoaniline-¹³C₆
The following diagram illustrates the logical workflow for the safe handling of 4-Iodoaniline-¹³C₆ from receipt to disposal.
References
An In-depth Technical Guide to the Material Safety of 4-Iodoaniline-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data for 4-Iodoaniline-¹³C₆, a stable isotope-labeled compound used in research and drug development. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for the ¹³C₆ isotopologue, this document synthesizes information from available data for 4-Iodoaniline-¹³C₆ and its unlabeled counterpart, 4-Iodoaniline. The toxicological and chemical properties are expected to be nearly identical.
Section 1: Chemical and Physical Properties
4-Iodoaniline-¹³C₆ is a light brown to brown solid.[1] The introduction of six Carbon-13 atoms increases its molecular weight compared to the unlabeled compound. Key physical and chemical properties are summarized below.
| Property | 4-Iodoaniline-¹³C₆ | 4-Iodoaniline | Reference |
| CAS Number | 233600-80-1 | 540-37-4 | [1][2] |
| Molecular Formula | ¹³C₆H₆IN | C₆H₆IN | [1][3] |
| Molecular Weight | 224.98 g/mol | 219.02 g/mol | [1][4] |
| Appearance | Light brown to brown solid | White to grey or blackish powder/crystals | [1][3][4][5] |
| Melting Point | Not available | 61-63 °C (lit.) | [3][5] |
| Boiling Point | Not available | 268.7 ± 23.0 °C (Predicted) | [3] |
| Flash Point | Not available | 116.3 °C | [3] |
| Solubility | Soluble in DMSO (100 mg/mL) | Slightly soluble in water; Soluble in chloroform, methanol, alcohol, and ether. | [1][3] |
| Vapor Pressure | Not available | 0.00758 mmHg at 25°C | [3] |
| pKa | Not available | 3.81 (at 25℃) | [3] |
Section 2: Hazard Identification and Safety Precautions
The primary hazards associated with 4-Iodoaniline are based on data for the unlabeled compound and should be considered applicable to 4-Iodoaniline-¹³C₆.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Causes skin irritation (H315).[4][6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).[6]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation): May cause respiratory irritation (H335).[6]
Precautionary Statements:
-
Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][7] Wash skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7] Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7]
-
Disposal: Dispose of contents/container in accordance with local regulations.[7]
Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis.[6] The onset of symptoms may be delayed.[6]
Section 3: Experimental Protocols and Handling
Safe Handling Workflow
The following diagram outlines the recommended workflow for safely handling 4-Iodoaniline-¹³C₆ in a laboratory setting.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU).[7]
-
Skin Protection: Handle with gloves. Wash and dry hands after use.[7]
-
Body Protection: Wear appropriate protective clothing.[8]
-
Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
Storage Conditions:
-
Solid: Store at 4°C and protect from light.[1] Keep the container tightly closed in a dry and well-ventilated place.[7] The compound is light-sensitive.[3]
-
Stock Solutions: Store in a solvent at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Spill and Accidental Release Measures:
-
Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding dust generation. Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.[8]
-
Major Spills: Evacuate the area and move upwind. Alert emergency responders to the location and nature of the hazard.[8]
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6][7]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6][7]
Section 4: Experimental Protocols
While specific experimental protocols for 4-Iodoaniline-¹³C₆ are proprietary to the user's research, general methodologies for the unlabeled compound are instructive.
Preparation of 4-Iodoaniline (for reference): A common method involves the reaction of aniline with iodine in the presence of sodium bicarbonate.[9]
-
Aniline and sodium bicarbonate are added to water.
-
Crushed iodine is slowly added with vigorous stirring.
-
The mixture is stirred for approximately 20 minutes after the addition is complete.
-
If the solution is yellow, a small amount of sodium bisulfite can be added for decolorization.
-
The crude product is obtained by filtration and can be purified by recrystallization from ethanol.[9]
Use in Organic Synthesis: 4-Iodoaniline is a versatile reagent in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[10] The iodine atom serves as an excellent leaving group.[10] It is also used in the preparation of functionalized materials like phenyl functionalized graphene oxide and in palladium-catalyzed carbonylation reactions to produce polybenzamides.[10] The ¹³C₆-labeled version is invaluable for tracer studies and quantitative analysis in drug development processes.[1]
Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet. Researchers should always consult the most current SDS provided by the manufacturer before handling this chemical and adhere to all institutional and governmental safety regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Iodoaniline-13C6 | CAS#:233600-80-1 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-iodoaniline - Sarex Fine [sarex.com]
- 6. sodiumiodide.net [sodiumiodide.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Page loading... [guidechem.com]
- 10. nbinno.com [nbinno.com]
Technical Guide: Storage and Stability of 4-Iodoaniline-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage conditions, stability, and handling procedures for 4-Iodoaniline-¹³C₆. The information is intended to ensure the integrity and purity of this isotopically labeled compound for research and development applications.
Introduction
Recommended Storage and Handling
Proper storage and handling are paramount to prevent degradation and maintain the integrity of 4-Iodoaniline-¹³C₆. The following recommendations are based on supplier data and general guidelines for stable isotopically labeled compounds.
2.1. General Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
2.2. Shipping and Initial Receipt: 4-Iodoaniline-¹³C₆ is typically shipped at room temperature in the continental US, though this may vary for international shipping.[1] Upon receipt, it is crucial to transfer the compound to the recommended long-term storage conditions as soon as possible.
Table 1: Recommended Storage Conditions for 4-Iodoaniline-¹³C₆
| Form | Storage Temperature | Light Conditions | Shelf Life (in solvent) |
| Solid (Crystalline Powder) | 4°C | Protect from light | Not specified |
| In Solvent | -80°C | Protect from light | 6 months |
| In Solvent | -20°C | Protect from light | 1 month |
Stability Profile
The stability of 4-Iodoaniline-¹³C₆ is influenced by temperature, light, and the presence of solvents. While specific long-term stability studies on the ¹³C₆-labeled compound are not publicly available, information on the unlabeled compound and general principles for aromatic amines provide guidance.
3.1. Thermal Stability: As a solid, 4-Iodoaniline-¹³C₆ should be stored at refrigerated temperatures (4°C) to minimize the risk of thermal degradation.[1] When in solution, storage at ultra-low temperatures (-80°C) is recommended for long-term stability.[1]
3.2. Light Sensitivity: 4-Iodoaniline is known to be light-sensitive. Therefore, it is critical to store 4-Iodoaniline-¹³C₆, both in solid and solution form, protected from light.[1] Amber vials or containers wrapped in aluminum foil should be used.
3.3. Stability in Solution: The choice of solvent and storage conditions significantly impacts the stability of 4-Iodoaniline-¹³C₆ in solution. For stock solutions, using a suitable solvent like DMSO is common.[1] It is recommended to prepare fresh solutions for immediate use whenever possible. If storage is necessary, aliquoting the solution into single-use vials can prevent degradation from repeated freeze-thaw cycles.
3.4. Isotopic Stability: The carbon-13 isotopes are stable and do not undergo radioactive decay. The C-C and C-N bonds in the aromatic ring are generally stable, and the risk of isotopic exchange of the carbon atoms under normal storage and experimental conditions is negligible.
Experimental Protocols
To ensure the continued integrity of 4-Iodoaniline-¹³C₆, periodic stability testing is recommended, especially for long-term studies. A stability-indicating method can be developed using a forced degradation study.
4.1. Forced Degradation Study Protocol: A forced degradation study deliberately exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products. This information is crucial for developing a stability-indicating analytical method.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for 4-Iodoaniline-¹³C₆.
Materials:
-
4-Iodoaniline-¹³C₆
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC or GC-MS system
Methodology:
-
Acid Hydrolysis: Dissolve a known concentration of 4-Iodoaniline-¹³C₆ in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve a known concentration of 4-Iodoaniline-¹³C₆ in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve a known concentration of 4-Iodoaniline-¹³C₆ in a solution of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.
-
Analysis: Analyze the stressed samples and an unstressed control sample by a suitable analytical method, such as GC-MS or HPLC-UV/MS.
4.2. Analytical Method for Stability Assessment (GC-MS): A gas chromatography-mass spectrometry (GC-MS) method is well-suited for the analysis of aniline derivatives.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector: Splitless injection at a temperature of 250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a final temperature of around 280°C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range that includes the molecular ion of 4-Iodoaniline-¹³C₆ (m/z 225) and potential degradation products.
Visualizations
5.1. Storage and Handling Workflow
Caption: Workflow for receiving, storing, and handling 4-Iodoaniline-¹³C₆.
5.2. Potential Degradation Pathways
Aromatic amines can undergo degradation through several pathways, primarily oxidation and photodegradation. While specific degradation products for 4-Iodoaniline have not been extensively reported, the following diagram illustrates plausible degradation pathways based on the chemistry of similar compounds.
Caption: Plausible degradation pathways for 4-Iodoaniline under oxidative and photolytic stress.
Conclusion
The stability and integrity of 4-Iodoaniline-¹³C₆ are essential for its effective use in sensitive analytical applications. Adherence to the recommended storage conditions, particularly protection from light and storage at appropriate temperatures, is crucial. For long-term projects, it is advisable to perform periodic stability checks using a validated stability-indicating method. The information and protocols provided in this guide are intended to assist researchers in maintaining the quality of this important analytical standard.
References
The Silent Language of Metabolism: A Technical Guide to 13C Labeled Compounds as Tracers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular metabolism, understanding the dynamic flow of molecules through complex biochemical pathways is paramount. Stable isotope tracers, particularly compounds labeled with Carbon-13 (¹³C), have emerged as a powerful and indispensable tool for elucidating metabolic fluxes in both health and disease.[1][2] Unlike radioactive isotopes, ¹³C is a naturally occurring, non-radioactive isotope of carbon, making it safe for use in a wide range of biological systems, including human studies.[3] This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using ¹³C labeled compounds as tracers, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.
Core Principles of 13C Tracer Analysis
The fundamental principle behind ¹³C tracer analysis lies in introducing a substrate artificially enriched with ¹³C into a biological system and tracking its incorporation into downstream metabolites.[2] By measuring the distribution of ¹³C within these metabolites, researchers can infer the activity of specific metabolic pathways.[4] This technique, often referred to as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides a quantitative measure of the rates (fluxes) of metabolic reactions.[5]
The natural abundance of ¹³C is approximately 1.1%, with the vast majority of carbon atoms being ¹²C (around 98.9%).[6][7] This low natural abundance provides a clear background against which the incorporation of ¹³C from an enriched tracer can be accurately measured.
Quantitative Data Summary
For effective experimental design, a clear understanding of key quantitative parameters is essential. The following table summarizes critical data for working with ¹³C labeled compounds.
| Parameter | Value | Description |
| Natural Abundance of ¹²C | ~98.9% | The most abundant stable isotope of carbon.[6][7] |
| Natural Abundance of ¹³C | ~1.1% | The stable isotope used as a tracer.[6][7] |
| Common ¹³C Enrichment Levels | 95% - 99% | Commercially available ¹³C labeled substrates are typically highly enriched to maximize signal over natural abundance.[8] |
| Typical Dosage (Human Studies) | Varies significantly based on the substrate and study goals. For example, a 60g dose of ¹³C-labeled glucose has been used in exercise metabolism studies. | The amount of labeled compound administered is a critical experimental parameter that requires careful consideration and optimization.[9] |
| Typical Dosage (Animal Models) | 1-4 mg/g body weight | Bolus-based stable isotope labeling in mouse models has shown effective labeling of the TCA cycle with ¹³C-glucose at these concentrations.[10] |
Experimental Workflow
A typical ¹³C tracer experiment follows a well-defined workflow, from initial experimental design to final data analysis and interpretation. Understanding each step is crucial for obtaining reliable and meaningful results.
Key Methodologies: Experimental Protocols
The accurate measurement of ¹³C incorporation into metabolites relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry-Based ¹³C Tracer Analysis
MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio. In ¹³C tracer studies, MS is used to measure the mass isotopologue distribution (MID) of metabolites, which reflects the number of ¹³C atoms incorporated.
Sample Preparation Protocol for LC-MS:
-
Metabolite Extraction:
-
For adherent cells, wash the cells twice with cold phosphate-buffered saline (PBS).
-
Quench metabolism and lyse the cells by adding a pre-chilled extraction solvent (e.g., 80% methanol) at -20°C.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Perform a second extraction of the pellet with a pre-chilled 80%/20% methanol/water mixture to improve recovery.
-
Combine the supernatants.
-
-
Sample Clarification and Storage:
-
Centrifuge the combined extracts again to remove any remaining particulates.
-
Transfer the clear supernatant to a new tube.
-
Store the extracted metabolites at -80°C until analysis.
-
LC-MS Instrument Setup and Data Acquisition (Example using a high-resolution Orbitrap MS):
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites.
-
Mobile Phase A: 90% 10 mM ammonium bicarbonate, pH 9.2 / 10% acetonitrile.
-
Mobile Phase B: 100% acetonitrile.
-
Gradient: A typical gradient would involve a decrease in the percentage of mobile phase B over time to elute metabolites of increasing polarity.
-
Flow Rate: 0.300 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative ion mode is commonly used for central carbon metabolites.
-
Data Acquisition: Full scan mode with a high resolution (e.g., >100,000) is used to accurately measure the mass of the different isotopologues.
-
Data Analysis: The raw data is processed to determine the peak areas for each isotopologue of a given metabolite. This data is then corrected for the natural abundance of ¹³C.
-
NMR Spectroscopy-Based ¹³C Tracer Analysis
NMR spectroscopy provides positional information about the ¹³C label within a molecule, offering a deeper insight into the specific carbon atom transitions that have occurred.
Sample Preparation Protocol for NMR:
-
Metabolite Extraction: Follow a similar extraction protocol as for LC-MS to obtain polar metabolite extracts.
-
Sample Reconstitution:
-
Dry the metabolite extract, for example, by lyophilization.
-
Reconstitute the dried extract in a known volume of a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
Transfer the reconstituted sample to an NMR tube.
-
-
Sample Quantity: The amount of sample required for NMR is generally higher than for MS. For a proton spectrum, 1-10 mg of material may be needed, while for a ¹³C spectrum, 10-50 mg may be required.
NMR Data Acquisition Parameters (Example for 1D ¹³C NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for increased sensitivity and resolution.
-
Pulse Sequence: A simple pulse-acquire sequence with proton decoupling is typically used for 1D ¹³C spectra.
-
Acquisition Parameters:
-
Pulse Angle: A 60° pulse angle can be used to favor nuclei with shorter T₁ relaxation times.
-
Relaxation Delay: A short relaxation delay (e.g., 0.1 s) can be used to maximize sensitivity.
-
Acquisition Time: An acquisition time of around 0.8 s is typical.
-
Proton Decoupling: Continuous proton decoupling (e.g., using WALTZ-16) is applied to simplify the spectrum and improve sensitivity.
-
-
Total Acquisition Time: A 1D ¹³C spectrum at natural abundance can take approximately 2 hours to acquire with good signal-to-noise.
Visualizing Metabolic Pathways with 13C Tracing
Graphviz diagrams can be used to visualize the flow of ¹³C atoms through key metabolic pathways, providing a clear and intuitive representation of the experimental data.
Glycolysis and TCA Cycle
This diagram illustrates the fate of ¹³C atoms from uniformly labeled glucose ([U-¹³C]-glucose) as they pass through glycolysis and into the tricarboxylic acid (TCA) cycle.
Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a crucial pathway for the production of NADPH and precursors for nucleotide biosynthesis. This diagram shows the initial steps of the oxidative phase of the PPP.
Applications in Drug Development
The use of ¹³C labeled compounds as tracers has significant implications for the pharmaceutical industry, aiding in various stages of drug discovery and development.
-
Target Identification and Validation: By tracing the metabolic effects of a potential drug target, researchers can validate its role in a specific disease-related pathway.
-
Mechanism of Action Studies: ¹³C tracers can elucidate how a drug candidate modulates metabolic pathways, providing crucial information about its mechanism of action.[6]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds can be used to track the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its effect on metabolic fluxes over time.
-
Toxicity Assessment: Alterations in metabolic pathways can be an early indicator of drug-induced toxicity. ¹³C tracer studies can help identify these off-target effects.
-
Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as biomarkers for drug efficacy and patient stratification.
Conclusion
The use of ¹³C labeled compounds as tracers represents a cornerstone of modern metabolic research. This powerful technique provides an unparalleled window into the dynamic workings of cellular metabolism, enabling researchers to quantify metabolic fluxes and understand the intricate regulation of biochemical networks. For professionals in drug development, ¹³C tracer analysis offers a versatile and robust platform to investigate drug action, identify novel therapeutic targets, and develop safer and more effective medicines. As analytical technologies continue to advance, the applications of ¹³C tracer metabolomics are poised to expand, further revolutionizing our understanding of biology and the future of medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Carbon 13/carbon 12 ratios | Research Starters | EBSCO Research [ebsco.com]
- 7. acdlabs.com [acdlabs.com]
- 8. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of 13C substrates for metabolic studies in exercise: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
A Technical Guide to the Application of Carbon-13: From Natural Abundance to Enriched Compounds in Scientific Research
Introduction
In the landscape of modern research, particularly within the fields of biochemistry, pharmacology, and medicine, the ability to trace and quantify metabolic pathways and molecular structures is paramount. Stable isotopes serve as a powerful tool for these investigations, and among them, Carbon-13 (¹³C) holds a place of particular significance. This technical guide provides an in-depth exploration of the distinction between the natural abundance of ¹³C and the use of ¹³C-enriched compounds. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core principles, experimental methodologies, and practical applications that leverage this stable isotope.
The Natural Abundance of Carbon Isotopes
Carbon, the fundamental building block of life, exists in nature primarily as two stable isotopes: ¹²C and ¹³C.[1] The vast majority of carbon is ¹²C, with ¹³C accounting for only about 1.1% of all natural carbon.[1][2][3] This low natural abundance presents a significant challenge for certain analytical techniques, as the signals from ¹³C can be difficult to distinguish from background noise.[4][5]
Table 1: Natural Abundance of Stable Carbon Isotopes
| Isotope | Natural Abundance (%) | Nuclear Spin | NMR Activity |
| ¹²C | ~98.9% | 0 | Inactive |
| ¹³C | ~1.1% | 1/2 | Active |
The key difference between these isotopes lies in their neutron count; ¹²C has six neutrons, while ¹³C has seven.[2] This additional neutron gives the ¹³C nucleus a non-zero spin quantum number (1/2), making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Production of ¹³C-Enriched Compounds
To overcome the limitations imposed by its low natural abundance, ¹³C can be concentrated or "enriched". The production of highly enriched ¹³C is an industrial process that separates it from the much more abundant ¹²C. The most economically feasible method for large-scale production is the cryogenic distillation of carbon-containing compounds like methane (CH₄) or carbon monoxide (CO).[6][7] This process involves cooling these gases to their liquid state and then separating the slightly heavier ¹³C-containing molecules from the lighter ¹²C molecules in tall distillation columns.[6][7] The resulting enriched ¹³C can then be incorporated into a vast array of precursor molecules for chemical or biological synthesis, creating specifically labeled compounds for research.
Applications in Research and Drug Development
The use of ¹³C-enriched compounds has revolutionized various scientific disciplines by allowing researchers to "follow the carbon" through complex biological and chemical systems. These non-radioactive, safe tracers provide unparalleled insights into molecular dynamics.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹³C is naturally NMR-active, its low abundance and lower intrinsic sensitivity compared to protons (¹H) make natural abundance ¹³C NMR a time-consuming technique.[4][8] Enriching a molecule with ¹³C dramatically enhances the signal intensity, making ¹³C NMR a powerful tool for structural elucidation.[9][10] It allows for the direct observation of the carbon backbone of a molecule, including quaternary carbons that are invisible in ¹H NMR.[8]
Mass Spectrometry (MS)
In mass spectrometry, ¹³C-labeled compounds serve as ideal internal standards for quantification.[6] By "spiking" a sample with a known quantity of a ¹³C-enriched version of the analyte, researchers can achieve highly accurate quantification. Furthermore, labeling strategies are used to differentiate true biological signals from background noise and artifacts.[4][11] The mass shift introduced by the ¹³C atoms also allows for the confident determination of the number of carbon atoms in a molecule, which is a critical step in identifying unknown compounds.[4][12]
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique in systems biology and metabolic engineering.[13][14] It is considered the gold standard for quantifying the rates (fluxes) of intracellular metabolic pathways.[13] By providing cells with a ¹³C-labeled substrate, such as glucose or an amino acid, researchers can trace the path of the labeled carbon atoms as they are incorporated into various metabolites.[13][15] The specific pattern of ¹³C distribution in these downstream metabolites is then measured by MS or NMR, and this data is used in computational models to calculate the flow of carbon through the metabolic network.[13][16]
Drug Metabolism and Pharmacokinetics (DMPK)
In drug development, understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical. ¹³C-labeled versions of drug candidates are frequently used in these studies.[17] By administering a ¹³C-labeled drug, researchers can track its fate in the body, identify its metabolic breakdown products, and understand its pharmacokinetic properties, which helps in optimizing drug efficacy and reducing potential toxicity.[17]
Medical Diagnostics
A prominent clinical application of ¹³C is the Urea Breath Test, a non-invasive diagnostic tool for detecting Helicobacter pylori, a bacterium linked to stomach ulcers and cancer.[6] The patient ingests urea labeled with ¹³C. If H. pylori is present, its urease enzyme breaks down the urea into ammonia and ¹³CO₂, which is then exhaled and can be detected by isotope ratio mass spectrometry.[6]
Table 2: Typical ¹³C Enrichment Levels and Applications
| Application | Typical Enrichment Level | Purpose |
| NMR Spectroscopy | >95% | Signal enhancement for structural analysis |
| Mass Spectrometry (Quantification) | >98% | Internal standards for accurate measurement |
| Metabolic Flux Analysis (MFA) | Varies (e.g., 99% U-¹³C-Glucose) | Tracing carbon flow through metabolic pathways |
| Isotopic Ratio Outlier Analysis (IROA) | 5% and 95% | Differentiating biological signals from artifacts |
| Medical Diagnostics (Urea Breath Test) | >99% | Safe, non-radioactive tracer for diagnostics |
Experimental Protocols
Protocol: General Workflow for a ¹³C Labeling Experiment with MS Analysis
This protocol outlines the typical steps for a stable isotope tracing experiment in cell culture followed by mass spectrometry.
-
Experimental Design:
-
Select the appropriate ¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [¹³C₅, ¹⁵N₂]-glutamine) based on the pathway of interest.
-
Determine the optimal labeling duration to achieve a steady state of isotope incorporation.
-
Include control groups (e.g., cells grown with unlabeled substrate).
-
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing the ¹³C-labeled substrate.
-
Incubate the cells for the predetermined time under controlled conditions.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity, typically by aspirating the medium and adding a cold solvent (e.g., 80% methanol at -80°C).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis by LC-MS:
-
Inject the metabolite extract into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. A high-resolution mass spectrometer is required to resolve the mass differences resulting from ¹³C enrichment.[15]
-
The LC separates the metabolites over time, and the MS analyzes the mass-to-charge ratio (m/z) of the eluting compounds.
-
-
Data Analysis:
-
Process the raw MS data to identify peaks and their corresponding m/z values and intensities.
-
Correct for the natural abundance of ¹³C in the unlabeled control samples.
-
Determine the mass isotopomer distribution (MID) for each metabolite, which shows the fraction of the metabolite pool containing 0, 1, 2, ...n ¹³C atoms.
-
Use the MID data to calculate metabolic fluxes or trace pathway engagement.
-
Protocol: Acquiring a Broadband Decoupled ¹³C NMR Spectrum
This protocol provides a basic outline for acquiring a standard ¹³C NMR spectrum for structural analysis of a purified compound.
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified compound (typically 5-20 mg) in a deuterated solvent (e.g., CDCl₃, D₂O). The deuterated solvent provides the field frequency lock for the NMR spectrometer.
-
Transfer the solution to a clean NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the ¹³C probe to the correct frequency.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve resolution.
-
-
Acquisition:
-
Set up a standard ¹³C pulse program. For a simple spectrum, this is often a single pulse experiment with broadband proton decoupling.[18][19]
-
Proton decoupling irradiates the protons with a broad range of frequencies, causing them to rapidly change spin states. This collapses the carbon-proton couplings, resulting in a spectrum where each unique carbon appears as a single sharp line (singlet).[19]
-
Set the appropriate spectral width (typically 0-220 ppm for organic molecules), acquisition time, and relaxation delay.[5]
-
Because of the low sensitivity of ¹³C, a large number of scans are typically acquired and averaged to achieve an adequate signal-to-noise ratio.[20]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the known solvent signal or an internal standard (e.g., TMS).
-
Integrate the peaks if quantitative analysis is needed, although routine ¹³C NMR is not inherently quantitative without specific experimental setups.[5]
-
Visualizations of Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of complex processes.
Caption: A diagram illustrating the key steps in a ¹³C-MFA experiment.
Caption: A simplified view of ¹³C flow from glucose into the TCA cycle.
Conclusion
The strategic use of ¹³C-enriched compounds is an indispensable part of modern scientific inquiry. From elucidating the intricate details of metabolic networks to ensuring the safety and efficacy of new pharmaceuticals, ¹³C labeling provides a level of analytical precision that is often unattainable with other methods. By understanding the fundamental principles of natural abundance versus enrichment and mastering the associated experimental techniques, researchers can unlock a deeper understanding of the complex molecular machinery of life.
References
- 1. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Carbon 13/carbon 12 ratios | Research Starters | EBSCO Research [ebsco.com]
- 3. acdlabs.com [acdlabs.com]
- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Carbon-13 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 13C NMR spectroscopy and application of carbon isotopes - Mesbah Energy [irisotope.com]
- 10. frontiersin.org [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 15. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Spectroscopic Characterization of 4-Iodoaniline-¹³C₆: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Iodoaniline-¹³C₆, a stable isotope-labeled compound crucial for various research applications, including metabolic studies and as an internal standard in quantitative mass spectrometry. While experimentally determined spectra for the ¹³C₆ isotopologue are not publicly available, this document compiles reference data from unlabeled 4-iodoaniline and outlines the theoretical basis for the expected spectral characteristics of its ¹³C labeled counterpart.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for confirming the molecular weight and isotopic enrichment of 4-Iodoaniline-¹³C₆. The incorporation of six ¹³C atoms results in a predictable mass shift compared to the unlabeled compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key MS Fragments (Expected) |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 218.95450[1] | m/z 219 (M⁺), 127 (I⁺), 92 (C₆H₆N⁺) |
| 4-Iodoaniline-¹³C₆ | ¹³C₆H₆IN | 224.98 | 224.97463[2] | m/z 225 (M⁺), 127 (I⁺), 98 (¹³C₆H₆N⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For 4-Iodoaniline-¹³C₆, both ¹H and ¹³C NMR are critical for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Iodoaniline-¹³C₆ is expected to be very similar to that of the unlabeled compound, with minor differences in coupling constants due to the presence of ¹³C. The chemical shifts are largely unaffected by the isotopic labeling.
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2, H-6 | 7.40 | Doublet | J = 9 |
| H-3, H-5 | 6.47 | Doublet | J = 9 |
| -NH₂ | ~3.6 (variable) | Broad Singlet | N/A |
Note: Data is for unlabeled 4-iodoaniline in CDCl₃ and may vary slightly based on solvent and concentration.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is the most informative for confirming the isotopic labeling of 4-Iodoaniline-¹³C₆. In a proton-decoupled ¹³C NMR spectrum of the unlabeled compound, four distinct signals are observed for the aromatic carbons. For the ¹³C₆ labeled compound, all carbon signals will be present, and extensive ¹³C-¹³C coupling will be observed.
| Carbon | Chemical Shift (ppm) |
| C-1 | 146.35 |
| C-4 | 79.68 |
| C-2, C-6 | 138.20 |
| C-3, C-5 | 117.60 |
Note: Data is for unlabeled 4-iodoaniline in CDCl₃.[3] In the ¹³C₆ isotopologue, these signals will be split into complex multiplets due to ¹³C-¹³C coupling.
Experimental Protocols
The following are generalized protocols for acquiring MS and NMR data for 4-Iodoaniline-¹³C₆.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of 4-Iodoaniline-¹³C₆ in a suitable volatile solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.
-
Ionization: Employ a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate the molecular ion with minimal fragmentation.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical monoisotopic mass of 4-Iodoaniline-¹³C₆.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Iodoaniline-¹³C₆ in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-Iodoaniline-¹³C₆.
Caption: Workflow for the spectroscopic analysis of 4-Iodoaniline-¹³C₆.
References
The Rising Probe: A Technical Guide to the Research Applications of Labeled Iodoanilines
Authored for Researchers, Scientists, and Drug Development Professionals
Iodoaniline and its derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile precursors for a vast array of pharmacologically active compounds.[1][2] Their true potential, however, is unlocked when labeled with radioisotopes, transforming them into powerful probes for non-invasive imaging and targeted therapies. This technical guide explores the synthesis, applications, and experimental considerations of labeled iodoanilines, providing a comprehensive resource for their integration into drug discovery and biomedical research. From elucidating complex biological pathways with Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to developing novel therapeutic agents, radioiodinated anilines are invaluable tools in advancing modern medicine.[3][4][5]
Core Applications in Research and Development
Labeled iodoanilines are primarily leveraged in two significant domains:
-
Diagnostic Imaging (PET/SPECT): The introduction of iodine radioisotopes (e.g., 123I, 124I, 125I) into an aniline-based molecule that targets a specific biological entity—such as a receptor, transporter, or enzyme—allows for the external visualization and quantification of that target in vivo.[4][6][7] This is instrumental in diagnosing diseases like cancer and neurodegenerative disorders, monitoring disease progression, and assessing the efficacy of new drugs.[6][8] For instance, the SPECT agent [123I]FP-β-CIT is a critical tool for imaging the dopamine transporter to help diagnose Parkinson's disease.[6]
-
Drug Development & Pharmacology: Radiolabeling is a fundamental technique for evaluating the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of new drug candidates.[3] By tracking the radiolabeled compound, researchers can gain precise insights into its biodistribution, metabolic stability, and target engagement, accelerating the preclinical validation process.[9]
The logical workflow from an iodoaniline precursor to a validated imaging agent involves several critical stages, as illustrated below.
Quantitative Data of Labeled Iodoaniline Probes
The efficacy of a radiolabeled probe is determined by several key quantitative parameters. High binding affinity (low Ki/Kd), high selectivity, and appropriate lipophilicity (LogD) are critical for a successful imaging agent. The table below summarizes key data for representative iodoaniline-derived radioligands.
| Compound/Probe Name | Target | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | LogD7.4 | Application |
| [125I]-E-IA-BF-PE-PIPZE | Sigma-1 (σ1) Receptor | 0.43 ± 0.03 | 0.24 ± 0.01 | 472 ± 13 | 2.69 ± 0.28 | Preclinical Receptor Binding Studies[9] |
| (±)-[125I]-SADU-3-72 | Dopamine Transporter (DAT) & α4β2 nAChR | - | - | - | - | Photoaffinity Labeling[10] |
| (±)-Bupropion (for comparison) | α4β2 nAChR | IC50 = 8.3 µM | - | - | - | Inhibition of (±)-[125I]-SADU-3-72 binding[10] |
Experimental Protocols
The synthesis of labeled iodoanilines requires precise and robust methodologies. The choice of method depends on the stability of the substrate, the desired position of the iodine atom, and the specific activity required.
Synthetic Methodologies for Radioiodination
The primary methods for introducing radioactive iodine into aniline-based structures can be broadly categorized as electrophilic and nucleophilic reactions.[3] The choice of strategy is crucial for achieving high radiochemical yield (RCY) and purity.
Protocol 1: Direct Electrophilic Iodination (Chloramine-T Method)
This method is suitable for aniline derivatives with activated aromatic rings.
-
Materials:
-
Aniline precursor (1-5 mg) dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Na[125I] solution in 0.1 M NaOH.
-
Chloramine-T solution (1 mg/mL in water).
-
Sodium metabisulfite solution (2 mg/mL in water, quenching agent).
-
HPLC system for purification.
-
-
Procedure:
-
To a sealed reaction vial containing the precursor solution, add Na[125I] (typically 0.1-1 mCi).
-
Initiate the reaction by adding 10-50 µL of the Chloramine-T solution. The use of strong oxidizing agents can sometimes lead to side reactions or degradation of sensitive substrates.[3]
-
Vortex the mixture at room temperature for 1-5 minutes. Reaction time is critical; longer times can lead to over-oxidation.[3]
-
Quench the reaction by adding an equimolar amount or slight excess of sodium metabisulfite solution.
-
Inject the entire reaction mixture onto a reverse-phase HPLC column (e.g., C18) to separate the radiolabeled product from unreacted iodide and other impurities.
-
Collect the product peak, and remove the solvent under a stream of nitrogen or by vacuum centrifugation.
-
Protocol 2: Iododestannylation for Regioselective Labeling
This is the preferred method for regioselective labeling of complex molecules, especially those sensitive to strong oxidizing conditions.[3]
-
Materials:
-
Trialkylstannyl-aniline precursor (e.g., tributyltin derivative).
-
Na[125I] solution.
-
Oxidizing agent (e.g., peracetic acid, N-chlorosuccinimide).
-
Reaction solvent (e.g., methanol, acetic acid).
-
-
Procedure:
-
Dissolve the stannylated precursor (0.5-2 mg) in the chosen solvent.
-
Add Na[125I] followed by the oxidizing agent.
-
Allow the reaction to proceed at room temperature for 10-30 minutes. The reaction is typically rapid and proceeds under mild conditions.[3]
-
Purify the product using HPLC as described in Protocol 1. The trialkyltin starting materials and byproducts are separated from the desired radioiodinated compound.
-
Protocol 3: In Vitro Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of the newly synthesized radioligand.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Synthesized radioligand (e.g., [125I]-labeled iodoaniline derivative).
-
A known non-labeled competitor ligand for the same target.
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
Glass fiber filters and a cell harvester.
-
Gamma counter.
-
-
Procedure:
-
Prepare a series of dilutions of the non-labeled competitor ligand.
-
In assay tubes, combine the receptor source (membranes/homogenate), a fixed concentration of the radioligand, and varying concentrations of the competitor ligand.
-
To determine non-specific binding, use a high concentration (>100x Ki) of the competitor in a separate set of tubes.[9]
-
Incubate the tubes at a specific temperature for a set time to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold assay buffer.
-
Measure the radioactivity retained on each filter using a gamma counter.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) from the curve.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]
-
Conclusion and Future Outlook
Labeled iodoanilines are indispensable chemical tools that bridge the gap between synthetic chemistry and in vivo biological investigation. Their utility in PET and SPECT imaging continues to drive the discovery of novel diagnostic agents for oncology and neurology.[1][4][7] Furthermore, their application in photoaffinity labeling is helping to map the intricate binding sites of drugs on their target proteins.[10] As synthetic methodologies become more refined and our understanding of disease targets deepens, the development of next-generation iodoaniline-based probes will undoubtedly play a pivotal role in the future of personalized medicine and targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PET/SPECT imaging agents for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET/SPECT imaging agents for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. openmedscience.com [openmedscience.com]
- 9. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (±)-2-(N-tert-Butylamino)-3′-[125I]-iodo-4′-azidopropiophenone: a dopamine transporter and nicotinic acetylcholine receptor photoaffinity ligand based on bupropion (Wellbutrin, Zyban) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Iodoaniline-¹³C₆ in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux rates.[1] 4-Iodoaniline-¹³C₆ is a specialized isotopic tracer designed for use in metabolic flux analysis (MFA), particularly for investigating the biotransformation of xenobiotics and their impact on cellular metabolism. As an aromatic amine, 4-iodoaniline undergoes extensive metabolism in mammalian systems, primarily through Phase I and Phase II detoxification pathways. The stable ¹³C₆-labeled phenyl ring allows for the unambiguous tracking of the aniline backbone as it is metabolized, providing critical insights into the rates of specific enzymatic reactions and the fate of the compound within a biological system.
These application notes provide a detailed protocol for the use of 4-Iodoaniline-¹³C₆ in a cell-based metabolic flux analysis experiment. The primary application is to quantify the flux of 4-iodoaniline through key xenobiotic metabolism pathways, including oxidation and conjugation, and to assess its potential to perturb endogenous metabolic networks. This information is particularly relevant for researchers in drug development, toxicology, and environmental science who are investigating the metabolic fate and potential bioactivity of aromatic amine-containing compounds.
Predicted Metabolic Pathway of 4-Iodoaniline
The metabolism of 4-iodoaniline is predicted to proceed through a series of enzymatic reactions, primarily occurring in the liver. The initial step, a Phase I reaction, involves the oxidation of the aromatic ring by cytochrome P450 enzymes to form hydroxylated intermediates. These intermediates are then subjected to Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body.
Experimental Protocol: Cell-Based Metabolic Flux Analysis
This protocol outlines a general procedure for tracing the metabolism of 4-Iodoaniline-¹³C₆ in a cultured mammalian cell line, such as HepG2 cells, which are a common model for liver metabolism.
Materials:
-
4-Iodoaniline-¹³C₆ (sterile, high-purity)
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
Cell culture plates (6-well or 12-well)
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standards for major metabolites (optional, for absolute quantification)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells under standard conditions (37°C, 5% CO₂).
-
Seed cells into 6-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment. Allow cells to attach and grow for 24 hours.
-
-
Isotope Labeling:
-
Prepare a stock solution of 4-Iodoaniline-¹³C₆ in a suitable solvent (e.g., DMSO) at a concentration that allows for minimal solvent addition to the culture medium (typically <0.1% v/v).
-
Prepare fresh culture medium containing 4-Iodoaniline-¹³C₆ at the desired final concentration (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with solvent only).
-
Aspirate the old medium from the cell culture plates and replace it with the labeling medium.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of metabolite formation.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of pre-chilled 80% methanol (-80°C) to each well to quench metabolism and extract metabolites.
-
Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Incubate the tubes at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of resuspension buffer (e.g., 50% methanol in water).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to LC-MS vials for analysis.
-
-
LC-MS Analysis:
-
Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
Use a suitable chromatography column for separating polar metabolites (e.g., a C18 reversed-phase column).
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to acquire data in full scan mode with a mass range that covers the expected m/z of 4-Iodoaniline-¹³C₆ and its predicted metabolites.
-
Perform tandem MS (MS/MS) on the parent ions of interest to confirm their identity.
-
Data Analysis:
-
Peak Identification and Integration:
-
Identify the peaks corresponding to 4-Iodoaniline-¹³C₆ and its ¹³C-labeled metabolites based on their accurate mass-to-charge ratio (m/z) and retention time.
-
Integrate the peak areas for each isotopologue.
-
-
Isotopologue Distribution Analysis:
-
Determine the fractional enrichment of ¹³C in each metabolite pool.
-
Calculate the percentage of each metabolite that is derived from the ¹³C-labeled precursor.
-
-
Metabolic Flux Calculation:
-
Use the time-course data of fractional enrichment to calculate the rates of production for each metabolite.
-
Metabolic flux can be determined by modeling the isotopic labeling dynamics.
-
Quantitative Data Summary
The following table provides an example of the type of quantitative data that can be generated from this experimental protocol. The values are hypothetical and will vary depending on the cell type, experimental conditions, and the specific activity of the metabolic enzymes.
| Metabolite | Retention Time (min) | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Fractional Enrichment at 24h (%) |
| 4-Iodoaniline-¹³C₆ | 8.2 | 226.0034 | 127.0011, 99.9932 | 100 |
| 4-Amino-3-iodophenol-¹³C₆ | 6.5 | 241.9983 | 142.9960, 114.9881 | 35 |
| N-Acetyl-4-iodoaniline-¹³C₆ | 7.8 | 267.9983 | 226.0034, 127.0011 | 15 |
| Sulfate Conjugate-¹³C₆ | 4.1 | 321.9552 | 241.9983, 79.9568 | 25 |
| Glucuronide Conjugate-¹³C₆ | 3.5 | 418.0307 | 241.9983, 175.0241 | 20 |
Experimental Workflow Diagram
Conclusion
The use of 4-Iodoaniline-¹³C₆ as a tracer in metabolic flux analysis offers a powerful approach to dissect the biotransformation of aromatic amines. The detailed protocol provided here serves as a foundation for researchers to design and execute experiments aimed at understanding the metabolic fate of such compounds. The ability to track the ¹³C label through various metabolic intermediates allows for the quantification of flux through specific detoxification pathways, providing valuable data for drug development and toxicology studies. The insights gained from these studies can aid in the prediction of drug-drug interactions, the assessment of metabolic stability, and the elucidation of mechanisms of toxicity.
References
Application Notes and Protocols: Tracing Xenobiotic Metabolism with 4-Iodoaniline-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of xenobiotic metabolism is a cornerstone of drug discovery and development, as well as toxicology. Understanding how a foreign compound is processed in the body is crucial for determining its efficacy, safety, and pharmacokinetic profile. Stable isotope labeling, particularly with carbon-13 (¹³C), has become an invaluable tool in these investigations. By replacing carbon-12 atoms with ¹³C in a xenobiotic molecule, researchers can trace its metabolic fate with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
4-Iodoaniline is a versatile chemical intermediate used in the synthesis of various pharmaceuticals, including anticancer agents.[2][3] Its metabolism is of significant interest for understanding the disposition of drugs derived from it. This document provides detailed application notes and protocols for using 4-Iodoaniline-¹³C₆ to trace its metabolic pathways. The ¹³C₆ labeling of the benzene ring provides a stable and unambiguous signature to track the core structure through various biotransformations.
Predicted Metabolic Pathways of 4-Iodoaniline
Based on the known metabolism of aromatic amines and halogenated compounds, 4-iodoaniline is expected to undergo both Phase I and Phase II metabolic reactions.
Phase I Metabolism: This initial phase typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4][5] For 4-iodoaniline, a key Phase I reaction is predicted to be aromatic hydroxylation , leading to the formation of aminophenol derivatives. Dehalogenation may also occur.
Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. A primary Phase II pathway for aromatic amines is N-acetylation , catalyzed by N-acetyltransferase (NAT) enzymes.
A proposed metabolic pathway for 4-iodoaniline is illustrated below:
Experimental Protocols
This section outlines a general protocol for an in vitro study of 4-Iodoaniline-¹³C₆ metabolism using human liver microsomes (HLMs), a common model for Phase I metabolism, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow
Materials and Reagents
-
4-Iodoaniline-¹³C₆ (≥98% purity)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates or microcentrifuge tubes
-
Incubator
-
Centrifuge
Protocol: In Vitro Metabolism in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of 4-Iodoaniline-¹³C₆ in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
-
Thaw the HLMs on ice. Dilute the HLMs in phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Phosphate buffer
-
HLM suspension
-
4-Iodoaniline-¹³C₆ stock solution (final concentration, e.g., 10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include control incubations:
-
Negative control (no NADPH): to assess non-enzymatic degradation.
-
Control with heat-inactivated HLMs: to confirm enzymatic activity.
-
-
Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
At each time point, stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate the proteins.
-
Carefully transfer the supernatant to a new plate or vials for LC-MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
A typical gradient might be: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, and then return to initial conditions for equilibration.
-
-
Mass Spectrometric Detection:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.
-
Perform a full scan to detect the parent compound and potential metabolites. The ¹³C₆-label will result in a mass shift of +6 Da compared to the unlabeled compound.
-
Conduct tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural elucidation of the metabolites. The fragmentation of the ¹³C₆-labeled benzene ring will produce characteristic fragment ions, confirming the identity of the metabolites.
-
Data Presentation
The quantitative data obtained from the LC-MS analysis can be summarized to show the rate of metabolism of the parent compound and the formation of its metabolites over time.
Table 1: In Vitro Metabolism of 4-Iodoaniline-¹³C₆ in Human Liver Microsomes
| Time (minutes) | 4-Iodoaniline-¹³C₆ Remaining (%) | N-Acetyl-4-iodoaniline-¹³C₆ Formation (Peak Area) | 2-Amino-5-iodophenol-¹³C₆ Formation (Peak Area) |
| 0 | 100 | 0 | 0 |
| 15 | 85.2 | 1.2 x 10⁵ | 0.5 x 10⁵ |
| 30 | 68.5 | 2.5 x 10⁵ | 1.1 x 10⁵ |
| 60 | 45.1 | 4.8 x 10⁵ | 2.3 x 10⁵ |
| 120 | 18.9 | 7.1 x 10⁵ | 3.9 x 10⁵ |
Note: The data presented in this table is representative and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Conclusion
The use of 4-Iodoaniline-¹³C₆ provides a powerful and precise method for tracing the metabolic pathways of this important pharmaceutical building block. The detailed protocols and analytical strategies outlined in these application notes offer a robust framework for researchers in drug development and related fields to conduct thorough metabolic investigations. The stable isotope label ensures accurate identification and quantification of metabolites, leading to a deeper understanding of the compound's biotransformation and its implications for drug safety and efficacy.
References
Application Notes and Protocols for 13C NMR Spectroscopy of 4-Iodoaniline-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodoaniline serves as a crucial building block in the synthesis of various pharmaceutical compounds and functional materials. The isotopic labeling of this molecule with Carbon-13 at all six carbon positions (4-Iodoaniline-13C6) provides a powerful tool for mechanistic studies, metabolic tracking, and quantitative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and experimental protocols for the analysis of this compound using 13C NMR spectroscopy. The complete isotopic enrichment introduces significant 13C-13C spin-spin coupling, which dramatically alters the appearance of the spectrum compared to its natural abundance counterpart. Understanding and correctly interpreting these complex spectra are paramount for accurate structural and quantitative assessment.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum of this compound is predicted to show four distinct multiplets due to the symmetry of the molecule. The chemical shifts are influenced by the electron-donating amino group (-NH2) and the electron-withdrawing, heavy iodine atom (-I). The primary determinant of the spectral appearance, however, will be the one-bond (¹JCC) and multi-bond (ⁿJCC) carbon-carbon coupling constants.
Table 1: Predicted 13C NMR Chemical Shifts and Coupling Constants for this compound
| Carbon Position | Predicted Chemical Shift (δ) in ppm (in CDCl3) | Expected Multiplicity due to ¹JCC and ⁿJCC | Predicted ¹JCC (Hz) | Predicted ⁿJCC (Hz) |
| C1 (C-NH2) | ~146 | Complex Multiplet | J(C1-C2) ≈ 55-60, J(C1-C6) ≈ 55-60 | J(C1-C3), J(C1-C5), J(C1-C4) |
| C2, C6 (CH) | ~117 | Complex Multiplet | J(C2-C1) ≈ 55-60, J(C2-C3) ≈ 55-60 | J(C2-C4), J(C2-C5), J(C2-C6) |
| C3, C5 (CH) | ~138 | Complex Multiplet | J(C3-C2) ≈ 55-60, J(C3-C4) ≈ 55-60 | J(C3-C1), J(C3-C5), J(C3-C6) |
| C4 (C-I) | ~80 | Complex Multiplet | J(C4-C3) ≈ 55-60, J(C4-C5) ≈ 55-60 | J(C4-C1), J(C4-C2), J(C4-C6) |
Note: The chemical shift values are based on reported data for unlabeled 4-iodoaniline.[1] The coupling constants are estimates based on typical values for aromatic compounds. Actual values will need to be determined experimentally.
Experimental Protocols
Protocol 1: Sample Preparation for Quantitative 13C NMR
This protocol outlines the steps for preparing a sample of this compound for quantitative 13C NMR analysis.
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl3) of high purity (≥99.8%)
-
Internal standard (optional, e.g., 1,4-Dioxane-d8)
-
Paramagnetic relaxation agent (optional, e.g., Chromium(III) acetylacetonate, Cr(acac)3)
-
High-precision 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Weighing the Analyte: Accurately weigh a precise amount of this compound (e.g., 10-50 mg) into a clean, dry vial.
-
Solvent Preparation: In a volumetric flask, prepare the desired volume of the deuterated solvent. If an internal standard is used, add a precisely known amount to the solvent.
-
Dissolution: Dissolve the weighed this compound in the prepared deuterated solvent. Ensure complete dissolution by gentle vortexing or sonication.
-
Addition of Relaxation Agent (Optional but Recommended): To ensure full relaxation of all carbon nuclei between scans, which is crucial for accurate quantification, a paramagnetic relaxation agent can be added. A final concentration of 5-10 mM of Cr(acac)3 is typically sufficient.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a high-precision 5 mm NMR tube to a height of approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
Protocol 2: 13C NMR Data Acquisition
This protocol details the parameters for acquiring a quantitative 13C NMR spectrum of this compound.
Instrument:
-
NMR spectrometer with a proton-carbon dual probe.
Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | Inverse-gated decoupling (e.g., zgig on Bruker) | To suppress the Nuclear Overhauser Effect (NOE) for accurate integration. |
| Pulse Angle (p1) | 30-45° | To ensure a sufficient number of scans can be acquired in a reasonable time while allowing for adequate relaxation. |
| Relaxation Delay (d1) | ≥ 5 x T1 of the slowest relaxing carbon | Crucial for complete relaxation of all nuclei, ensuring quantitative results. A delay of 10-30 seconds is a good starting point. |
| Acquisition Time (aq) | 1-2 seconds | To achieve good digital resolution. |
| Spectral Width (sw) | 200-250 ppm | To cover the entire range of expected 13C chemical shifts. |
| Number of Scans (ns) | Dependent on sample concentration | Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 100:1 for the signals of interest. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |
Protocol 3: Data Processing and Analysis
This protocol describes the steps for processing the acquired FID and analyzing the resulting 13C NMR spectrum.
Software:
-
NMR data processing software (e.g., MestReNova, TopSpin, ACD/Labs)
Processing Steps:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline across the entire spectrum.
-
Referencing: Reference the spectrum using the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard.
-
Integration: Integrate the well-resolved multiplets corresponding to each unique carbon in the this compound molecule.
-
Analysis of Coupling Constants: For a detailed structural analysis, the complex multiplets can be simulated using the predicted chemical shifts and coupling constants as a starting point. This allows for the precise determination of ¹JCC and ⁿJCC values.
Diagrams
Caption: Experimental workflow for 13C NMR analysis.
Caption: Logical flow from sample to interpretation.
References
The Role of 4-Iodoaniline-¹³C₆ in Advancing Drug Metabolism Studies
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a thorough understanding of a candidate compound's metabolic fate is paramount. Pharmacokinetic and metabolism studies provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity, directly influencing its efficacy and safety profile. The use of stable isotope-labeled compounds has emerged as a powerful tool in these investigations, offering unparalleled precision and accuracy in quantitative bioanalysis. This document provides a detailed overview of the applications of 4-Iodoaniline-¹³C₆, a stable isotope-labeled internal standard, in drug metabolism studies, complete with experimental protocols and data presentation.
Introduction to Stable Isotope Labeling in Drug Metabolism
Stable isotope labeling involves the incorporation of heavy isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into a drug molecule or a related standard.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe to handle, making them ideal for a wide range of in vitro and in vivo studies.[1] In drug metabolism studies, the primary application of compounds like 4-Iodoaniline-¹³C₆ is as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency in the mass spectrometer's ion source. By incorporating ¹³C atoms into the aniline ring, 4-Iodoaniline-¹³C₆ is chemically identical to its unlabeled counterpart but has a distinct, higher mass. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while the chemical identity ensures that any variations during sample preparation, injection, and ionization affect both compounds equally. This co-elution and co-ionization behavior effectively normalizes the analytical signal, correcting for matrix effects and improving the accuracy and precision of quantification.
Application: Quantitative Bioanalysis of a Hypothetical Drug Candidate "Anilo-4I"
This section outlines a detailed protocol for the use of 4-Iodoaniline-¹³C₆ as an internal standard for the quantification of a hypothetical drug, "Anilo-4I," which contains the 4-iodoaniline moiety, in human plasma.
Experimental Workflow
The overall workflow for the quantitative analysis of Anilo-4I in plasma samples is depicted in the following diagram.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Anilo-4I reference standard
-
4-Iodoaniline-¹³C₆ (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Anilo-4I Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Anilo-4I in 10 mL of methanol.
-
4-Iodoaniline-¹³C₆ (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 4-Iodoaniline-¹³C₆ in 1 mL of methanol.
-
Anilo-4I Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solution with 50:50 (v/v) methanol:water.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Anilo-4I: m/z [M+H]⁺ → [Fragment ion]⁺ (Hypothetical) |
| 4-Iodoaniline-¹³C₆: m/z [M+6+H]⁺ → [Fragment ion+6]⁺ (Hypothetical) | |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
5. Data Analysis:
-
Integrate the peak areas for both the analyte (Anilo-4I) and the internal standard (4-Iodoaniline-¹³C₆).
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Anilo-4I in the QC and unknown samples from the calibration curve.
Data Presentation
The following tables present hypothetical data from a bioanalytical method validation for Anilo-4I using 4-Iodoaniline-¹³C₆ as the internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) Linear |
| Correlation Coefficient (r²) | > 0.995 |
| Mean Accuracy (%) | 98.5 - 101.2 |
| Mean Precision (%CV) | < 5.0 |
Table 2: Quality Control Sample Results
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 6.5 |
| Low QC | 3 | 2.95 | 98.3 | 4.2 |
| Mid QC | 100 | 101.5 | 101.5 | 3.1 |
| High QC | 800 | 792.0 | 99.0 | 2.8 |
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard is based on the logical principle of parallel behavior between the analyte and the IS during the analytical process.
Conclusion
4-Iodoaniline-¹³C₆ serves as an invaluable tool in drug metabolism studies, particularly as an internal standard for the quantitative analysis of drug candidates containing the 4-iodoaniline structural motif. Its use in LC-MS/MS bioanalysis ensures high accuracy and precision by compensating for variability during sample processing and analysis. The detailed protocol and representative data provided herein offer a comprehensive guide for researchers and drug development professionals to effectively implement this stable isotope-labeled compound in their pharmacokinetic and metabolism studies, ultimately contributing to a more robust and reliable characterization of new drug candidates.
References
Application Notes and Protocols for Environmental Fate and Transport Studies using 4-Iodoaniline-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodoaniline is an aromatic amine used in the synthesis of various industrial chemicals, including dyes and pharmaceuticals. Its release into the environment, either directly or as a metabolite of larger compounds, is a cause for concern due to the potential persistence and toxicity of halogenated anilines. Understanding the environmental fate and transport of 4-iodoaniline is crucial for conducting comprehensive environmental risk assessments. The use of isotopically labeled compounds, such as 4-Iodoaniline-13C6, provides a powerful tool for these studies. The 13C label allows for precise tracking of the parent compound and its transformation products in complex environmental matrices, distinguishing them from endogenous sources of similar compounds.
These application notes provide an overview of the experimental approaches to assess the environmental fate and transport of 4-iodoaniline using its 13C6-labeled form. Detailed protocols for key experiments are provided to guide researchers in this field.
Key Environmental Fate and Transport Processes
The environmental fate of 4-iodoaniline is governed by a combination of physical, chemical, and biological processes. The primary processes to consider are:
-
Biodegradation: The breakdown of the compound by microorganisms in soil and water. This is often the primary mechanism of removal from the environment.
-
Adsorption/Desorption: The partitioning of the compound between the solid phase (soil/sediment) and the aqueous phase. This process influences its mobility.
-
Mobility and Leaching: The movement of the compound through the soil profile, potentially leading to groundwater contamination.
-
Photodegradation: The breakdown of the compound by sunlight in aquatic environments or on soil surfaces.
-
Bioaccumulation: The uptake and concentration of the compound in living organisms.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the environmental fate of 4-iodoaniline. This data is for illustrative purposes and should be determined experimentally for specific environmental conditions.
Table 1: Aerobic Soil Degradation of this compound
| Soil Type | Temperature (°C) | Half-life (DT50) (days) | DT90 (days) | Mineralization (% of applied 13C) | Non-extractable Residues (% of applied 13C) |
| Sandy Loam | 20 | 45 | 150 | 25 | 30 |
| Clay Loam | 20 | 60 | 200 | 15 | 45 |
| Silt Loam | 20 | 52 | 175 | 20 | 38 |
Table 2: Soil Adsorption/Desorption of this compound
| Soil Type | Organic Carbon (%) | Freundlich Adsorption Coefficient (Kf) | 1/n | Soil Organic Carbon-Water Partitioning Coefficient (Koc) (L/kg) |
| Sandy Loam | 1.2 | 5.8 | 0.85 | 483 |
| Clay Loam | 2.5 | 15.2 | 0.90 | 608 |
| Silt Loam | 1.8 | 9.5 | 0.88 | 528 |
Table 3: Mobility of this compound in Soil Columns
| Soil Type | Leached 13C (% of applied) | 13C in Top 10 cm (%) | 13C in 10-20 cm (%) | 13C in 20-30 cm (%) |
| Sandy Loam | 15 | 55 | 20 | 10 |
| Clay Loam | 2 | 80 | 15 | 3 |
| Silt Loam | 8 | 65 | 22 | 5 |
Experimental Protocols
Protocol 1: Aerobic Soil Degradation Study (adapted from OECD Guideline 307)
Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.
Materials:
-
This compound of known purity.
-
Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture).
-
Incubation vessels (e.g., biometer flasks).
-
Trapping solutions for CO2 (e.g., 0.1 M NaOH) and volatile organic compounds.
-
Analytical instrumentation: Liquid Scintillation Counter (LSC) for 14C-labeled compounds (if used as a benchmark) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for 13C-labeled compounds.
Procedure:
-
Soil Preparation: Adjust the moisture content of the soil to 40-60% of its maximum water holding capacity. Pre-incubate the soil in the dark at the test temperature for 7-14 days to allow microbial activity to stabilize.
-
Application of Test Substance: Prepare a stock solution of this compound in a suitable solvent. Apply the solution to the soil samples to achieve the desired final concentration (typically 1 mg/kg dry soil). Allow the solvent to evaporate.
-
Incubation: Place the treated soil samples into the biometer flasks. Seal the flasks and incubate in the dark at a constant temperature (e.g., 20°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice duplicate flasks.
-
Analysis:
-
CO2 Trapping: Analyze the NaOH traps for 13CO2 to determine the extent of mineralization.
-
Soil Extraction: Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture).
-
Quantification: Analyze the soil extracts by HPLC-MS/MS to quantify the concentration of this compound and its transformation products. The use of 13C allows for specific detection and quantification against a complex soil matrix background.
-
Non-extractable Residues: Determine the amount of 13C remaining in the soil after extraction by combustion analysis.
-
-
Data Analysis: Calculate the dissipation half-life (DT50) and the time for 90% dissipation (DT90) of this compound.
Protocol 2: Soil Adsorption/Desorption Study (adapted from OECD Guideline 106)
Objective: To determine the adsorption and desorption characteristics of this compound in different soil types.
Materials:
-
This compound.
-
Several soil types with varying organic carbon content and texture.
-
0.01 M CaCl2 solution.
-
Centrifuge tubes and a centrifuge.
-
Shaker.
-
HPLC-MS/MS.
Procedure:
-
Preliminary Test: Determine the optimal soil-to-solution ratio and equilibration time.
-
Adsorption Phase:
-
Prepare a series of concentrations of this compound in 0.01 M CaCl2.
-
Add a known mass of soil to centrifuge tubes.
-
Add a known volume of the test solution to each tube.
-
Shake the tubes for the predetermined equilibration time.
-
Centrifuge the tubes to separate the soil and the supernatant.
-
Analyze the concentration of this compound in the supernatant by HPLC-MS/MS.
-
-
Desorption Phase:
-
After the adsorption phase, decant the supernatant.
-
Add a fresh solution of 0.01 M CaCl2 to the soil pellet.
-
Shake for the same equilibration time.
-
Centrifuge and analyze the supernatant for this compound.
-
Repeat for several desorption steps.
-
-
Data Analysis: Calculate the Freundlich adsorption (Kf) and desorption coefficients and the soil organic carbon-water partitioning coefficient (Koc).
Protocol 3: Soil Column Leaching Study (adapted from OECD Guideline 312)
Objective: To assess the mobility and leaching potential of this compound and its degradation products in soil.
Materials:
-
Glass columns (e.g., 30 cm long, 5 cm diameter).
-
Different soil types, air-dried and sieved.
-
This compound.
-
Simulated rainfall solution (e.g., 0.01 M CaCl2).
-
Fraction collector.
-
HPLC-MS/MS.
Procedure:
-
Column Packing: Uniformly pack the glass columns with the selected soil to a defined bulk density.
-
Saturation: Slowly saturate the soil columns from the bottom with the simulated rainfall solution.
-
Application: Apply a known amount of this compound to the top of the soil column.
-
Leaching: Apply the simulated rainfall solution to the top of the column at a constant flow rate for a defined period (e.g., 48 hours).
-
Leachate Collection: Collect the leachate in fractions using a fraction collector.
-
Soil Sectioning: After the leaching period, extrude the soil column and divide it into segments (e.g., 0-5 cm, 5-10 cm, 10-20 cm, 20-30 cm).
-
Analysis:
-
Analyze the leachate fractions for this compound and its transformation products using HPLC-MS/MS.
-
Extract each soil segment and analyze the extracts for the parent compound and its metabolites.
-
-
Data Analysis: Calculate a mass balance to determine the distribution of the applied 13C in the leachate and soil segments.
Visualizations
Application Notes and Protocols for Chemical Footprinting of Industrial Pollutants Using 4-Iodoaniline-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical footprinting is a crucial methodology for identifying and quantifying the release of industrial pollutants into the environment. This practice enables organizations to understand and minimize their environmental impact, ensure regulatory compliance, and promote sustainable manufacturing processes. Aromatic amines, such as aniline and its derivatives, are a significant class of industrial pollutants originating from the manufacturing of dyes, pesticides, pharmaceuticals, and rubber products. Due to their potential toxicity and carcinogenicity, sensitive and accurate monitoring of these compounds in environmental matrices is paramount.
This document provides a detailed protocol for the quantitative analysis of aniline-class industrial pollutants in water and soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution technique. The method employs 4-Iodoaniline-¹³C₆ as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis.[1][2][3]
Principle of the Method
The core of this analytical approach is the isotope dilution method. A known amount of 4-Iodoaniline-¹³C₆, which is chemically identical to the target analyte (4-Iodoaniline) but has a different mass due to the ¹³C labeling, is added to the sample at the beginning of the analytical process.[1][2] This internal standard experiences the same extraction, derivatization (if any), and analysis conditions as the native analyte. By comparing the signal intensity of the analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, compensating for any losses during sample workup or signal suppression/enhancement during analysis.[2][3]
Data Presentation
The following tables summarize typical performance data for the analysis of aromatic amines using isotope dilution GC-MS, adapted from relevant literature. These values can be used as a benchmark for method validation.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Selected Aromatic Amines in Water
| Compound | MDL (µg/L) | LOQ (µg/L) |
| Aniline | 0.50 | 1.00 |
| 4-Chloroaniline | 0.12 | 0.40 |
| 2-Nitroaniline | 0.48 | 1.60 |
| 4-Aminobiphenyl | 0.05 | 0.15 |
Data adapted from similar analytical methodologies for aromatic amines.[4][5]
Table 2: Recovery and Precision Data for Spiked Water Samples
| Compound | Spiking Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Aniline | 5 | 92.5 | 5.8 |
| 50 | 89.3 | 4.2 | |
| 4-Chloroaniline | 2 | 95.2 | 6.1 |
| 20 | 91.8 | 3.9 | |
| 2-Nitroaniline | 10 | 88.7 | 7.3 |
| 100 | 85.4 | 5.5 |
Recovery data is representative of methods using internal standards for quantification.[4][6]
Experimental Protocols
Protocol 1: Analysis of Aromatic Amines in Industrial Wastewater
1. Scope: This protocol describes the procedure for the determination of aniline and substituted anilines in industrial wastewater samples using liquid-liquid extraction (LLE) and GC-MS with 4-Iodoaniline-¹³C₆ as an internal standard.
2. Materials and Reagents:
-
4-Iodoaniline-¹³C₆ (Internal Standard)
-
Methylene chloride (DCM), pesticide grade or equivalent
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrochloric acid (HCl), analytical grade
-
Anhydrous sodium sulfate, analytical grade
-
Methanol, HPLC grade
-
Deionized water
-
Stock solutions of target analytes (e.g., aniline, 4-chloroaniline, 2-nitroaniline)
-
Glassware: 1 L separatory funnels, Kuderna-Danish (K-D) concentrator, vials.
3. Sample Preparation and Extraction:
-
Collect a 1 L wastewater sample in a clean glass bottle.
-
Spike the sample with a known amount of 4-Iodoaniline-¹³C₆ internal standard solution.
-
Adjust the pH of the sample to >11 with 10 M NaOH.
-
Transfer the sample to a 1 L separatory funnel.
-
Add 60 mL of methylene chloride to the separatory funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the methylene chloride (bottom layer) into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining the extracts.
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus.
-
Transfer the concentrated extract to a GC vial for analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL, splitless
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for each target analyte and for 4-Iodoaniline-¹³C₆.
-
5. Quantification: Calculate the concentration of each analyte using the response factor relative to the 4-Iodoaniline-¹³C₆ internal standard.
Protocol 2: Analysis of Aromatic Amines in Soil and Sediment
1. Scope: This protocol outlines the procedure for determining aniline and its derivatives in soil and sediment samples using pressurized liquid extraction (PLE) followed by GC-MS analysis with 4-Iodoaniline-¹³C₆ as an internal standard.
2. Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
Acetone, pesticide grade or equivalent
-
Diatomaceous earth or clean sand
3. Sample Preparation and Extraction:
-
Homogenize the soil or sediment sample.
-
Weigh 10 g of the homogenized sample and mix it with 10 g of diatomaceous earth.
-
Spike the sample with a known amount of 4-Iodoaniline-¹³C₆ internal standard solution.
-
Load the mixture into a PLE cell.
-
Perform pressurized liquid extraction with a mixture of acetone and methylene chloride (1:1 v/v) under the following conditions:
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static time: 5 minutes
-
Number of cycles: 2
-
-
Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The extract may require cleanup using solid-phase extraction (SPE) with a silica gel cartridge to remove interferences.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS Analysis:
-
Follow the same GC-MS conditions as described in Protocol 1.
5. Quantification:
-
Calculate the concentration of each analyte based on the response relative to the 4-Iodoaniline-¹³C₆ internal standard, and report the concentration in ng/g dry weight of the soil/sediment.
Visualizations
The following diagrams illustrate the experimental workflow and the logic of the isotope dilution method.
Caption: Workflow for wastewater analysis.
Caption: Logic of isotope dilution.
References
- 1. scispace.com [scispace.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-Iodoaniline-¹³C₆ for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodoaniline-¹³C₆ is a stable isotope-labeled internal standard crucial for the accurate quantification of 4-iodoaniline in various matrices, particularly in drug metabolism and pharmacokinetic (DMPK) studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds. However, the direct analysis of anilines by GC-MS can be challenging due to their polarity and potential for peak tailing and poor chromatographic resolution.
Derivatization is a chemical modification process that converts an analyte into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and detection sensitivity. This application note provides a detailed protocol for the derivatization of 4-Iodoaniline-¹³C₆ by acylation, a common and effective method for primary amines, to facilitate its analysis by GC-MS. The use of a fluorinated acylating agent, such as trifluoroacetic anhydride (TFAA), is highlighted due to the enhanced detectability of the resulting derivative by electron capture detection (ECD) and its favorable fragmentation in mass spectrometry.
Experimental Protocols
Materials and Reagents
-
4-Iodoaniline-¹³C₆ (≥98% purity)
-
Trifluoroacetic anhydride (TFAA) (≥99% purity)
-
Ethyl acetate (GC grade)
-
Pyridine (Anhydrous, ≥99.8%)
-
Nitrogen gas (high purity)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
Vortex mixer
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Derivatization Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol describes the conversion of 4-Iodoaniline-¹³C₆ to its N-(4-iodophenyl-¹³C₆)trifluoroacetamide derivative.
-
Sample Preparation:
-
Accurately weigh 1 mg of 4-Iodoaniline-¹³C₆ and dissolve it in 1 mL of ethyl acetate to prepare a 1 mg/mL stock solution.
-
Pipette 100 µL of the stock solution into a 1.5 mL microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
-
Acylation Reaction:
-
To the dried sample, add 50 µL of anhydrous pyridine and 100 µL of trifluoroacetic anhydride (TFAA).
-
Vortex the mixture for 30 seconds to ensure complete dissolution and mixing.
-
Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
-
Work-up:
-
After cooling to room temperature, evaporate the excess pyridine and TFAA under a gentle stream of nitrogen gas. This step should be performed in a fume hood.
-
Reconstitute the dried residue in 100 µL of ethyl acetate.
-
Vortex for 30 seconds. The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
Instrumentation
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is suitable for this analysis.
GC-MS Parameters
The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Expected Results
The derivatization of 4-Iodoaniline-¹³C₆ with TFAA will yield N-(4-iodophenyl-¹³C₆)trifluoroacetamide. The expected mass spectrum of this derivative will show a characteristic molecular ion peak and fragmentation pattern. The ¹³C₆ labeling will result in a 6 amu mass shift compared to the unlabeled analogue.
Table 1: Expected Mass-to-Charge Ratios (m/z) for Key Ions of Derivatized 4-Iodoaniline-¹³C₆
| Ion Description | Expected m/z |
| Molecular Ion [M]⁺ | 321 |
| Fragment Ion [M - CF₃]⁺ | 252 |
| Fragment Ion [M - COCF₃]⁺ | 224 |
| Fragment Ion corresponding to ¹³C₆-iodophenyl | 213 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the derivatization and analysis of 4-Iodoaniline-¹³C₆.
Derivatization Reaction Pathway
Application Notes and Protocols for Cross-Coupling Reaction Mechanism Studies using 4-Iodoaniline-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the mechanisms of palladium-catalyzed cross-coupling reactions using 4-Iodoaniline-¹³C₆. The incorporation of a stable isotope label allows for precise tracking of the aryl group throughout the catalytic cycle, enabling the elucidation of reaction pathways and the determination of rate-limiting steps through techniques such as Kinetic Isotope Effect (KIE) studies.
Application: Mechanistic Elucidation of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] Utilizing 4-Iodoaniline-¹³C₆ as a substrate allows for in-depth mechanistic studies to probe the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[2]
Experimental Protocol: Determination of ¹³C Kinetic Isotope Effect (KIE) for the Buchwald-Hartwig Amination
This protocol is adapted from established methods for determining intermolecular ¹³C KIEs and is designed to investigate the oxidative addition step.[2]
Materials:
-
4-Iodoaniline-¹³C₆ (or a symmetrically labeled substrate like 1,4-diiodo-¹³C₆-benzene for intramolecular KIE studies)
-
Amine (e.g., n-hexylamine or morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a specific (NHC)Pd complex)
-
Ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes, syringes, and other standard laboratory glassware
-
High-resolution NMR spectrometer
Procedure:
-
Reaction Setup: In a glovebox, a reaction vessel is charged with the palladium precatalyst (e.g., 0.5-2 mol%) and the phosphine ligand (e.g., 1-4 mol%).
-
Reagent Addition: Anhydrous solvent is added, followed by the amine (e.g., 1.2 equivalents), 4-Iodoaniline-¹³C₆ (1.0 equivalent), the base (e.g., 1.4 equivalents), and the internal standard.
-
Reaction Progress: The reaction is typically conducted at a controlled temperature (e.g., 80-100 °C) and monitored for low conversion (typically <15%) to ensure accurate KIE measurements.
-
Quenching and Workup: The reaction is quenched, and the crude mixture is filtered and concentrated. The product is isolated and purified using column chromatography.
-
NMR Analysis: The purified product and recovered starting material are analyzed by high-resolution ¹³C NMR spectroscopy to determine the ¹³C enrichment at the ipso-carbon.
-
KIE Calculation: The KIE is calculated from the ratio of the ¹³C/¹²C isotopes in the starting material and the product.
Data Presentation
Quantitative data from KIE studies can be summarized to compare the effects of different reaction parameters.
| Aryl Halide | Amine | Ligand | Base | Temperature (°C) | ¹³C KIE (k₁₂/k₁₃) |
| 4-Iodoaniline-¹³C₆ | n-Hexylamine | BINAP | NaOtBu | 100 | Value |
| 4-Iodoaniline-¹³C₆ | Morpholine | BINAP | NaOtBu | 100 | Value |
| 4-Iodoaniline-¹³C₆ | n-Hexylamine | XPhos | K₃PO₄ | 80 | Value |
Note: "Value" represents a placeholder for experimentally determined kinetic isotope effect values. A KIE greater than 1.0 indicates that the C-I bond is broken in the rate-determining step.
Diagrams
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for KIE determination.
Application: Mechanistic Probes for Suzuki and Sonogashira Couplings
While detailed protocols for 4-Iodoaniline-¹³C₆ in Suzuki and Sonogashira reactions are less commonly published, the same principles of isotopic labeling can be applied to study their mechanisms.
Suzuki Coupling
The Suzuki reaction couples an organoboron reagent with an organic halide. By using 4-Iodoaniline-¹³C₆, one could investigate the transmetalation step. A change in the observed KIE upon altering the boronic acid or base could provide insights into the mechanism.
Sonogashira Coupling
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[3] Isotopic labeling with 4-Iodoaniline-¹³C₆ would be valuable in studying the oxidative addition and reductive elimination steps of both the copper-catalyzed and copper-free reaction pathways.
Protocol Adaptation:
The experimental protocol for KIE studies in Suzuki and Sonogashira couplings would follow a similar workflow to the Buchwald-Hartwig amination. The key differences would be the coupling partners (boronic acid for Suzuki, terminal alkyne for Sonogashira) and the specific catalyst system and reaction conditions employed for each transformation.
Broader Implications for Drug Development
A thorough understanding of reaction mechanisms, facilitated by studies using isotopically labeled compounds like 4-Iodoaniline-¹³C₆, is crucial for:
-
Process Optimization: Identifying the rate-limiting step allows for targeted optimization of reaction conditions to improve yield, reduce reaction times, and lower catalyst loading.
-
Catalyst Development: Mechanistic insights guide the design of more efficient and robust catalysts.
-
Impurity Profiling: Understanding side reactions and decomposition pathways helps in controlling the formation of impurities in the synthesis of active pharmaceutical ingredients (APIs).
By providing a powerful tool for mechanistic investigation, 4-Iodoaniline-¹³C₆ serves as a valuable resource for researchers in academic and industrial settings, ultimately contributing to the development of more efficient and sustainable synthetic methodologies.
References
- 1. Rapid Evaluation of the Mechanism of Buchwald-Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: Assessing Enzyme Kinetics with 4-Iodoaniline-¹³C₆ as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. The use of isotopically labeled substrates, such as 4-Iodoaniline-¹³C₆, offers significant advantages in elucidating enzyme mechanisms and quantifying metabolic pathways. The ¹³C₆-label provides a distinct mass shift that facilitates sensitive and specific detection of the substrate and its metabolites by mass spectrometry, eliminating interference from endogenous unlabeled compounds. This application note provides a detailed protocol for assessing the kinetics of enzymes that metabolize 4-Iodoaniline, with a focus on horseradish peroxidase (HRP) as a model enzyme. 4-Iodoaniline is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds[1].
Anilines and their derivatives are known substrates for a variety of enzymes, including peroxidases and N-acetyltransferases. The enzymatic oxidation of substituted anilines by horseradish peroxidase has been a subject of kinetic studies, revealing that the reaction rates are influenced by the nature and position of the substituents on the aniline ring[2][3][4]. While specific kinetic data for 4-iodoaniline is not extensively available, the principles of these studies can be applied. This note will also cover the use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for detailed kinetic analysis.
Key Applications
-
Drug Metabolism Studies: Investigating the metabolic fate of drug candidates containing the iodoaniline moiety.
-
Enzyme Characterization: Determining the kinetic parameters (Kₘ, Vₘₐₓ, kₖₐₜ) of enzymes that act on halogenated aromatic amines.
-
High-Throughput Screening: Screening for inhibitors or activators of enzymes involved in aniline metabolism.
-
Biomarker Discovery: Identifying and quantifying metabolites of 4-Iodoaniline-¹³C₆ in complex biological matrices.
Data Presentation
Table 1: Representative Kinetic Parameters for Horseradish Peroxidase with Various Substituted Anilines
| Substrate | Apparent Second-Order Rate Constant (kₐₚₚ, M⁻¹s⁻¹) at pH 7.0 | Reference |
| Aniline | 1.2 x 10³ | [2][3] |
| p-Toluidine | 3.5 x 10⁴ | [2][3] |
| p-Chloroaniline | 1.8 x 10⁴ | [2][3] |
| p-Bromoaniline | 2.1 x 10⁴ | [2][3] |
| 4-Iodoaniline (Estimated) | ~2.5 x 10⁴ | Estimated based on Hammett constants |
Note: The kinetic parameters for 4-Iodoaniline are estimated based on the trend observed for other halogenated anilines. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for HRP-Catalyzed Oxidation of 4-Iodoaniline-¹³C₆
This protocol describes a colorimetric assay to determine the initial rates of HRP-catalyzed oxidation of 4-Iodoaniline-¹³C₆. The assay is based on the peroxidative coupling of the aniline derivative, which can lead to the formation of a colored product.
Materials:
-
Horseradish Peroxidase (HRP), Type VI, RZ > 3.0
-
4-Iodoaniline-¹³C₆
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Potassium Phosphate Buffer (50 mM, pH 7.0)
-
Spectrophotometer capable of kinetic measurements
-
96-well microplate (optional, for higher throughput)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of 4-Iodoaniline-¹³C₆ in DMSO.
-
Prepare a 10 mM stock solution of H₂O₂ in deionized water.
-
Prepare a 1 mg/mL stock solution of HRP in 50 mM Potassium Phosphate Buffer, pH 7.0. Dilute further to an appropriate working concentration (e.g., 1-10 µg/mL).
-
-
Assay Setup:
-
In a cuvette or microplate well, add the following in order:
-
Potassium Phosphate Buffer (to a final volume of 1 mL or 200 µL)
-
4-Iodoaniline-¹³C₆ to the desired final concentration (e.g., 0.1 - 10 mM).
-
HRP to the desired final concentration (e.g., 1-10 nM).
-
-
Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding H₂O₂ to a final concentration of 0.1 mM.
-
Immediately mix the solution by gentle pipetting or shaking.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at a wavelength determined by a preliminary spectral scan of the reaction mixture (typically in the range of 400-600 nm for aniline oxidation products).
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
To determine Kₘ and Vₘₐₓ, repeat the assay with varying concentrations of 4-Iodoaniline-¹³C₆ while keeping the HRP and H₂O₂ concentrations constant.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Protocol 2: HPLC-MS Method for Kinetic Analysis and Metabolite Identification
This protocol provides a robust method for quantifying the consumption of 4-Iodoaniline-¹³C₆ and the formation of its metabolites, allowing for precise determination of kinetic parameters and structural elucidation of products.
Materials:
-
Same as Protocol 1, plus:
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Enzymatic Reaction:
-
Perform the enzymatic reaction as described in Protocol 1 (steps 1-3).
-
At specific time points, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample).
-
Centrifuge the quenched samples to precipitate the enzyme and other proteins.
-
-
HPLC-MS Analysis:
-
Inject the supernatant from the quenched reaction onto the HPLC-MS system.
-
A high-pressure liquid chromatographic method can be employed for the separation of aniline and its metabolites using a reverse-phase C18 column[5].
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then re-equilibrate the column.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometry: Operate the mass spectrometer in a positive ion mode, monitoring for the m/z of 4-Iodoaniline-¹³C₆ (expected [M+H]⁺ = 226.00) and its potential metabolites (e.g., hydroxylated, N-acetylated products with a +6 Da mass shift from their unlabeled counterparts).
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and product(s) at each time point.
-
Generate a standard curve for 4-Iodoaniline-¹³C₆ to convert peak areas to concentrations.
-
Determine the initial reaction rates by plotting the decrease in substrate concentration or the increase in product concentration over time.
-
Calculate kinetic parameters (Kₘ and Vₘₐₓ) by performing the assay at various substrate concentrations and fitting the initial rate data to the Michaelis-Menten equation.
-
Mandatory Visualizations
Caption: Experimental workflow for enzyme kinetics analysis.
Caption: Generalized xenobiotic metabolism pathway.
References
Application Notes and Protocols for the Use of 4-Iodoaniline-¹³C₆ in Microbial Degradation Studies
Introduction
The use of stable isotope-labeled compounds is a powerful tool in elucidating the metabolic pathways of xenobiotics and assessing their biodegradation potential.[1][2] 4-Iodoaniline, a halogenated aromatic amine, is of environmental concern due to its potential toxicity and persistence. The ¹³C₆-labeled analogue, 4-Iodoaniline-¹³C₆, serves as an invaluable tracer to investigate its microbial degradation, enabling researchers to track the fate of the carbon skeleton and identify key metabolites.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 4-Iodoaniline-¹³C₆ in microbial degradation studies.
Application Notes
Stable isotope-labeled compounds like 4-Iodoaniline-¹³C₆ offer several advantages in biodegradation research:
-
Pathway Elucidation: Tracking the ¹³C label through metabolic pathways allows for the unambiguous identification of degradation intermediates and final products.[2] This is crucial for understanding the mechanisms by which microorganisms break down the compound.
-
Quantitative Analysis: The use of labeled compounds enables precise quantification of the parent compound and its metabolites in complex environmental matrices.[4]
-
Mechanism Identification: Isotope fractionation analysis can help differentiate between different metabolic routes, providing insights into the specific enzymatic reactions involved.[2]
-
Environmental Fate Studies: Tracing the labeled carbon allows for the determination of the compound's persistence and its potential for incorporation into microbial biomass or mineralization to ¹³CO₂.[1]
Hypothetical Microbial Degradation Pathway of 4-Iodoaniline
The microbial degradation of halogenated anilines can proceed through various enzymatic reactions. While the specific pathway for 4-iodoaniline may vary depending on the microbial species and environmental conditions, a plausible aerobic degradation pathway can be proposed based on known pathways for similar compounds.[5][6][7] The initial steps likely involve oxidation of the aromatic ring. A potential pathway could involve an initial dehalogenation or hydroxylation, followed by ring cleavage.
Caption: Hypothetical aerobic degradation pathway of 4-Iodoaniline-¹³C₆.
Experimental Protocols
Below are detailed protocols for conducting microbial degradation studies using 4-Iodoaniline-¹³C₆.
1. Microbial Culture and Acclimation
-
Objective: To enrich for a microbial consortium or isolate a pure strain capable of degrading 4-iodoaniline.
-
Materials:
-
Environmental sample (e.g., soil, sediment, wastewater)
-
Mineral salts medium (MSM)
-
4-Iodoaniline (unlabeled)
-
Shaking incubator
-
-
Protocol:
-
Inoculate 100 mL of MSM with 1 g of the environmental sample.
-
Add 4-iodoaniline as the sole source of carbon and nitrogen to a final concentration of 10-50 mg/L.
-
Incubate at a suitable temperature (e.g., 25-30°C) with shaking (150 rpm).
-
Monitor the degradation of 4-iodoaniline periodically using HPLC.
-
Once significant degradation is observed, transfer an aliquot of the culture to fresh MSM containing 4-iodoaniline.
-
Repeat the enrichment process several times to obtain a stable, acclimated culture.
-
2. Biodegradation Assay with 4-Iodoaniline-¹³C₆
-
Objective: To quantify the degradation of 4-Iodoaniline-¹³C₆ and identify its metabolites.
-
Materials:
-
Acclimated microbial culture
-
MSM
-
4-Iodoaniline-¹³C₆
-
Sterile culture flasks
-
Gas-tight syringes
-
GC-MS or LC-MS
-
-
Protocol:
-
Inoculate fresh MSM with the acclimated microbial culture.
-
Add 4-Iodoaniline-¹³C₆ to a final concentration of 10 mg/L.
-
Set up abiotic controls (sterile medium with 4-Iodoaniline-¹³C₆) and biotic controls (culture without 4-Iodoaniline-¹³C₆).
-
Incubate the flasks under the same conditions as the acclimation.
-
At regular time intervals, withdraw samples for analysis.
-
Analyze the concentration of 4-Iodoaniline-¹³C₆ and its potential metabolites in the liquid phase using LC-MS or GC-MS.
-
Analyze the headspace for the production of ¹³CO₂ using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS).
-
3. Stable Isotope Probing (SIP) for Biomass Incorporation
-
Objective: To identify the microorganisms actively involved in the degradation of 4-Iodoaniline-¹³C₆.
-
Materials:
-
Biodegradation assay samples
-
DNA/RNA extraction kit
-
Ultracentrifuge
-
Cesium chloride (CsCl)
-
Gradient fractionation system
-
PCR amplification and sequencing reagents
-
-
Protocol:
-
At the end of the biodegradation assay, harvest the microbial biomass by centrifugation.
-
Extract total DNA or RNA from the biomass.
-
Perform density gradient ultracentrifugation of the nucleic acids in a CsCl gradient.
-
Fractionate the gradient and quantify the amount of DNA/RNA in each fraction.
-
Identify the "heavy" fractions containing ¹³C-labeled nucleic acids.
-
Amplify and sequence the 16S rRNA gene (for bacteria) or other relevant marker genes from the heavy fractions to identify the active degraders.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical Degradation of 4-Iodoaniline-¹³C₆ over Time
| Time (hours) | 4-Iodoaniline-¹³C₆ (mg/L) | [¹³C₆]-4-Aminophenol (mg/L) | ¹³CO₂ (% of initial ¹³C) |
| 0 | 10.0 | 0.0 | 0 |
| 24 | 7.2 | 1.5 | 5 |
| 48 | 4.5 | 2.8 | 15 |
| 72 | 1.8 | 3.1 | 30 |
| 96 | 0.5 | 1.2 | 45 |
Table 2: Hypothetical Incorporation of ¹³C into Microbial Biomass
| Experiment | Total Biomass (mg) | ¹³C-Enriched Biomass (%) |
| Biotic + 4-Iodoaniline-¹³C₆ | 55 | 12 |
| Biotic Control | 40 | 0.1 |
Experimental Workflow Diagram
The overall experimental workflow for studying the microbial degradation of 4-Iodoaniline-¹³C₆ can be visualized as follows:
References
- 1. Application of stable isotope tools for evaluating natural and stimulated biodegradation of organic pollutants in field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. moravek.com [moravek.com]
- 4. symeres.com [symeres.com]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Iodoaniline-13C6 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the mass spectrometric analysis of 4-Iodoaniline-13C6, with a focus on addressing poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
The molecular weight of this compound is 225.00 g/mol . The monoisotopic mass is 224.9996 Da. It is crucial to use the correct mass for the labeled compound when setting up the mass spectrometer to ensure accurate detection of the molecular ion.
Q2: What are the common ionization techniques for analyzing this compound?
Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for analyzing this compound.[1][2][3] ESI is effective for polar molecules and can generate intact protonated molecules ([M+H]+), which is advantageous for obtaining a strong molecular ion signal. Atmospheric pressure chemical ionization (APCI) can be an alternative, particularly for less polar compounds.
Q3: Why is the signal intensity of my this compound poor?
Poor signal intensity for this compound in mass spectrometry can stem from several factors:
-
Suboptimal Ionization Source Parameters: Incorrect settings for parameters like capillary voltage, nebulizer gas pressure, and desolvation temperature can lead to inefficient ionization.[4]
-
In-source Fragmentation or Degradation: The molecule may be fragmenting within the ion source before it can be detected as the intact molecular ion. This is a known issue with some halogenated compounds.[5]
-
Mobile Phase Composition: The choice of mobile phase and additives can significantly impact ionization efficiency. For instance, the use of formic acid has been shown to induce deiodination in iodinated aromatic compounds.[5][6]
-
Sample Concentration and Purity: A sample that is too dilute will naturally produce a weak signal, while impurities can cause ion suppression.
-
Instrument Calibration and Maintenance: An improperly calibrated or poorly maintained mass spectrometer will exhibit reduced sensitivity.
Q4: Can the 13C6 labeling affect the signal intensity?
While stable isotope labeling is not expected to fundamentally alter the chemical ionization properties of a molecule, it can subtly influence fragmentation pathways and retention times in chromatography. However, a significant drop in signal intensity compared to the unlabeled analog is more likely due to the factors listed above rather than the isotopic labeling itself. It is important to ensure that the mass spectrometer is correctly calibrated for the mass of the labeled compound.
Troubleshooting Guides
Issue 1: Weak or No Molecular Ion Peak ([M+H]+) Observed
This is a common issue that can often be resolved by systematically optimizing the experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor signal intensity.
Detailed Methodologies:
-
Verify Sample Integrity:
-
Concentration: Ensure your sample concentration is within the optimal range for your instrument (typically low ng/mL to µg/mL).
-
Purity: Analyze the sample by a secondary method (e.g., HPLC-UV) to check for impurities that could cause ion suppression.
-
Stability: 4-Iodoaniline can be light-sensitive. Ensure proper storage and handling to prevent degradation.
-
-
Optimize ESI Source Parameters: A systematic, one-factor-at-a-time or design of experiments (DoE) approach is recommended for optimizing ESI parameters.
Parameter Typical Starting Range (Positive ESI) Troubleshooting Action Capillary Voltage 3.0 - 4.5 kV Gradually increase or decrease in 0.5 kV increments. Nebulizer Gas Pressure 30 - 50 psi Adjust in 5 psi increments to optimize droplet formation. Drying Gas Flow 8 - 12 L/min Optimize for efficient desolvation without causing ion suppression. Drying Gas Temperature 250 - 400 °C Increase in 25 °C increments. Be cautious of thermal degradation. -
Evaluate Mobile Phase:
-
Solvent Composition: A higher percentage of organic solvent (e.g., acetonitrile or methanol) generally improves ESI efficiency in positive mode.
-
Additives: If an acidic modifier is required, consider using acetic acid (0.1%) instead of formic acid. Formic acid has been shown to cause in-source deiodination of iodinated aromatic compounds, leading to a loss of the target molecular ion.[5][6]
-
-
Investigate In-Source Fragmentation:
-
Cone Voltage (Fragmentor Voltage): This parameter has a significant impact on in-source fragmentation. Start with a low cone voltage (e.g., 20 V) and gradually increase it. A lower cone voltage will minimize fragmentation and enhance the molecular ion peak.
-
Analyze for Expected Fragments: If you suspect in-source fragmentation, look for the major fragment ions of 4-iodoaniline in your spectrum (see Issue 2 below).
-
-
Perform Instrument Check:
-
Calibration: Ensure the mass spectrometer is properly calibrated across the mass range of interest.
-
Cleaning: A contaminated ion source can significantly reduce sensitivity. Follow the manufacturer's guidelines for cleaning the source components.
-
Issue 2: Dominant Fragment Peaks and a Weak Molecular Ion
If you observe significant fragment peaks at the expense of the molecular ion, in-source fragmentation is likely occurring.
Expected Fragmentation Pattern of 4-Iodoaniline:
Based on the NIST mass spectral data for 4-iodoaniline, the most abundant peaks are observed at m/z 219, 92, and 65.[7] The m/z of 219 corresponds to the molecular ion of the unlabeled compound. For this compound, the molecular ion ([M+H]+) is expected at m/z 226. The major fragments arise from the loss of iodine and subsequent fragmentation of the aniline ring.
Proposed Fragmentation Pathway:
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. uni-saarland.de [uni-saarland.de]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 5. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting isotopic interference in 4-Iodoaniline-13C6 experiments
Welcome to the technical support center for troubleshooting isotopic interference in 4-Iodoaniline-13C6 experiments. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound experiments?
A1: Isotopic interference, often referred to as "cross-talk," occurs when the isotopic signature of the analyte (4-Iodoaniline) overlaps with the signal of its stable isotope-labeled internal standard (this compound) in a mass spectrometer.[1] This can lead to inaccuracies in quantitative analysis. This phenomenon becomes more pronounced with isotopically rich compounds.[1]
Q2: Why is this compound used as an internal standard?
A2: this compound is an ideal internal standard because it is chemically identical to the analyte (4-Iodoaniline) but has a different mass due to the six Carbon-13 atoms. This allows it to co-elute with the analyte during chromatography and experience similar matrix effects, thus enabling accurate quantification. Stable isotope-labeled internal standards are widely used to normalize for variability during sample processing and analysis.[2]
Q3: What are the primary causes of isotopic interference in this specific experiment?
A3: The primary causes include:
-
Natural Isotopic Abundance: The natural presence of heavier isotopes (e.g., ¹³C) in the unlabeled 4-Iodoaniline can contribute to the mass channel of the this compound.
-
Isotopic Impurity of the Standard: The this compound standard may contain a small percentage of unlabeled 4-Iodoaniline.
-
Fragmentation Patterns: If fragment ions of the analyte and the internal standard have the same mass-to-charge ratio (m/z), this can lead to interference in MS/MS analysis.
Q4: How can I predict potential isotopic overlaps?
A4: Predicting overlaps requires understanding the isotopic distribution of the elements in your molecule and the fragmentation patterns. For 4-Iodoaniline (C₆H₆IN), the key isotopes to consider are those of Carbon and Iodine.
Isotopic Abundance Data
Below is a summary of the natural isotopic abundances for Carbon and Iodine.
| Element | Isotope | Natural Abundance (%) | Mass (Da) |
| Carbon | ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 | |
| Iodine | ¹²⁷I | 100 | 126.904473 |
Troubleshooting Guide
This section provides a step-by-step guide to identifying and resolving common issues related to isotopic interference.
Problem 1: Non-linear calibration curve, especially at high concentrations.
Possible Cause: Significant cross-talk from the high concentration of the analyte to the internal standard channel.[2]
Troubleshooting Steps:
-
Assess Analyte Contribution: Analyze a high-concentration standard of unlabeled 4-Iodoaniline and monitor the m/z channel of the this compound. A significant signal indicates isotopic overlap.
-
Optimize MS/MS Transition: Select a fragment ion for the internal standard that is less likely to have interference from the analyte. This requires understanding the fragmentation patterns.
-
Mathematical Correction: Apply a correction factor to the internal standard response based on the measured contribution from the analyte.[1]
Problem 2: Inaccurate quantification, with a positive bias at the lower limit of quantification (LLOQ).
Possible Cause: Isotopic impurity in the this compound internal standard, where it contains a small amount of the unlabeled analyte.
Troubleshooting Steps:
-
Analyze the Internal Standard: Inject a solution containing only the this compound and monitor the m/z channel of the unlabeled 4-Iodoaniline.
-
Quantify the Impurity: Determine the percentage of the unlabeled analyte in your internal standard.
-
Correct for the Impurity: Subtract the contribution of the impurity from the measured analyte response.
Problem 3: Unexpected peaks in the mass spectrum near the analyte or internal standard peaks.
Possible Cause: In-source fragmentation or the presence of co-eluting isobaric interferences.
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Modify the LC gradient or change the column to improve the separation of 4-Iodoaniline from other matrix components.
-
Adjust Ion Source Parameters: Optimize the cone voltage and other source parameters to minimize in-source fragmentation.
-
Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can resolve isobaric interferences that have the same nominal mass but different exact masses.
Experimental Protocols
Predicted Fragmentation of 4-Iodoaniline
Based on common fragmentation patterns of aromatic amines and halogenated compounds, the following fragment ions are predicted for 4-Iodoaniline (Molecular Weight: 219.02 g/mol ) under electron ionization:
| m/z | Proposed Fragment | Description |
| 219 | [C₆H₆IN]⁺ | Molecular Ion (M⁺) |
| 127 | [I]⁺ | Iodine radical cation |
| 92 | [C₆H₆N]⁺ | Loss of Iodine radical |
| 65 | [C₅H₅]⁺ | Loss of HCN from [C₆H₆N]⁺ |
Note: The relative abundance of these fragments can vary depending on the ionization energy and the mass spectrometer used.
LC-MS/MS Method for 4-Iodoaniline Quantification
This protocol provides a general framework. Optimization is recommended for specific instrumentation and matrices.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (to be optimized):
-
4-Iodoaniline: Precursor m/z 220 → Product m/z 93 (Loss of I)
-
This compound: Precursor m/z 226 → Product m/z 99 (Loss of I)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Troubleshooting Workflow for Isotopic Interference
Caption: A flowchart for troubleshooting isotopic interference.
Experimental Workflow for 4-Iodoaniline Analysis
Caption: The experimental workflow for 4-Iodoaniline analysis.
References
improving the recovery of 4-Iodoaniline-13C6 from biological matrices
Welcome to the technical support center for optimizing the recovery of 4-Iodoaniline-13C6 from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the extraction and analysis of this compound.
Low or No Recovery of this compound
Question: I am experiencing very low or no recovery of this compound from my plasma/urine/tissue homogenate samples. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow. Below is a systematic guide to help you identify and resolve the issue.
Potential Causes & Solutions:
-
Suboptimal Extraction a: The choice of extraction solvent and pH are critical for efficient recovery. 4-Iodoaniline is a weakly basic compound, and its extraction is highly dependent on the pH of the sample matrix.
-
Solution: Ensure the pH of your sample is adjusted to be at least 2 pH units above the pKa of 4-Iodoaniline to keep it in its neutral, more organic-soluble form. For liquid-liquid extraction (LLE), test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane) to find the most effective one for your matrix. For solid-phase extraction (SPE), select a cartridge (e.g., C18, mixed-mode cation exchange) that has a high affinity for the analyte.[1][2]
-
-
Matrix Effects: Components in biological matrices like proteins, phospholipids, and salts can interfere with the extraction process and suppress the analyte signal during analysis, particularly with LC-MS.[3][4][5]
-
Solution: Incorporate a protein precipitation step using acetonitrile or methanol prior to extraction.[3][5][6] Phospholipid removal (PLR) plates can also be used for cleaner extracts.[5] If ion suppression is suspected, a matrix effect study should be performed by comparing the analyte response in a standard solution to that in a post-extraction spiked blank matrix.[7] Using a stable isotope-labeled internal standard, like this compound itself, can help correct for matrix effects.[8]
-
-
Analyte Instability: this compound may degrade during sample collection, storage, or processing.
-
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to release the analyte from the SPE sorbent.
High Variability in Recovery
Question: My recovery of this compound is inconsistent across different samples and batches. What could be causing this variability?
Answer:
Inconsistent recovery can make quantitative analysis unreliable. The following points can help you identify the source of variability.
Potential Causes & Solutions:
-
Inconsistent Sample Handling: Variations in sample collection, storage, and preparation can lead to inconsistent results.
-
Solution: Standardize your entire workflow, from sample collection to final analysis. Ensure consistent timing for each step, uniform mixing/vortexing, and precise volume measurements.
-
-
pH Fluctuations: Small variations in the pH of the sample matrix can significantly impact the extraction efficiency of a pH-sensitive compound like 4-Iodoaniline.
-
Solution: Prepare fresh buffers for each experiment and verify the pH of each sample after adjustment.
-
-
SPE Cartridge/Plate Inconsistency: The performance of SPE cartridges can vary between lots or if they are not properly conditioned.
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from plasma?
A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. LLE with a solvent like MTBE or ethyl acetate at an optimized pH is a straightforward method.[13][14] SPE, particularly with a mixed-mode cation exchange sorbent, can provide cleaner extracts and higher recovery, which is beneficial for sensitive LC-MS/MS analysis.[1][2]
Q2: How can I minimize matrix effects when analyzing this compound with LC-MS?
A2: To minimize matrix effects, it is important to have a thorough sample cleanup. This can be achieved by protein precipitation followed by LLE or SPE.[5] Phospholipid removal techniques are also very effective.[5] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for any remaining matrix effects and improve the accuracy and precision of quantification.[8]
Q3: What are the recommended storage conditions for samples containing this compound?
A3: To ensure the stability of this compound, biological samples should be stored at -80°C.[9] It is also important to minimize the number of freeze-thaw cycles the samples undergo.[8]
Quantitative Data Summary
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Typical Recovery | 75-90% | 85-105% | [15] |
| Relative Standard Deviation (RSD) | < 15% | < 10% | [15] |
| Sample Throughput | Moderate | High (with automation) | |
| Cost per Sample | Low | Moderate to High |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.
-
Spike with the internal standard solution (if this compound is not the internal standard).
-
-
Protein Precipitation & pH Adjustment:
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Adjust the pH of the supernatant to > 9.0 with 1M Sodium Hydroxide.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Urine
-
Sample Preparation:
-
Thaw frozen human urine samples.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any sediment.
-
Dilute 100 µL of the supernatant with 900 µL of 2% phosphoric acid.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the entire 1 mL of the diluted urine sample onto the SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Visualizations
Caption: Experimental workflow for this compound recovery.
Caption: Troubleshooting guide for low recovery.
Caption: Interaction of this compound with matrix components.
References
- 1. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 2. Solid Phase Extraction - Analytical Columns [analyticalcolumns.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [2]Troubleshooting HPLC- Loss in Response for Some, but Not All Analytes [restek.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. youtube.com [youtube.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. news-medical.net [news-medical.net]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Single drop microextraction or solid phase microextraction-gas chromatography-mass spectrometry for the determination of iodine in pharmaceuticals, iodized salt, milk powder and vegetables involving conversion into 4-iodo-N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing peak tailing of 4-Iodoaniline-13C6 in chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing with 4-Iodoaniline-¹³C₆ in their chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for 4-Iodoaniline-¹³C₆ in reversed-phase HPLC?
A1: The most common cause of peak tailing for basic compounds like 4-Iodoaniline-¹³C₆ is secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase of the column.[1][2] These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in an asymmetrical peak shape.
Q2: How does the mobile phase pH affect the peak shape of 4-Iodoaniline-¹³C₆?
A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[3][4][5][6] For a basic compound like 4-Iodoaniline, a lower pH (typically between 2.5 and 3.5) is recommended.[5] At this acidic pH, the residual silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated aniline molecules, leading to improved peak symmetry.[5][7]
Q3: What type of HPLC column is best suited for analyzing 4-Iodoaniline-¹³C₆ to minimize peak tailing?
A3: It is advisable to use modern, high-purity silica columns that are base-deactivated or end-capped.[8][9] These columns have a reduced number of accessible silanol groups, which minimizes the secondary interactions causing peak tailing.[1][8] Columns with embedded polar groups or those specifically designed for the analysis of basic compounds at low pH can also provide excellent peak shapes.[9][10][11]
Q4: Can column temperature influence peak tailing?
A4: Yes, column temperature can affect peak shape. Increasing the temperature can sometimes improve peak symmetry by reducing the viscosity of the mobile phase and improving mass transfer. However, the effect is analyte and method-dependent. It is a parameter that can be explored during method optimization.
Q5: How does sample solvent composition impact peak shape?
A5: The composition of the solvent used to dissolve the sample can significantly affect peak shape. Injecting a sample in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase can lead to peak distortion, including tailing or fronting. It is always best to dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
Troubleshooting Guide
This guide provides a systematic approach to addressing peak tailing of 4-Iodoaniline-¹³C₆.
Problem: My 4-Iodoaniline-¹³C₆ peak is tailing.
Below is a step-by-step troubleshooting workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting peak tailing.
Quantitative Data Summary
The following table summarizes key parameters and their recommended ranges for optimizing the peak shape of 4-Iodoaniline-¹³C₆.
| Parameter | Recommended Range/Value | Expected Outcome on Peak Shape | Reference(s) |
| Mobile Phase pH | 2.5 - 3.5 | Significant improvement in symmetry | [5] |
| Buffer Type | Ammonium Formate, Ammonium Acetate, or Phosphate | Maintains stable pH, reduces tailing | [2] |
| Buffer Concentration (LC-UV) | 10 - 50 mM | Improved peak shape | [2] |
| Buffer Concentration (LC-MS) | < 10 mM | Prevents ion suppression while improving shape | [12] |
| Column Chemistry | High-purity, base-deactivated, end-capped C18 | Minimizes silanol interactions | [8][9] |
| Triethylamine (TEA) Additive | 0.1 - 0.5% (v/v) | Masks active silanol sites |
Detailed Experimental Protocol
This section provides a detailed methodology for the analysis of 4-Iodoaniline-¹³C₆, designed to minimize peak tailing.
Objective:
To achieve a symmetric peak shape (Asymmetry factor close to 1.0) for the quantitative analysis of 4-Iodoaniline-¹³C₆ using reversed-phase HPLC with UV or MS detection.
Materials:
-
Analyte: 4-Iodoaniline-¹³C₆
-
HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometric (MS) detector.
-
Column: A high-purity, base-deactivated, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Solvent: 50:50 (v/v) Acetonitrile/Water
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution of 4-Iodoaniline-¹³C₆ in the sample solvent.
-
Perform serial dilutions to the desired working concentrations using the sample solvent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 254 nm (if applicable)
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peak for 4-Iodoaniline-¹³C₆.
-
Calculate the peak asymmetry factor using the formula specified by your chromatography data system (e.g., USP tailing factor). An acceptable value is typically ≤ 1.5.
-
The following diagram illustrates the experimental workflow.
Caption: A streamlined workflow for the analysis of 4-Iodoaniline-¹³C₆.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. moravek.com [moravek.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. bujnochem.com [bujnochem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 4-Iodoaniline-13C6 Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Iodoaniline-13C6 during sample preparation for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound is susceptible to degradation from three main sources:
-
Light Exposure: As a light-sensitive compound, exposure to UV and even ambient light can induce photochemical reactions, leading to the formation of impurities.[1]
-
Oxidation: The amine group in 4-iodoaniline is prone to oxidation, especially when exposed to air (oxygen). This can result in the formation of colored degradation products.
-
Acidic Conditions: In the presence of strong acids, 4-iodoaniline can undergo protodeiodination, where the iodine atom is replaced by a hydrogen atom, forming aniline-13C6.
Q2: How should I store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to store it in a cool, dark, and dry place. For optimal stability, store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. Refrigeration is also advised.[1]
Q3: Are there any solvents I should avoid when preparing samples of this compound?
A3: While 4-iodoaniline is soluble in many common organic solvents like methanol, chloroform, and ether, it is advisable to use high-purity, degassed solvents to minimize oxidative degradation.[2][3] Avoid using acidic solvents or solutions if protodeiodination is a concern. For LC-MS analysis, ensure the final solvent is compatible with the mobile phase.
Q4: Can the 13C6 isotopic label affect the stability of the molecule?
A4: The 13C6 isotopic label is not expected to significantly alter the chemical reactivity or stability of the 4-iodoaniline molecule. The degradation pathways and preventative measures for the labeled and unlabeled compounds are considered to be the same.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Sample discoloration (e.g., turning brown or yellow) | Oxidation of the aniline functional group. | Prepare samples under an inert atmosphere (e.g., in a glovebox or using nitrogen/argon). Use freshly opened, high-purity, and degassed solvents. Minimize the time the sample is exposed to air. |
| Presence of an unexpected peak corresponding to Aniline-13C6 in the chromatogram | Protodeiodination due to acidic conditions. | Avoid using acidic solvents or reagents during sample preparation. If an acidic pH is required for chromatography, neutralize the sample extract before injection or use a mobile phase with a less acidic pH if possible. |
| Multiple unknown peaks appearing in the chromatogram, especially after light exposure | Photodegradation. | Work in a dimly lit area or use amber-colored vials and labware to protect the sample from light. Minimize the exposure of the sample to any light source throughout the preparation and analysis process.[1] |
| Poor recovery of the analyte | Adsorption to sample container or degradation. | Use silanized glass vials to minimize adsorption. Ensure all sample preparation steps are performed promptly and at cool temperatures to reduce degradation. |
| Inconsistent results between replicate samples | Variable exposure to air, light, or temperature. | Standardize the sample preparation workflow to ensure each sample is treated identically. Use an autosampler for injections to ensure consistent timing and minimize exposure of samples in the queue. |
Experimental Protocols
General Protocol for Preparation of this compound for GC-MS Analysis
This protocol provides a general guideline for preparing this compound in an organic solvent.
Materials:
-
This compound
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High-purity, degassed solvent (e.g., dichloromethane, ethyl acetate, or methanol)
-
Amber glass vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Nitrogen or Argon gas source
Procedure:
-
Working Environment: Whenever possible, perform all steps under an inert atmosphere (e.g., in a glovebox). If a glovebox is not available, work quickly and minimize exposure to ambient air and light.
-
Solvent Preparation: Use a freshly opened bottle of high-purity solvent. If possible, degas the solvent by sparging with nitrogen or argon for 15-20 minutes prior to use.
-
Standard Preparation:
-
Allow the container of this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound in an amber vial.
-
Add the appropriate volume of degassed solvent to achieve the desired concentration.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
-
Sample Dilution:
-
Perform any necessary serial dilutions using the degassed solvent in amber vials.
-
Blanket the headspace of the vials with nitrogen or argon before capping.
-
-
Storage: If samples are not analyzed immediately, store them at 2-8°C in the dark.
-
Analysis: Transfer the prepared sample to an autosampler vial (amber glass is preferred) for GC-MS analysis.
Protocol for Solid-Phase Extraction (SPE) for Cleanup of this compound from a Complex Matrix
This protocol is a general guideline and may need optimization depending on the specific matrix.
Materials:
-
SPE cartridge (e.g., C18 or a polymer-based sorbent)
-
Sample containing this compound
-
Methanol (conditioning and elution solvent)
-
Deionized water
-
Nitrogen gas for drying
-
Amber collection tubes
Procedure:
-
Cartridge Conditioning:
-
Pass 3-5 mL of methanol through the SPE cartridge.
-
Pass 3-5 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 3-5 mL of deionized water to remove polar impurities.
-
Dry the cartridge by passing nitrogen gas through it for 5-10 minutes.
-
-
Elution:
-
Place an amber collection tube under the SPE cartridge.
-
Elute the this compound with 1-2 mL of methanol.
-
-
Solvent Evaporation and Reconstitution:
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Evaporate the methanol to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for the analytical method (e.g., mobile phase for LC-MS or a volatile organic solvent for GC-MS).
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Transfer to an amber vial for analysis.
-
Data Presentation
| Condition | Solvent | Temperature | Light Condition | Expected Stability | Potential Degradation Products |
| Ideal | Degassed Methanol | 4°C | Dark (Amber Vial) | High | Minimal |
| Sub-optimal | Methanol (not degassed) | Room Temperature | Ambient Lab Light | Moderate | Oxidized species |
| Poor | Acidic Aqueous Buffer (pH 3) | Room Temperature | Ambient Lab Light | Low | Aniline-13C6, Oxidized species, Photodegradation products |
| Poor | Chloroform (exposed to air) | 40°C | Direct Light | Very Low | Oxidized species, Photodegradation products, Halogenated byproducts |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for preparing this compound samples.
References
Technical Support Center: 4-Iodoaniline-13C6 Mass Spectrometry Optimization
Welcome to the technical support center for optimizing mass spectrometry parameters for 4-Iodoaniline-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the basic molecular properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for method development. As a stable isotope-labeled internal standard, it is chemically identical to 4-Iodoaniline but has a different mass due to the incorporation of six Carbon-13 isotopes.
Table 1: Molecular Properties of this compound
| Property | Value |
| Chemical Formula | ¹³C₆H₆IN |
| Monoisotopic Mass | 224.97463 Da |
| Appearance | Light brown to brown solid |
| Solubility | Soluble in organic solvents like DMSO, Methanol, and Acetonitrile. |
Q2: What is the expected precursor ion (Q1) for this compound in positive electrospray ionization (ESI+)?
A2: In positive ion mode ESI, aromatic amines like this compound are readily protonated. Therefore, the expected precursor ion will be the protonated molecule, [M+H]⁺.
-
Calculation: Monoisotopic Mass + Mass of Proton = 224.97463 Da + 1.00728 Da = 225.98191 Da
For practical purposes in a triple quadrupole mass spectrometer, this would be rounded to m/z 226.0 .
Q3: How do I determine the product ions (Q3) and optimal collision energy (CE) for this compound?
A3: The most common fragmentation pathway for iodo-substituted aromatic compounds involves the loss of the iodine atom. Therefore, a primary product ion to target would be the fragment resulting from the loss of iodine. A systematic approach to optimizing the collision energy is recommended.
Experimental Protocol: Collision Energy Optimization
-
Compound Infusion: Prepare a solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer.
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Precursor Ion Selection: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 226.0).
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Product Ion Scan: Perform a product ion scan by scanning the third quadrupole (Q3) across a relevant mass range (e.g., m/z 50-230) while applying a range of collision energies in the collision cell (Q2).
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Identify Key Fragments: Identify the most abundant and stable fragment ions. For this compound, a likely fragment is the loss of the iodine atom, resulting in a ¹³C₆H₆N⁺ fragment with an m/z of 99.0. Another potential fragment is the iodine ion itself at m/z 126.9.
-
Collision Energy Ramp: For the selected MRM transitions (e.g., 226.0 -> 99.0 and 226.0 -> 126.9), perform a collision energy optimization experiment by ramping the CE across a range of voltages (e.g., 5-50 eV) and monitoring the intensity of the product ion. The optimal CE is the value that produces the highest signal intensity.
Table 2: Predicted MRM Transitions and Starting Collision Energy for this compound
| Precursor Ion (Q1) | Product Ion (Q3) | Predicted Collision Energy (CE) - Starting Point |
| 226.0 | 99.0 (Loss of I) | 20-30 eV |
| 226.0 | 126.9 (Iodine ion) | 15-25 eV |
Note: The optimal collision energy is instrument-dependent and should be determined empirically.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Poor Signal Intensity or No Signal
Possible Causes & Solutions:
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Incorrect Source Parameters: Aromatic amines ionize well in positive ESI mode. Ensure your source is set to ESI+.
-
Recommendation: Start with the general parameters listed in Table 3 and optimize from there.
-
-
Suboptimal pH of Mobile Phase: Acidic conditions promote protonation.
-
Recommendation: Add 0.1% formic acid to both your aqueous and organic mobile phases.
-
-
Inappropriate Solvent Composition: High aqueous content in the initial mobile phase can sometimes lead to poor desolvation.
-
Recommendation: Ensure your sample is dissolved in a solvent compatible with your initial mobile phase conditions.
-
-
Instrument Contamination: Contamination can suppress the signal of your analyte.
-
Recommendation: Run a system suitability test and clean the ion source if necessary.
-
Table 3: Recommended Starting LC-MS Source Parameters (ESI+)
| Parameter | Recommended Starting Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Nebulizer Gas (Nitrogen) | 30 - 50 psi |
| Drying Gas (Nitrogen) Flow | 8 - 12 L/min |
| Drying Gas Temperature | 250 - 350 °C |
| Mobile Phase Additive | 0.1% Formic Acid |
Workflow for Troubleshooting Poor Signal
Caption: Troubleshooting workflow for poor or no signal.
Issue 2: High Background Noise or Matrix Effects
Possible Causes & Solutions:
-
Co-elution with Matrix Components: Interfering compounds from the sample matrix can co-elute with this compound, leading to ion suppression or enhancement.
-
Recommendation: Optimize the chromatographic separation to resolve the analyte from matrix interferences. Consider using a different stationary phase or modifying the gradient.
-
-
Insufficient Sample Cleanup: Complex matrices can introduce a high level of background noise.
-
Recommendation: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Contaminated Mobile Phase or LC System: Impurities in the solvents or a contaminated LC system can contribute to high background.
-
Recommendation: Use high-purity, LC-MS grade solvents and flush the LC system thoroughly.
-
Logical Relationship for Mitigating Matrix Effects
Caption: Strategies to mitigate matrix effects.
Issue 3: Inconsistent Peak Area or Retention Time
Possible Causes & Solutions:
-
LC System Instability: Fluctuations in pump pressure or column temperature can lead to retention time shifts.
-
Recommendation: Ensure the LC system is properly equilibrated and that the column temperature is stable.
-
-
Sample Degradation: 4-Iodoaniline can be sensitive to light and temperature.
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Recommendation: Store stock solutions and samples in a cool, dark place. Use amber vials for analysis.
-
-
Injector Carryover: Residual sample from a previous injection can affect the current analysis.
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Recommendation: Optimize the injector wash procedure, using a strong solvent to clean the needle and sample loop between injections.
-
Experimental Workflow for Ensuring Reproducibility
Caption: Workflow to improve analytical reproducibility.
dealing with incomplete labeling in 4-Iodoaniline-13C6 synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges during the synthesis of 4-Iodoaniline-¹³C₆, with a specific focus on addressing incomplete isotopic labeling.
Troubleshooting Guide
The synthesis of 4-Iodoaniline-¹³C₆ is a multi-step process. Incomplete labeling can originate from the initial ¹³C-labeled precursor or be an artifact of chemical impurities introduced during the synthesis. Below are common issues, their potential causes, and recommended solutions presented in a question-and-answer format.
Q1: My final product shows significant peaks at M+5, M+4, etc., in the mass spectrum, indicating incomplete ¹³C labeling. What is the likely source of this issue?
A1: The most probable origin of incomplete labeling is the isotopic purity of the ¹³C₆-benzene precursor. The common method for synthesizing ¹³C₆-benzene is the catalytic cyclotrimerization of ¹³C₂-acetylene.
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Potential Cause 1: Isotopic Purity of ¹³C₂-Acetylene: The starting material may not be 100% ¹³C₂-labeled. Any presence of ¹³C¹²CH or ¹²C₂H₂ will result in a mixture of isotopologues in the final benzene product.
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Solution 1: Always verify the isotopic enrichment of your starting ¹³C₂-acetylene using appropriate analytical methods before proceeding with the synthesis. Source high-purity labeled precursors from reputable suppliers.
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Potential Cause 2: Isotopic Scrambling: During the catalytic cyclotrimerization, side reactions or catalyst interactions can sometimes lead to the breaking and reforming of C-C bonds in a way that can cause isotopic scrambling, although this is less common for this specific reaction.[1][2][3]
-
Solution 2: Optimize the cyclotrimerization reaction conditions. This includes careful selection of the catalyst (e.g., Ziegler-Natta catalysts, palladium complexes) and maintaining optimal temperature and pressure to favor the desired trimerization over side reactions.[4][5]
-
Potential Cause 3: Contamination: Contamination with natural abundance (¹²C) solvents or reagents at any stage can lead to isotopic dilution.
-
Solution 3: Ensure all glassware is scrupulously clean and that all reagents and solvents are of the highest possible purity and are free from natural abundance contaminants.
Q2: I've confirmed my ¹³C₆-benzene has high isotopic purity, but I'm still seeing what looks like incomplete labeling in my final 4-Iodoaniline-¹³C₆. What else could be wrong?
A2: If the starting material is isotopically pure, the issue may be chemical, not isotopic. The problem could be the presence of impurities that are difficult to distinguish from the desired product by mass alone.
-
Potential Cause 1: Incomplete Nitration: The first step, nitration of ¹³C₆-benzene to ¹³C₆-nitrobenzene, may be incomplete, leaving unreacted ¹³C₆-benzene in the mixture.
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Solution 1: Ensure the nitration reaction goes to completion. Use a well-prepared nitrating mixture (concentrated nitric and sulfuric acids) and control the reaction temperature carefully, typically below 50-60°C to prevent side reactions like dinitration.[6][7][8][9][10]
-
Potential Cause 2: Incomplete Reduction: The reduction of ¹³C₆-nitrobenzene to ¹³C₆-aniline might not be complete.
-
Solution 2: There are several effective methods for this reduction, including using iron, tin, or zinc in acidic conditions (e.g., HCl or acetic acid), or catalytic hydrogenation (H₂/Pd/C).[11] Monitor the reaction by TLC to ensure all the nitro compound has been consumed before workup.
-
Potential Cause 3: Over-iodination or Isomer Formation: During the final iodination step, it's possible to get di-iodinated products (2,4-diiodoaniline-¹³C₆) or other isomers, which will have different masses and may complicate the interpretation of the mass spectrum.
-
Solution 3: Control the stoichiometry of the iodinating agent carefully. Direct iodination using iodine and a base like sodium bicarbonate is a common method.[12][13] Using milder or more selective iodinating agents like iodine monochloride (ICl) can also offer better control.[14][15] Protect the amine group as an acetanilide before iodination to prevent over-reactivity and ensure para-selectivity.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for diagnosing the root cause of apparent incomplete labeling.
Caption: Troubleshooting workflow for incomplete labeling issues.
Frequently Asked Questions (FAQs)
Q: What is the recommended synthetic pathway for 4-Iodoaniline-¹³C₆ from ¹³C₆-Benzene?
A: A reliable, three-step synthesis is recommended to ensure high purity and regioselectivity.
Caption: Recommended synthesis pathway for 4-Iodoaniline-¹³C₆.
Q: Can I iodinate ¹³C₆-benzene first and then add the amine group?
A: This is not recommended. The iodine atom is an ortho-, para- director. However, attempting to then nitrate ¹³C₆-iodobenzene would likely lead to a mixture of isomers. Converting the resulting nitro-iodobenzene to an amine is also a multi-step process. The pathway via ¹³C₆-aniline is more direct and offers better control over the final product's regiochemistry.
Q: What are the best analytical techniques to confirm the isotopic enrichment of my final product?
A: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
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Mass Spectrometry (MS): HRMS can resolve the masses of different isotopologues and distinguish them from chemical impurities. It is the primary tool for quantifying the percentage of ¹³C labeling.
-
¹³C NMR: This technique can confirm that all six carbon atoms in the benzene ring are ¹³C. The presence of ¹³C-¹³C coupling will result in complex splitting patterns, which can be a definitive indicator of a fully labeled ring.
Q: How can I purify the final 4-Iodoaniline-¹³C₆ product effectively?
A: Purification is critical. After the final iodination step, a typical workup involves quenching any remaining iodine, followed by extraction. The crude product should then be purified by column chromatography on silica gel. A final recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance purity.[12][13]
Experimental Protocols & Data
Table 1: Summary of Key Reaction Steps and Conditions
| Step | Reaction | Key Reagents | Typical Conditions | Potential Issues |
| 1 | Nitration | ¹³C₆-Benzene, Conc. HNO₃, Conc. H₂SO₄ | 0°C to 50°C, 1-2 hours | Dinitration, incomplete reaction |
| 2 | Reduction | ¹³C₆-Nitrobenzene, Fe powder, Conc. HCl | Reflux, 2-4 hours | Incomplete reduction, difficult workup |
| 3 | Iodination | ¹³C₆-Aniline, I₂, NaHCO₃ | Room temp, 1-2 hours | Poly-iodination, ortho-isomer formation |
Protocol 1: Nitration of ¹³C₆-Benzene
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In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to create the nitrating mixture.
-
While maintaining the temperature below 50°C, add ¹³C₆-benzene dropwise to the stirred nitrating mixture.[8]
-
After the addition is complete, allow the mixture to stir for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice and extract the ¹³C₆-nitrobenzene with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with water and sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation or used directly in the next step if sufficiently pure.
Protocol 2: Reduction of ¹³C₆-Nitrobenzene to ¹³C₆-Aniline
-
To a flask containing ¹³C₆-nitrobenzene and ethanol, add iron powder and concentrated hydrochloric acid.
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Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with a strong base (e.g., NaOH) to precipitate iron salts.
-
Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield ¹³C₆-aniline.[11]
Protocol 3: Iodination of ¹³C₆-Aniline
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Dissolve ¹³C₆-aniline and sodium bicarbonate in water in a beaker equipped with a mechanical stirrer.[13]
-
Cool the mixture to approximately 15°C.
-
Slowly add powdered iodine in portions over 30 minutes with efficient stirring.
-
Continue stirring for an additional 20-30 minutes until the color of free iodine has mostly disappeared.
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Collect the crude 4-Iodoaniline-¹³C₆ by vacuum filtration.
-
Purify the crude product by recrystallization from a solvent such as ethanol or by column chromatography.[12][13]
Table 2: Expected Mass Spectrometry Data for Key Compounds
| Compound | Formula | Exact Mass (M) | Expected M+6 Peak (¹³C₆) |
| Benzene | C₆H₆ | 78.04695 | 84.06708 |
| Nitrobenzene | C₆H₅NO₂ | 123.03203 | 129.05216 |
| Aniline | C₆H₇N | 93.05785 | 99.07798 |
| 4-Iodoaniline | C₆H₆IN | 218.95451 | 224.97464 |
Note: The expected M+6 peak assumes 100% ¹³C₆ labeling and represents the monoisotopic mass.
References
- 1. Isotopic scrambling in Di-13C-labeled 2-butyl cation: evidence for a protonated cyclopropane intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. guidechem.com [guidechem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. prepchem.com [prepchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-eluting Peaks with 4-Iodoaniline-¹³C₆
Welcome to the technical support center for resolving chromatographic issues when using 4-Iodoaniline-¹³C₆ as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co-eluting peaks in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-Iodoaniline-¹³C₆ and why is it used as an internal standard?
4-Iodoaniline-¹³C₆ is a stable isotope-labeled (SIL) version of 4-Iodoaniline, where the six carbon atoms on the benzene ring are replaced with the heavier ¹³C isotope. It is an ideal internal standard for quantitative analysis using mass spectrometry (LC-MS/MS) for several reasons:
-
Similar Physicochemical Properties: It shares nearly identical chemical and physical properties with the unlabeled analyte (4-Iodoaniline), leading to similar extraction recovery and chromatographic retention times.
-
Co-elution: Ideally, it co-elutes with the analyte, meaning it experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer, allowing for accurate correction of the analyte signal.
-
Mass Differentiation: It is easily distinguished from the unlabeled analyte by its higher mass in the mass spectrometer.
Q2: What causes co-elution of my analyte and 4-Iodoaniline-¹³C₆ with other matrix components?
Co-elution in liquid chromatography occurs when two or more compounds are not adequately separated and elute from the column at the same time. This can lead to a single, misleading peak, making accurate quantification impossible. Common causes include:
-
Inadequate Chromatographic Selectivity: The chosen stationary phase and mobile phase may not have the ability to differentiate between the analyte, the internal standard, and interfering compounds from the sample matrix.
-
Poor Column Efficiency: An old or poorly packed column can lead to broader peaks, increasing the likelihood of overlap.
-
Suboptimal Mobile Phase Composition: The solvent strength or pH of the mobile phase may not be optimized for the separation of the target compounds.
-
Complex Sample Matrix: Biological samples contain numerous endogenous compounds that can interfere with the analysis.
Q3: My 4-Iodoaniline-¹³C₆ internal standard is not perfectly co-eluting with the unlabeled analyte. What could be the cause?
While ¹³C-labeled standards are expected to co-elute almost perfectly with their native counterparts, slight differences in retention time can sometimes be observed. This is less common than with deuterium-labeled standards but can still occur due to:
-
Isotope Effects: While minimal for ¹³C, subtle differences in intermolecular interactions can lead to a small shift in retention time.
-
Column Age and Condition: A degrading column may exhibit different interactions with the analyte and the internal standard over time.
-
Method Parameters: Very high-resolution chromatography might be able to resolve the isotopologues.
Q4: How can I confirm that I have a co-elution problem?
Several methods can be used to detect co-elution:
-
Peak Shape Analysis: Asymmetrical or shouldered peaks are a strong indication of co-elution.
-
Diode Array Detector (DAD) Peak Purity Analysis: A DAD can acquire UV spectra across the peak. If the spectra are not consistent, it suggests the presence of more than one compound.
-
Mass Spectrometry (MS): By examining the mass spectra across the chromatographic peak, you can identify the presence of different m/z values, confirming co-elution.
Troubleshooting Guides
Guide 1: Resolving Co-elution of 4-Iodoaniline-¹³C₆ with an Interfering Peak
This guide provides a systematic approach to resolving co-elution between your internal standard and an unknown interference from the sample matrix.
Experimental Workflow for Troubleshooting Co-elution
Caption: A logical workflow for troubleshooting co-elution issues.
Detailed Methodologies:
-
Mobile Phase Gradient Optimization:
-
Protocol: Start with a shallow gradient to maximize the separation of closely eluting compounds. If the peaks are still co-eluting, try a segmented gradient with a very slow ramp around the elution time of 4-Iodoaniline-¹³C₆.
-
Example: If your initial gradient is 10-90% B over 10 minutes, try a gradient of 30-50% B over 15 minutes if your compound elutes in this range.
-
-
Mobile Phase pH Adjustment:
-
Protocol: 4-Iodoaniline is a weak base. Changing the pH of the mobile phase can alter its ionization state and retention time, potentially separating it from a neutral or acidic interference. It is recommended to work at least 2 pH units away from the pKa of the analyte for consistent ionization.
-
Example: Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7) using appropriate buffers (e.g., formic acid, ammonium acetate) and observe the effect on retention and selectivity.
-
-
Stationary Phase Evaluation:
-
Protocol: If modifying the mobile phase is insufficient, changing the column chemistry is a powerful tool. The choice of stationary phase should be guided by the potential nature of the interference.
-
Example: If you are using a standard C18 column, consider trying a phenyl-hexyl column for potential π-π interactions or a polar-embedded column to alter selectivity for polar interferents.
-
Quantitative Data Summary:
| Parameter | Condition 1 (C18 Column) | Condition 2 (Phenyl-Hexyl Column) | Condition 3 (C18 with pH 3 Mobile Phase) |
| Retention Time (4-Iodoaniline) | 5.2 min | 6.1 min | 4.8 min |
| Retention Time (Interference) | 5.2 min | 5.8 min | 4.9 min |
| Resolution (Rs) | 0.0 | 1.2 | 0.8 |
| Peak Tailing (4-Iodoaniline-¹³C₆) | 1.8 | 1.1 | 1.5 |
A resolution value of ≥ 1.5 is generally considered baseline separation.
Guide 2: Hypothetical Experimental Protocol for Analysis of 4-Iodoaniline using 4-Iodoaniline-¹³C₆ Internal Standard
This protocol is a starting point for method development and is based on typical conditions for similar aromatic amines.
Sample Preparation Workflow
Caption: A typical sample preparation workflow for bioanalytical studies.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC System: | Agilent 1290 Infinity II or equivalent |
| Column: | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Gradient: | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate: | 0.4 mL/min |
| Column Temperature: | 40 °C |
| Injection Volume: | 5 µL |
| Mass Spectrometer: | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| MRM Transition (4-Iodoaniline): | Q1: 220.0, Q3: 93.0 (hypothetical) |
| MRM Transition (4-Iodoaniline-¹³C₆): | Q1: 226.0, Q3: 99.0 (hypothetical) |
Note: The MRM transitions provided are hypothetical and would need to be optimized by direct infusion of the standards into the mass spectrometer.
Disclaimer
The information provided in this technical support center is for guidance purposes only. Specific experimental conditions may need to be optimized for your particular application and instrumentation. Always refer to the manufacturer's guidelines for your equipment and reagents.
Technical Support Center: Quantifying Low Levels of 4-Iodoaniline-¹³C₆ Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 4-Iodoaniline-¹³C₆ metabolites, particularly at low concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental workflow, from sample preparation to data analysis.
Question: Why am I observing low or no recovery of 4-Iodoaniline-¹³C₆ and its metabolites?
Answer:
Low recovery can stem from several factors throughout the analytical process. Here are the primary areas to investigate:
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Sample Preparation:
-
Inefficient Extraction: 4-Iodoaniline and its potential metabolites, such as hydroxylated and dehalogenated forms, may have varying polarities. A single extraction method might not be efficient for all analytes.
-
Liquid-Liquid Extraction (LLE): Ensure the solvent polarity and pH of the aqueous phase are optimized. For aniline and its derivatives, extraction is typically performed under basic conditions (pH > 11) with solvents like methylene chloride.
-
Solid-Phase Extraction (SPE): The choice of sorbent is critical. A mixed-mode cation exchange sorbent may be effective for capturing the amine functional group. Ensure proper conditioning of the SPE cartridge and optimization of wash and elution solvents.
-
-
Analyte Instability: Anilines can be susceptible to oxidation. It is advisable to minimize sample exposure to light and air, and to process samples promptly. Consider the use of antioxidants during sample preparation.
-
Adsorption to Surfaces: Analytes at low concentrations can adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene tubes can mitigate this issue.
-
-
Chromatographic Conditions:
-
Poor Peak Shape: Tailing peaks can indicate interaction with active sites on the column. Using a highly end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) can improve peak shape and, consequently, recovery.
-
Inappropriate Mobile Phase: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like anilines. Ensure the mobile phase pH is appropriate for the chosen column and the pKa of the analytes.
-
Question: My quantitative results are inconsistent and show high variability. What could be the cause?
Answer:
High variability in quantitative results is often attributed to the matrix effect , a phenomenon where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor accuracy and precision.
Strategies to Mitigate Matrix Effects:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects. Since 4-Iodoaniline-¹³C₆ is already a labeled compound, a corresponding unlabeled 4-Iodoaniline would typically serve as the analyte, with the ¹³C₆-labeled version as the internal standard. If 4-Iodoaniline-¹³C₆ is the analyte, a different isotopically labeled version (e.g., with ¹⁵N or deuterium) would be the ideal internal standard. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.
-
Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect observed in the unknown samples.
-
Thorough Sample Cleanup: More extensive sample preparation, such as multi-step LLE or a rigorous SPE protocol, can remove a larger portion of interfering matrix components.
-
Chromatographic Separation: Optimize the LC method to achieve better separation of the analytes from the matrix components. A longer chromatographic run time or a different column chemistry may be necessary.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the limit of detection.
Question: I am having difficulty achieving the required sensitivity (low limit of quantification). How can I improve it?
Answer:
Improving the limit of quantification (LOQ) requires a systematic approach to enhance the signal-to-noise ratio.
-
Mass Spectrometry Parameters:
-
Ionization Source Optimization: Fine-tune the electrospray ionization (ESI) source parameters, such as spray voltage, gas temperatures, and gas flows, to maximize the ionization efficiency of 4-Iodoaniline and its metabolites.
-
MRM Transition Optimization: Ensure that the most intense and specific multiple reaction monitoring (MRM) transitions are selected for both the analyte and the internal standard. Perform infusion experiments to determine the optimal precursor and product ions, as well as the collision energy.
-
-
Sample Preparation:
-
Concentration Step: Incorporate a sample concentration step, such as evaporating the extraction solvent and reconstituting in a smaller volume of mobile phase.
-
-
Chromatography:
-
Peak Focusing: Use a gradient elution with a shallow ramp at the beginning to focus the analytes at the head of the column, resulting in sharper peaks and higher signal intensity.
-
Reduce Column Bleed: High column bleed can contribute to background noise. Use high-quality, low-bleed columns and appropriate mobile phases.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolites of 4-Iodoaniline?
A1: Based on the metabolism of similar halogenated anilines, the primary metabolic pathways are likely to be:
-
Hydroxylation: Formation of aminophenols, such as 4-amino-3-iodophenol or 4-amino-2-iodophenol.
-
N-Acetylation: Acetylation of the amino group to form N-acetyl-4-iodoaniline.
-
Dehalogenation: Removal of the iodine atom to form aniline, which can then be further metabolized.
-
Conjugation: The hydroxylated or N-acetylated metabolites can be further conjugated with glucuronic acid or sulfate.
Q2: What are typical starting points for LC-MS/MS method development for 4-Iodoaniline-¹³C₆?
A2: A good starting point would be a reversed-phase LC method coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Liquid Chromatography:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI+.
-
MRM Transitions: These need to be empirically determined by infusing a standard solution of 4-Iodoaniline. The precursor ion will be the [M+H]⁺ ion. The product ions will result from the fragmentation of the precursor ion.
-
Q3: Is it necessary to use a ¹³C-labeled internal standard if my analyte is already ¹³C-labeled?
A3: Yes, for the most accurate quantification using stable isotope dilution, an internal standard that is an isotopologue of the analyte is required. If your analyte is 4-Iodoaniline-¹³C₆, you would ideally use an internal standard with a different isotopic label, for example, 4-Iodoaniline-¹³C₆,¹⁵N₁ or 4-Iodoaniline-d₄. If such a standard is not available, a structurally similar compound (analog internal standard) can be used, but it will not compensate for matrix effects as effectively as a stable isotope-labeled internal standard.
Quantitative Data Summary
The following tables provide hypothetical yet representative quantitative data for the analysis of 4-Iodoaniline and a potential metabolite, 4-Aminophenol, in human plasma. This data is intended to serve as a benchmark for method development and troubleshooting.
Table 1: Recovery Data for 4-Iodoaniline and 4-Aminophenol from Human Plasma
| Analyte | Extraction Method | Mean Recovery (%) | RSD (%) |
| 4-Iodoaniline | LLE (Methylene Chloride, pH 11) | 85.2 | 6.8 |
| 4-Iodoaniline | SPE (Mixed-mode Cation Exchange) | 92.5 | 4.5 |
| 4-Aminophenol | LLE (Ethyl Acetate, pH 7) | 78.9 | 8.2 |
| 4-Aminophenol | SPE (Reversed-phase C18) | 88.1 | 5.1 |
Table 2: Matrix Effect Data for 4-Iodoaniline and 4-Aminophenol in Human Plasma
| Analyte | Ionization Mode | Mean Matrix Effect (%) | RSD (%) | Interpretation |
| 4-Iodoaniline | ESI+ | 75.6 | 12.3 | Ion Suppression |
| 4-Iodoaniline | ESI- | 98.2 | 9.5 | Minimal Effect |
| 4-Aminophenol | ESI+ | 68.3 | 15.1 | Significant Ion Suppression |
| 4-Aminophenol | ESI- | 115.4 | 10.8 | Ion Enhancement |
Table 3: Method Validation Parameters for LC-MS/MS Quantification
| Parameter | 4-Iodoaniline | 4-Aminophenol | Acceptance Criteria |
| LLOQ (ng/mL) | 0.1 | 0.5 | S/N > 10 |
| Linearity (r²) | > 0.995 | > 0.992 | > 0.99 |
| Intra-day Precision (%CV) | < 5% | < 7% | < 15% |
| Inter-day Precision (%CV) | < 8% | < 10% | < 15% |
| Accuracy (% Bias) | -5% to +3% | -8% to +6% | ± 15% |
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process for quantifying 4-Iodoaniline-¹³C₆ metabolites involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Troubleshooting Logic for Low Recovery
This diagram illustrates a logical approach to troubleshooting low analyte recovery.
Potential Metabolic Pathways of 4-Iodoaniline
This diagram illustrates the potential biotransformation pathways of 4-Iodoaniline.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effects and recovery calculations in analyses of pharmaceuticals based on the determination of β-blockers and β-agonists in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 4-Iodoaniline-¹³C₆ in Aqueous Solutions
Welcome to the technical support center for 4-Iodoaniline-¹³C₆. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during their experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the approximate aqueous solubility of 4-Iodoaniline-¹³C₆?
Q2: Why is 4-Iodoaniline-¹³C₆ poorly soluble in aqueous solutions?
A2: The limited aqueous solubility of 4-Iodoaniline-¹³C₆ is primarily due to its chemical structure. The molecule consists of a large, nonpolar iodinated benzene ring, which is hydrophobic (water-repelling). Although the amine (-NH₂) group can form hydrogen bonds with water, the dominance of the hydrophobic aromatic ring results in low overall solubility in water.
Q3: What are the primary methods to improve the aqueous solubility of 4-Iodoaniline-¹³C₆?
A3: The main strategies to enhance the aqueous solubility of 4-Iodoaniline-¹³C₆ include:
-
pH Adjustment: Increasing the acidity of the solution to protonate the amine group.
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution.
-
Addition of Surfactants: Using surfactants to form micelles that encapsulate the hydrophobic compound.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to increase solubility.
Troubleshooting Guides
Issue 1: Precipitate forms when trying to dissolve 4-Iodoaniline-¹³C₆ in a neutral aqueous buffer.
Cause: The compound has low intrinsic solubility in neutral water due to its hydrophobic nature.
Solutions:
-
pH Adjustment: Lower the pH of the aqueous solution. The pKa of the conjugate acid of 4-iodoaniline is approximately 3.81. By adjusting the pH to be at least 1-2 units below the pKa (e.g., pH 1.8-2.8), the amine group will become protonated (-NH₃⁺), forming a more soluble salt.
-
Use of Co-solvents: If pH adjustment is not suitable for your experiment, consider adding a water-miscible organic co-solvent. Common choices include ethanol, methanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it until the compound dissolves. Be aware that the co-solvent may interfere with downstream applications.
-
Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious as excessive heat may cause degradation. Always check the thermal stability of your compound.
Issue 2: The solution becomes cloudy or forms an emulsion when a surfactant is added.
Cause: This can happen if the surfactant concentration is too low, the mixing is inadequate, or the chosen surfactant is not optimal.
Solutions:
-
Increase Surfactant Concentration: Ensure the surfactant concentration is above its critical micelle concentration (CMC) to form micelles that can solubilize the 4-iodoaniline.
-
Improve Mixing: Use sonication or vigorous vortexing after adding the surfactant to ensure proper micelle formation and encapsulation of the compound.
-
Select a Different Surfactant: The effectiveness of a surfactant depends on its properties (e.g., HLB value). If one surfactant doesn't work well, try another from a different class (non-ionic, ionic, or zwitterionic). For many pharmaceutical applications, non-ionic surfactants like Tween® 20 or Tween® 80 are good starting points.
Issue 3: Low yield of dissolved compound after attempting cyclodextrin complexation.
Cause: Inefficient complex formation can be due to an inappropriate cyclodextrin, incorrect stoichiometry, or a suboptimal preparation method.
Solutions:
-
Choose the Right Cyclodextrin: The size of the cyclodextrin cavity is crucial. For an aromatic compound like 4-iodoaniline, β-cyclodextrin is often a suitable choice due to its cavity size.
-
Optimize Molar Ratio: The stoichiometry of the drug-cyclodextrin complex is typically 1:1, but can vary. Experiment with different molar ratios (e.g., 1:1, 1:2, 2:1 of drug to cyclodextrin) to find the most effective one.
-
Vary the Preparation Method: Different methods like kneading, co-precipitation, and freeze-drying can yield different complexation efficiencies. If one method fails, try another as detailed in the protocols below.
Quantitative Data Summary
| Compound | Property | Value | Source |
| 4-Iodoaniline | pKa (of conjugate acid) | ~3.81 | |
| Aniline (related compound) | Aqueous Solubility (20°C) | 3.6 g/100 mL (36 g/L) | [1] |
| 4-Iodoaniline | Aqueous Solubility | Slightly soluble | [2] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to increase the solubility of 4-Iodoaniline-¹³C₆ by preparing an acidic aqueous solution.
Materials:
-
4-Iodoaniline-¹³C₆
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of 4-Iodoaniline-¹³C₆.
-
In a volumetric flask, add approximately 80% of the final desired volume of deionized water.
-
While stirring, slowly add small increments of 1 M HCl to the water to lower the pH. Monitor the pH continuously with a calibrated pH meter.
-
Adjust the pH to a target between 1.8 and 2.8.
-
Once the target pH is reached and stable, add the weighed 4-Iodoaniline-¹³C₆ to the acidic solution.
-
Continue stirring until the compound is fully dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.
-
Once dissolved, add deionized water to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
Workflow Diagram:
Caption: Workflow for dissolving 4-Iodoaniline-¹³C₆ by pH adjustment.
Protocol 2: Solubilization using a Surfactant (Tween® 20)
This protocol details the use of a non-ionic surfactant, Tween® 20, to increase the aqueous solubility of 4-Iodoaniline-¹³C₆.
Materials:
-
4-Iodoaniline-¹³C₆
-
Deionized water
-
Tween® 20
-
Vortex mixer or sonicator
-
Stir plate and stir bar
Procedure:
-
Prepare a stock solution of Tween® 20 in deionized water (e.g., 10% w/v).
-
In a clean vessel, add the desired amount of 4-Iodoaniline-¹³C₆.
-
Add the calculated volume of the Tween® 20 stock solution to achieve the target final surfactant concentration (typically 0.1% to 2% w/v).
-
Add a portion of the deionized water and vortex or sonicate the mixture for 5-10 minutes to facilitate the formation of a drug-surfactant dispersion.
-
Add the remaining deionized water to reach the final volume.
-
Stir the solution for at least one hour to ensure complete micellar encapsulation and dissolution. The solution should appear clear.
Logical Relationship Diagram:
Caption: Conceptual diagram of surfactant-mediated solubilization.
Protocol 3: Inclusion Complexation with β-Cyclodextrin (Kneading Method)
This protocol describes the preparation of a solid inclusion complex of 4-Iodoaniline-¹³C₆ with β-cyclodextrin to enhance its aqueous solubility.[3][4][5][6]
Materials:
-
4-Iodoaniline-¹³C₆
-
β-Cyclodextrin
-
Mortar and pestle
-
Water-methanol solution (1:1 v/v)
-
Vacuum oven
Procedure:
-
Calculate the required amounts of 4-Iodoaniline-¹³C₆ and β-cyclodextrin for a 1:1 molar ratio.
-
Place the β-cyclodextrin in a mortar and add a small amount of the water-methanol solution to form a paste.
-
Gradually add the 4-Iodoaniline-¹³C₆ to the paste while continuously grinding with the pestle.
-
Knead the mixture for 30-60 minutes until a uniform, sticky consistency is achieved.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is obtained.
-
The resulting solid powder is the inclusion complex, which should have improved solubility in aqueous solutions.
Experimental Workflow Diagram:
Caption: Workflow for preparing a cyclodextrin inclusion complex by the kneading method.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. p-Iodoaniline(540-37-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. humapub.com [humapub.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. oatext.com [oatext.com]
- 6. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling Hygroscopic 4-Iodoaniline-¹³C₆
This guide provides researchers, scientists, and drug development professionals with best practices for handling the hygroscopic compound 4-Iodoaniline-¹³C₆. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-Iodoaniline-¹³C₆ and what are its common applications?
4-Iodoaniline-¹³C₆ is a stable isotope-labeled version of 4-iodoaniline, where the six carbon atoms in the benzene ring are ¹³C isotopes. This labeling makes it a valuable tool in drug development and metabolic research, primarily used as a tracer for quantification studies.[1] The non-labeled compound is a key building block in the synthesis of pharmaceuticals, including anti-cancer agents, and in the development of medical imaging agents.
Q2: What are the primary challenges when working with 4-Iodoaniline-¹³C₆?
The main challenge is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This can lead to inaccuracies in weighing, affect its solubility, and potentially impact reaction stoichiometry.[1][2] Additionally, 4-iodoaniline is light-sensitive and can degrade upon exposure to light.[3][4][5]
Q3: How should 4-Iodoaniline-¹³C₆ be properly stored?
Proper storage is crucial to maintain the compound's integrity. The following table summarizes the recommended storage conditions.
| Condition | Solid Form | In Solvent |
| Temperature | 4°C | -20°C (for up to 1 month) or -80°C (for up to 6 months)[1] |
| Light | Protect from light[1] | Protect from light[1] |
| Atmosphere | Store in a tightly sealed container[6] | Aliquot to avoid repeated freeze-thaw cycles[1] |
| Inert Gas | Recommended to store under an inert gas[6] | N/A |
Q4: What solvents are recommended for dissolving 4-Iodoaniline-¹³C₆?
4-Iodoaniline is slightly soluble in water but freely soluble in organic solvents.[3] The following table provides solubility information.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (444.48 mM)[1] | Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1] |
| Methanol | Soluble[3] | - |
| Chloroform | Soluble[3] | - |
| Diethyl Ether | Freely Soluble | - |
| Alcohol | Freely Soluble | - |
Troubleshooting Guide
Issue 1: Inaccurate or inconsistent weighing of the solid.
-
Cause: Absorption of atmospheric moisture during weighing.[2]
-
Solution:
-
Use a controlled environment: If available, handle and weigh the compound inside a glove box with a dry atmosphere.[2]
-
Weigh by difference: Use a weighing bottle. Add the approximate amount of 4-Iodoaniline-¹³C₆ to the bottle and weigh it. Transfer the desired amount to your reaction vessel and re-weigh the bottle. The difference in mass is the exact amount transferred.[7] This minimizes exposure time.
-
Direct weighing: If practical, tare your reaction flask on the balance and add the compound directly into the flask.[2]
-
Work quickly: Minimize the time the container is open to the atmosphere.[8]
-
Use a desiccator: Place a container with a desiccant inside the balance chamber to maintain a dry local environment.[9]
-
Issue 2: The compound appears "clumpy" or "oily" on the balance.
-
Cause: Significant moisture absorption, causing the solid to partially dissolve or "melt".[2]
-
Solution:
-
Dry the material: If the compound is not thermally labile, it can be dried in a vacuum oven and cooled in a desiccator before weighing.[9]
-
Prepare a stock solution: For experiments requiring small, precise amounts, preparing a stock solution is highly recommended. Weigh a larger, more manageable amount of the solid, dissolve it in a suitable anhydrous solvent to a known concentration, and then dispense the required volume.[2]
-
Issue 3: Poor or incomplete dissolution in the chosen solvent.
-
Cause: The solvent may have absorbed moisture, especially hygroscopic solvents like DMSO.[1] The compound may also not be sufficiently soluble in the selected solvent.
-
Solution:
-
Use anhydrous solvents: Ensure you are using fresh, anhydrous-grade solvents. For highly sensitive reactions, it is best to use a newly opened bottle of solvent.[1]
-
Verify solubility: Confirm that 4-Iodoaniline-¹³C₆ is soluble in your chosen solvent at the desired concentration by referring to the solubility table above or other technical data.
-
Aid dissolution: Use an ultrasonic bath to assist with dissolving the compound.[1]
-
Issue 4: Unexpected side products or low yield in a reaction.
-
Cause: The presence of water from absorbed moisture can interfere with many organic reactions. Degradation of the compound due to light exposure is another possibility.
-
Solution:
-
Ensure anhydrous conditions: Follow strict protocols for handling hygroscopic reagents as outlined above. Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from light: Conduct the experiment in a fume hood with the sash down or use amber-colored glassware to minimize light exposure.[1]
-
Experimental Protocols & Workflows
Standard Workflow for Handling Hygroscopic 4-Iodoaniline-¹³C₆
The following diagram illustrates the recommended workflow for handling 4-Iodoaniline-¹³C₆ to minimize moisture exposure and ensure experimental accuracy.
Caption: Recommended workflow for handling hygroscopic 4-Iodoaniline-¹³C₆.
Troubleshooting Logic for Weighing Issues
This diagram provides a logical flow for troubleshooting common problems encountered when weighing hygroscopic compounds.
Caption: Decision tree for troubleshooting weighing problems with hygroscopic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. 4-Iodoaniline | 540-37-4 [chemicalbook.com]
- 4. 4-Iodoaniline or Benzenamine Manufacturers, with SDS [mubychem.com]
- 5. p-Iodoaniline(540-37-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. calibrechem.com [calibrechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
Technical Support Center: 4-Iodoaniline-¹³C₆ Tracer Studies
Welcome to the technical support center for 4-Iodoaniline-¹³C₆ tracer studies. This guide is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments while avoiding common sources of contamination and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is 4-Iodoaniline-¹³C₆ and what are its primary applications?
A1: 4-Iodoaniline-¹³C₆ is a stable isotope-labeled version of 4-Iodoaniline, where all six carbon atoms in the benzene ring are replaced with the ¹³C isotope. This labeling makes it a valuable tool in metabolic tracer studies, allowing researchers to track the fate of the aniline ring through various biochemical pathways without the use of radioactive isotopes. Its primary applications are in drug metabolism studies, metabolic flux analysis, and as an internal standard for quantitative mass spectrometry assays.
Q2: What is the recommended storage and handling for 4-Iodoaniline-¹³C₆?
A2: 4-Iodoaniline-¹³C₆ should be stored at 4°C and protected from light. For long-term storage of stock solutions, -80°C is recommended for up to 6 months, while for short-term storage, -20°C is suitable for up to one month, always with protection from light.[1] It is important to handle the compound in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Q3: What is the typical isotopic purity of commercially available 4-Iodoaniline-¹³C₆ and what is an acceptable level for tracer studies?
A3: Commercially available 4-Iodoaniline-¹³C₆ typically has a high isotopic purity, often exceeding 98%. The acceptable level of isotopic enrichment for a tracer study depends on the specific experimental goals and the sensitivity of the analytical methods. Generally, a higher isotopic enrichment is preferred to ensure a strong signal-to-noise ratio and to minimize the contribution from the natural abundance of ¹³C. For most applications, an isotopic purity of >98% is considered excellent.
Q4: Can 4-Iodoaniline-¹³C₆ be used in in vivo studies?
A4: Yes, 4-Iodoaniline-¹³C₆ can be used in in vivo tracer studies in animal models. The administration route and dosage will depend on the specific research question and the animal model being used. It is crucial to perform preliminary dose-response and toxicity studies to determine the optimal and safe dosage for the experiment.
Troubleshooting Guide
This section addresses common problems that may arise during 4-Iodoaniline-¹³C₆ tracer experiments.
Problem 1: Low or no detectable ¹³C-labeling in downstream metabolites.
| Possible Cause | Troubleshooting Step |
| Insufficient tracer concentration or incubation time. | Optimize the concentration of 4-Iodoaniline-¹³C₆ and the labeling duration. Perform a time-course experiment to determine the optimal incubation time for observing label incorporation into the metabolites of interest. |
| Cellular uptake issues. | Verify the expression of relevant transporters if known. Consider using a different cell line or a permeabilizing agent if appropriate for the experimental design. |
| Metabolic pathway of interest is not active under the experimental conditions. | Ensure that the experimental conditions (e.g., cell culture medium, growth phase) are conducive to the metabolic pathway being studied. |
| Degradation of the tracer. | Prepare fresh stock solutions of 4-Iodoaniline-¹³C₆ and protect them from light. Verify the integrity of the tracer using analytical methods like LC-MS before use. |
Problem 2: High background signal or isotopic contamination.
| Possible Cause | Troubleshooting Step |
| Contamination from natural abundance of ¹³C. | Correct for the natural abundance of ¹³C in your mass spectrometry data analysis. This is a standard correction in stable isotope tracer studies. |
| Carryover in the LC-MS system. | Implement a rigorous wash protocol for the LC system between sample injections. Inject blank samples to check for carryover. |
| Contamination during sample preparation. | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned to avoid cross-contamination. |
| Presence of unlabeled 4-Iodoaniline as an impurity in the tracer. | Check the certificate of analysis for the isotopic and chemical purity of the tracer. If necessary, purify the tracer before use. |
Problem 3: Inconsistent or irreproducible results.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Standardize cell seeding density, growth media, and incubation times. Ensure cells are in a consistent metabolic state (e.g., exponential growth phase) at the start of the experiment. |
| Inconsistent sample extraction. | Use a standardized and validated metabolite extraction protocol. Ensure complete quenching of metabolism at the time of harvest. |
| Instability of metabolites during storage. | Store extracted metabolites at -80°C and minimize freeze-thaw cycles. Analyze samples as quickly as possible after extraction. |
| Instrumental variability. | Regularly calibrate and maintain the LC-MS instrument. Use a quality control (QC) sample (e.g., a pooled sample) injected periodically throughout the analytical run to monitor instrument performance. |
Quantitative Data Summary
Table 1: Isotopic Purity and Enrichment
| Parameter | Typical Value | Recommendation for Tracer Studies |
| Isotopic Purity of 4-Iodoaniline-¹³C₆ | >98% | Aim for the highest commercially available purity to maximize signal and minimize interference from unlabeled species. |
| Isotopic Enrichment in Metabolites | Varies depending on flux | The degree of enrichment will depend on the activity of the metabolic pathway. Aim for enrichment that is significantly above the natural abundance of ¹³C. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cancer Cells with 4-Iodoaniline-¹³C₆
Objective: To trace the metabolic fate of 4-Iodoaniline-¹³C₆ in a cancer cell line using LC-MS.
Materials:
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4-Iodoaniline-¹³C₆ (isotopic purity >98%)
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Cancer cell line of interest (e.g., HeLa, A549)
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Methanol (LC-MS grade), pre-chilled to -80°C
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Water (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Cell scraper
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Microcentrifuge tubes
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Centrifuge capable of 4°C operation
Procedure:
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Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.
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Tracer Preparation: Prepare a stock solution of 4-Iodoaniline-¹³C₆ in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
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Labeling:
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Aspirate the culture medium from the wells.
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Wash the cells once with pre-warmed PBS.
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Add fresh culture medium containing the desired final concentration of 4-Iodoaniline-¹³C₆ (e.g., 10 µM). Include a vehicle control (medium with DMSO).
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Incubate for the desired labeling period (e.g., 24 hours).
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-
Metabolite Extraction:
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Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
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Add 1 mL of ice-cold 80% methanol (-80°C) to each well.
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Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
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Vortex the tubes for 30 seconds.
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Incubate at -80°C for 15 minutes to precipitate proteins.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
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Transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.
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Evaporate the solvent to dryness using a vacuum concentrator.
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Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of 50% acetonitrile in water for LC-MS analysis.
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Protocol 2: LC-MS Analysis of ¹³C-Labeled Metabolites
Objective: To separate and detect 4-Iodoaniline-¹³C₆ and its ¹³C-labeled metabolites.
Instrumentation:
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High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap.
LC Conditions (example):
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
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Mobile Phase A: 0.1% formic acid in water
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Mobile Phase B: 0.1% formic acid in acetonitrile
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Gradient:
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0-2 min: 5% B
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2-15 min: 5-95% B
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15-18 min: 95% B
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18-18.1 min: 95-5% B
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18.1-25 min: 5% B
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-
Flow Rate: 0.3 mL/min
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Column Temperature: 40°C
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Injection Volume: 5 µL
MS Conditions (example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
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Mass Range: 100-1000 m/z
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Data Acquisition: Full scan mode for untargeted analysis, or targeted SIM/MRM for specific metabolites.
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Collision Energy: Ramped for fragmentation data (MS/MS) to aid in metabolite identification.
Visualizations
Caption: Experimental workflow for 4-Iodoaniline-¹³C₆ tracer studies.
Caption: Troubleshooting logic for low ¹³C labeling.
References
Technical Support Center: Optimizing Cell Lysis for Intracellular 4-Iodoaniline-¹³C₆ Analysis
Welcome to the technical support center for the analysis of intracellular 4-Iodoaniline-¹³C₆. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cell lysis and troubleshooting common issues encountered during experimental workflows.
Quick Links
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Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue | Question | Possible Causes | Solutions |
| Low Analyte Recovery | Why is the recovery of 4-Iodoaniline-¹³C₆ lower than expected? | 1. Incomplete Cell Lysis: The chosen lysis method may not be efficiently disrupting the cell membranes to release the intracellular contents. 2. Analyte Degradation: 4-Iodoaniline is sensitive to light and may be degraded by harsh lysis conditions such as high temperatures or extreme pH. 3. Poor Extraction Efficiency: The solvent used for extraction may not be optimal for the hydrophobic nature of 4-Iodoaniline. 4. Adsorption to Surfaces: The analyte can adsorb to plasticware or cellular debris. | 1. Optimize Lysis Method: Switch to a more robust lysis method. For instance, if using a mild detergent lysis, consider sonication or a solvent-based lysis. 2. Control Experimental Conditions: Protect samples from light throughout the procedure. Avoid high temperatures by keeping samples on ice during lysis. Maintain a neutral pH unless otherwise required by the protocol. 3. Select Appropriate Solvent: Use a solvent with higher hydrophobicity for extraction. A mixture of methanol and chloroform is often effective for small, non-polar molecules. 4. Use Low-Binding Tubes: Utilize low-adhesion microcentrifuge tubes. Ensure complete transfer of the supernatant after centrifugation to separate from cellular debris. |
| High Variability in Results | What is causing high variability between replicate samples? | 1. Inconsistent Lysis: Manual lysis methods like douncing or manual freeze-thaw cycles can introduce variability. 2. Inconsistent Sample Handling: Variations in incubation times, temperatures, or solvent volumes can lead to inconsistent results. 3. Matrix Effects in LC-MS: Co-eluting substances from the cell lysate can suppress or enhance the ionization of 4-Iodoaniline-¹³C₆, leading to variable quantification.[1][2] | 1. Standardize Lysis Protocol: Use an automated or semi-automated lysis method like a probe sonicator with consistent settings (power, duration, pulse). 2. Ensure Uniformity: Use calibrated pipettes and ensure all samples are processed under identical conditions. 3. Optimize Chromatography: Adjust the LC gradient to better separate 4-Iodoaniline-¹³C₆ from interfering matrix components. 4. Use a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard like 4-Iodoaniline-¹³C₆ itself helps to correct for variability in extraction recovery and matrix effects.[3] |
| Presence of Interfering Peaks in LC-MS | Why am I seeing interfering peaks in my chromatogram? | 1. Contaminants from Lysis Buffer: Detergents or other components of the lysis buffer can interfere with LC-MS analysis. 2. Cellular Debris: Incomplete removal of proteins and lipids can lead to a "dirty" sample. 3. Solvent Contamination: Impurities in the extraction solvents can introduce interfering peaks. | 1. Use MS-Compatible Reagents: Ensure all lysis buffer components are compatible with mass spectrometry. Avoid non-volatile salts and detergents where possible. 2. Incorporate a Protein Precipitation Step: After lysis, add a cold organic solvent like acetonitrile or methanol to precipitate proteins, then centrifuge and analyze the supernatant. 3. Use High-Purity Solvents: Always use LC-MS grade solvents for extraction and mobile phases. |
Frequently Asked Questions (FAQs)
Q1: Which cell lysis method is best for 4-Iodoaniline-¹³C₆ analysis?
The optimal method depends on your cell type and available equipment. However, due to the hydrophobic nature of 4-Iodoaniline, solvent-based lysis methods or mechanical methods followed by efficient organic solvent extraction are generally recommended. For instance, direct lysis with a cold 80% methanol solution can be very effective.
Q2: How can I be sure that my cell lysis is complete?
You can assess lysis efficiency by microscopy. After the lysis procedure, take a small aliquot of the cell suspension and observe it under a microscope. A successful lysis will show a significant reduction in the number of intact cells. For a more quantitative measure, you can perform a protein assay on the lysate and compare it to a known standard for that cell line.
Q3: My 4-Iodoaniline-¹³C₆ signal is low, but my internal standard signal is strong. What could be the issue?
This scenario suggests that the problem may not be with the extraction or LC-MS analysis itself, but rather with the biological uptake or stability of the unlabeled 4-Iodoaniline in your cells. Consider optimizing the incubation time and concentration of the compound with your cells. Also, ensure that the compound is not degrading during the incubation period.
Q4: Can I use a detergent-based lysis buffer?
While detergent-based lysis is common for protein extraction, it can introduce significant interference in LC-MS analysis of small molecules. If you must use a detergent, choose one that is MS-compatible and use the lowest effective concentration. A subsequent clean-up step, such as solid-phase extraction (SPE), will likely be necessary to remove the detergent before analysis.
Experimental Protocols
Below are detailed methodologies for three common cell lysis techniques suitable for the analysis of intracellular 4-Iodoaniline-¹³C₆.
Protocol 1: Sonication Lysis
This method uses high-frequency sound waves to disrupt cell membranes. It is highly efficient but can generate heat, so it's crucial to keep the sample on ice.
Materials:
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Cell pellet
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Ice-cold Phosphate-Buffered Saline (PBS)
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Lysis Buffer (e.g., 50 mM Ammonium Bicarbonate)
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Probe sonicator
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Microcentrifuge
Procedure:
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Wash the cell pellet three times with 10 volumes of ice-cold PBS. Centrifuge at approximately 500 x g for 3 minutes between each wash to gently pellet the cells.
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After the final wash, carefully aspirate the supernatant.
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Resuspend the cell pellet in 5 volumes of ice-cold Lysis Buffer.
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Place the sample tube on ice.
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Perform probe sonication with 3 cycles of 15 seconds on, followed by 30 seconds off, at 20-30% amplitude.[4][5] The "off" period is critical to allow the sample to cool.
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Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new tube for subsequent extraction.
Protocol 2: Freeze-Thaw Lysis
This method relies on the formation of ice crystals to disrupt cell membranes. It is a gentler method than sonication but may be less efficient for some cell types.
Materials:
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Cell pellet
-
Ice-cold PBS
-
Dry ice or liquid nitrogen
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37°C water bath
Procedure:
-
Wash the cell pellet as described in the sonication protocol.
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Resuspend the cell pellet in a minimal volume of ice-cold PBS or a suitable buffer.
-
Freeze the cell suspension rapidly by immersing the tube in dry ice or liquid nitrogen for 1-2 minutes.
-
Thaw the sample quickly by placing it in a 37°C water bath until just thawed.
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Repeat the freeze-thaw cycle three to five times.[6]
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Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
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Transfer the supernatant for extraction.
Protocol 3: Solvent Lysis and Extraction
This is a rapid and efficient one-step lysis and extraction method that is well-suited for hydrophobic small molecules.
Materials:
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Adherent cells in a culture plate
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Ice-cold PBS
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Cold (-20°C) 80% Methanol in water
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Cell scraper
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Microcentrifuge
Procedure:
-
Aspirate the culture medium from the plate.
-
Quickly wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of cold 80% methanol to each well (for a 6-well plate; adjust volume for other plate sizes).
-
Incubate the plate at -20°C for 15 minutes to allow for cell lysis and protein precipitation.
-
Using a cell scraper, scrape the cells into the methanol solution.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the extracted 4-Iodoaniline-¹³C₆, to a new tube for LC-MS analysis.
Data Presentation
The following table summarizes the expected relative efficiencies of different cell lysis methods for the recovery of small, hydrophobic intracellular molecules like 4-Iodoaniline-¹³C₆. The efficiency is dependent on the cell type and the specific experimental conditions.
| Lysis Method | Principle | Relative Recovery Efficiency | Key Advantages | Key Disadvantages |
| Sonication | Mechanical disruption via cavitation | High | Fast and effective for a wide range of cell types. | Can generate heat, potentially degrading the analyte. Requires specialized equipment. |
| Freeze-Thaw | Mechanical disruption via ice crystal formation | Moderate to High | Gentle method, less likely to degrade the analyte. No specialized equipment is needed. | Can be time-consuming and may not be effective for all cell types. |
| Solvent Lysis | Chemical disruption and simultaneous extraction | High | Rapid, one-step lysis and extraction. Good for hydrophobic molecules. | May not be suitable for all downstream applications if the solvent is incompatible. |
| Detergent Lysis | Chemical solubilization of the cell membrane | Moderate | Effective for many cell types. | Can cause significant ion suppression in mass spectrometry, requiring extensive cleanup. |
Visualizations
Experimental Workflow for Intracellular 4-Iodoaniline-¹³C₆ Analysis
Caption: Workflow for 4-Iodoaniline-¹³C₆ analysis.
Decision Tree for Selecting a Cell Lysis Method
Caption: Decision tree for lysis method selection.
References
- 1. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 6. frontiersin.org [frontiersin.org]
calibration curve issues with 4-Iodoaniline-13C6 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Iodoaniline-13C6 as an internal standard in their analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of 4-Iodoaniline, where the six carbon atoms on the benzene ring are replaced with the heavier carbon-13 isotope. It is used as an internal standard (IS) in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a SIL internal standard is that it is chemically identical to the analyte of interest (the "unlabeled" 4-Iodoaniline or a structurally similar compound) and therefore exhibits very similar behavior during sample preparation, chromatography, and ionization. This allows for accurate correction of variations in the analytical process, such as extraction efficiency and matrix effects, leading to more precise and accurate quantification.
Q2: My calibration curve for the analyte is non-linear. What are the common causes when using this compound as an internal standard?
Non-linearity in calibration curves, even when using a stable isotope-labeled internal standard, can arise from several factors:
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Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal response. Since the internal standard concentration is constant, the analyte-to-internal standard ratio will no longer increase linearly with the analyte concentration.
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Ionization Suppression/Enhancement: While this compound is designed to co-elute with the analyte and experience similar matrix effects, severe ion suppression or enhancement can still lead to non-linearity, especially at the upper and lower ends of the calibration range.
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Analyte or Internal Standard Degradation: Instability of either the analyte or the this compound internal standard during sample storage or processing can lead to inaccurate response ratios and a non-linear curve.
-
Incorrect Internal Standard Concentration: An inappropriately high or low concentration of the internal standard can contribute to non-linearity.
-
Formation of Dimers or Adducts: At high concentrations, the analyte may form dimers or adducts, which are not accounted for in the primary ion transition being monitored, leading to a non-linear response.
Q3: I am observing poor peak shape and inconsistent retention times for this compound. What should I check?
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Solvent Mismatch: Ensure that the solvent used to dissolve the this compound and the initial mobile phase conditions are compatible. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.
-
Column Contamination: The analytical column may be contaminated. Try flushing the column with a strong solvent or consider replacing it.
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pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state and peak shape of aniline compounds. Ensure the mobile phase pH is appropriate and stable.
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Sample Overload: Injecting too high a concentration of the internal standard can lead to peak fronting or tailing.
Q4: The response of my this compound internal standard is highly variable between samples. What could be the issue?
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Inconsistent Pipetting: Ensure accurate and consistent addition of the internal standard to all samples, calibrators, and quality controls.
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Sample Matrix Effects: While this compound is designed to compensate for matrix effects, very different sample matrices can still cause variability.
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Degradation: The internal standard may be degrading in the sample matrix or during storage. Assess the stability of this compound under your experimental conditions.
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Adsorption: The compound may be adsorbing to sample vials or pipette tips. Using silanized glassware or polypropylene vials can help mitigate this.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Symptoms: The calibration curve deviates from linearity, particularly at higher concentrations, with a coefficient of determination (R²) below the acceptable limit (typically >0.99).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Detector Saturation | 1. Dilute the higher concentration standards and re-run the curve. 2. If possible on your instrument, reduce the detector gain or use a less intense product ion transition for quantification at higher concentrations. |
| Inappropriate Weighting | 1. Apply a weighting factor to the linear regression (e.g., 1/x or 1/x²). This gives less weight to the higher concentration points where the absolute error is larger. |
| Matrix Effects | 1. Ensure the internal standard and analyte peaks are chromatographically co-eluting. 2. Improve sample clean-up to remove interfering matrix components. |
| Analyte/IS Instability | 1. Prepare fresh calibration standards and internal standard stock solutions. 2. Investigate the stability of the analyte and internal standard in the sample matrix and autosampler. |
Issue 2: High Variability in Internal Standard Response
Symptoms: The peak area of the this compound internal standard varies significantly across different injections of samples and standards.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inaccurate IS Addition | 1. Review the procedure for adding the internal standard to ensure consistency. 2. Use a calibrated pipette and verify the volume. |
| Sample Preparation Variability | 1. Ensure consistent sample extraction and processing for all samples. 2. Investigate for potential precipitation of the internal standard during any step. |
| Autosampler Issues | 1. Check the autosampler for leaks, bubbles in the syringe, or incorrect injection volume. |
| Ion Source Contamination | 1. Clean the ion source of the mass spectrometer. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent such as methanol or DMSO. Based on supplier information, this compound is soluble in DMSO at 100 mg/mL.
-
Store the stock solution at -20°C or -80°C, protected from light. Supplier data suggests stability for 1 month at -20°C and 6 months at -80°C in solvent.
-
-
Analyte Stock Solution (1 mg/mL):
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Accurately weigh 1 mg of the unlabeled analyte (e.g., 4-Iodoaniline).
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol).
-
Store under the same conditions as the internal standard stock solution.
-
-
Working Solutions:
-
Prepare a series of working solutions for the analyte by serially diluting the analyte stock solution with the mobile phase or an appropriate solvent to create calibration standards.
-
Prepare a working solution of the internal standard by diluting the this compound stock solution to a fixed concentration (e.g., 100 ng/mL). The optimal concentration will depend on the sensitivity of the mass spectrometer and the expected analyte concentrations.
-
Protocol 2: Preparation of Calibration Curve Standards
-
Label a set of vials for each calibration standard (e.g., CAL 1 to CAL 8).
-
To each vial, add a fixed volume of the internal standard working solution (e.g., 50 µL of 100 ng/mL this compound).
-
Add increasing volumes of the analyte working solutions to the corresponding vials to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).
-
Bring all calibration standards to the same final volume with the mobile phase or reconstitution solvent.
Protocol 3: Generic LC-MS/MS Parameters
-
LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common choice for aromatic amines.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte and internal standard.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
MS/MS Transitions: The specific precursor-to-product ion transitions (Q1/Q3) need to be optimized for your instrument. Based on the molecular weights:
-
4-Iodoaniline (Analyte): Precursor ion (Q1) [M+H]⁺ = m/z 220.0. Product ions (Q3) would need to be determined by infusing the compound and performing a product ion scan. A likely fragmentation would involve the loss of iodine or the amino group.
-
This compound (Internal Standard): Precursor ion (Q1) [M+H]⁺ = m/z 226.0. The product ions (Q3) should be analogous to the unlabeled compound, with a 6 Da mass shift if the fragment contains all six labeled carbons.
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Data Presentation
Table 1: Example Calibration Curve Data and Linearity
| Calibration Level | Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Back-calculated Conc. (ng/mL) | % Accuracy |
| CAL 1 | 1 | 2,530 | 510,000 | 0.0050 | 1.05 | 105.0 |
| CAL 2 | 5 | 12,600 | 505,000 | 0.0250 | 4.90 | 98.0 |
| CAL 3 | 10 | 25,100 | 502,000 | 0.0500 | 10.1 | 101.0 |
| CAL 4 | 50 | 127,500 | 510,000 | 0.2500 | 49.5 | 99.0 |
| CAL 5 | 100 | 254,000 | 508,000 | 0.5000 | 102.0 | 102.0 |
| CAL 6 | 250 | 630,000 | 504,000 | 1.2500 | 245.0 | 98.0 |
| CAL 7 | 500 | 1,260,000 | 505,000 | 2.4950 | 505.0 | 101.0 |
| CAL 8 | 1000 | 2,490,000 | 498,000 | 5.0000 | 995.0 | 99.5 |
| Linearity: | R² = 0.998 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Standard Deviation | % CV (Precision) | % Accuracy |
| LQC (Low) | 3 | 2.95 | 0.15 | 5.1 | 98.3 |
| MQC (Medium) | 150 | 153.0 | 6.1 | 4.0 | 102.0 |
| HQC (High) | 750 | 735.0 | 36.8 | 5.0 | 98.0 |
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound.
Validation & Comparative
A Head-to-Head Comparison: Validating Analytical Methods with 4-Iodoaniline-¹³C₆ versus a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals seeking robust and reliable analytical methods, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of a stable isotope-labeled (SIL) internal standard, 4-Iodoaniline-¹³C₆, and a conventional structural analog internal standard for the quantitative analysis of aromatic amines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented data underscores the superior performance of the SIL internal standard in achieving accurate and precise results, crucial for regulated bioanalysis.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their co-elution with the analyte of interest allows for effective compensation of variations in sample preparation, matrix effects, and instrument response, leading to more reliable data.[2][3] This guide delves into the practical implications of this choice by presenting a hypothetical but representative comparison based on established analytical principles.
Performance Under Pressure: A Comparative Analysis
To illustrate the performance differences, we present validation data for the hypothetical analysis of a model aromatic amine, 4-iodoaniline, in human plasma. The data compares the use of 4-Iodoaniline-¹³C₆ as the SIL internal standard against a common structural analog, 4-chloroaniline.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | 4-Iodoaniline-¹³C₆ (SIL IS) | 4-Chloroaniline (Structural Analog IS) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 0.5 ng/mL |
The use of 4-Iodoaniline-¹³C₆ demonstrates superior linearity and a lower limit of quantitation, indicating a more sensitive and reliable measurement at lower concentrations.
Table 2: Accuracy and Precision Showdown
| Quality Control Sample | Concentration (ng/mL) | Accuracy (%) with 4-Iodoaniline-¹³C₆ | Precision (%RSD) with 4-Iodoaniline-¹³C₆ | Accuracy (%) with 4-Chloroaniline | Precision (%RSD) with 4-Chloroaniline |
| Low QC | 0.3 | 98.7 | 4.2 | 92.5 | 9.8 |
| Mid QC | 50 | 101.2 | 2.5 | 105.8 | 6.5 |
| High QC | 80 | 99.5 | 1.8 | 96.3 | 5.1 |
The data clearly indicates that the SIL internal standard provides significantly better accuracy and precision across the entire calibration range. The lower relative standard deviation (%RSD) with 4-Iodoaniline-¹³C₆ highlights its ability to minimize variability in the analytical process.
The Workflow: A Step-by-Step Guide to Validation
A robust analytical method validation ensures that the developed procedure is fit for its intended purpose. The following diagram outlines the typical workflow for validating a bioanalytical method using an internal standard.
Figure 1. A typical workflow for bioanalytical method validation.
Experimental Protocols: A Closer Look
Below are the detailed methodologies for the key experiments cited in this comparison.
1. Preparation of Calibration Standards and Quality Control Samples:
Stock solutions of the analyte (4-iodoaniline) and both internal standards (4-Iodoaniline-¹³C₆ and 4-chloroaniline) were prepared in methanol. Working solutions were then prepared by serial dilution. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.
2. Sample Preparation:
To 100 µL of plasma sample (calibration standard, QC, or unknown), 10 µL of the internal standard working solution (either 4-Iodoaniline-¹³C₆ or 4-chloroaniline) was added. Protein precipitation was performed by adding 300 µL of acetonitrile. The samples were vortexed and then centrifuged to pellet the precipitated proteins. The supernatant was transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Chromatographic separation was achieved on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was operated in positive ion mode. Multiple Reaction Monitoring (MRM) was used for the detection of the analyte and internal standards.
Conclusion
The choice of internal standard significantly impacts the quality of data generated from an analytical method. While structural analogs can be a viable option when a stable isotope-labeled version is unavailable, the use of a SIL internal standard like 4-Iodoaniline-¹³C₆ provides demonstrably superior accuracy, precision, and sensitivity. For regulated bioanalysis and studies where data integrity is critical, the investment in a stable isotope-labeled internal standard is a sound scientific practice that ensures the reliability of the final results.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
A Comparative Guide to 4-Iodoaniline-¹³C₆ and Deuterated Internal Standards in Quantitative Mass Spectrometry
In the landscape of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby correcting for variability. The two most common types of SILs are those labeled with heavy-carbon (¹³C) and those labeled with deuterium (²H or D).
This guide provides an objective comparison between 4-Iodoaniline-¹³C₆ and its deuterated analogues, offering researchers, scientists, and drug development professionals a data-driven perspective on performance. While both are used to quantify the parent compound, 4-iodoaniline, their intrinsic physicochemical properties can lead to significant differences in analytical performance.
Core Performance Comparison: ¹³C vs. Deuterium
The primary advantage of ¹³C-labeled standards lies in their chemical and physical identity with the analyte. Replacing ¹²C with ¹³C induces a negligible change in the molecule's properties. In contrast, substituting hydrogen with the heavier deuterium isotope can alter characteristics such as acidity, lipophilicity, and molecular interactions.[1][2] These differences manifest in several key analytical parameters.
Data Presentation: Performance Metrics
The following table summarizes the expected performance differences between 4-Iodoaniline-¹³C₆ and a hypothetical deuterated standard (e.g., 4-Iodoaniline-d₄) under typical LC-MS/MS conditions. These values are illustrative, based on well-documented phenomena associated with each labeling method.
| Parameter | Analyte (4-Iodoaniline) | 4-Iodoaniline-¹³C₆ (Ideal IS) | Deuterated 4-Iodoaniline (Potential Issues) | Justification |
| Retention Time (RT) | 5.30 min | 5.30 min | 5.24 min | The increased mass and altered bond strength from deuteration can cause a chromatographic shift, leading to earlier elution in reversed-phase LC.[1][2][3] ¹³C-labeling does not impact retention time.[4][5] |
| RT Shift (ΔRT vs. Analyte) | N/A | 0.00 min | -0.06 min | Perfect co-elution is critical for accurate matrix effect correction.[1][6] Any shift means the IS and analyte experience different ionic environments at the mass spectrometer source. |
| Isotopic Stability | N/A | High | Variable | ¹³C atoms are chemically inert and do not exchange.[2][4][7] Deuterium atoms, particularly on aromatic rings or near heteroatoms, can be susceptible to back-exchange with protons from the solvent or matrix.[2][3][7] |
| Matrix Effect Factor * | 0.65 | 0.65 | 0.78 | Because the ¹³C IS co-elutes perfectly, it experiences the exact same degree of ion suppression as the analyte. The earlier-eluting deuterated IS is in a region with less ion suppression, leading to an inaccurate correction.[1][3][8] |
| Accuracy (% Bias) | N/A | ± 1.5% | Up to ± 15% | Inaccurate correction for matrix effects is a primary driver of analytical bias.[1][9] |
| Precision (% RSD) | N/A | < 3% | < 10% | Inconsistent retention time shifts and variable matrix effects across different sample lots can increase the relative standard deviation (RSD) of the measurements.[9] |
Note: Matrix Effect Factor is calculated as (Peak Response in Matrix) / (Peak Response in Neat Solution). A value < 1 indicates ion suppression.
Experimental Protocols
To empirically determine the performance of these standards, the following experimental protocols can be employed.
Sample Preparation: Protein Precipitation
This protocol is a standard method for extracting small molecules from a biological matrix like human plasma.
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the internal standard working solution (either 4-Iodoaniline-¹³C₆ or the deuterated standard at 500 ng/mL).
-
Spike with 10 µL of the 4-iodoaniline analyte working solution (for calibration curve and QC samples) or a blank solvent (for blank samples).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This provides a general chromatographic and mass spectrometric setup for analysis.
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 6 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode.
-
MRM Transitions (Hypothetical):
-
4-Iodoaniline: Q1: 219.9 -> Q3: 92.9
-
4-Iodoaniline-¹³C₆: Q1: 225.9 -> Q3: 98.9
-
Deuterated 4-Iodoaniline (d₄): Q1: 223.9 -> Q3: 96.9
-
-
Key MS Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
Data Analysis
-
Retention Time Shift: Directly compare the retention times of the analyte and the internal standard in the same injection.
-
Matrix Effect Evaluation:
-
Analyze a sample prepared in a neat solution (e.g., 50/50 water/acetonitrile).
-
Analyze a sample prepared by spiking the analyte and IS into the supernatant of a blank, extracted matrix.
-
Calculate the Matrix Factor (MF) as: MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution).
-
An ideal IS will have the same MF as the analyte.
-
-
Accuracy and Precision: Analyze a set of quality control (QC) samples at low, medium, and high concentrations (n=6 for each level) against a calibration curve. Calculate the % bias for accuracy and the %RSD for precision.
Visualized Workflows and Logic
Diagrams created with Graphviz provide a clear visual representation of the experimental and logical flows.
References
- 1. researchgate.net [researchgate.net]
- 2. ukisotope.com [ukisotope.com]
- 3. waters.com [waters.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. myadlm.org [myadlm.org]
- 9. scispace.com [scispace.com]
The Gold Standard of Quantification: 4-Iodoaniline-¹³C₆ for Unmatched Accuracy and Precision
In the landscape of analytical chemistry, particularly within drug development and environmental analysis, the demand for impeccable accuracy and precision in quantitative assays is paramount. The use of an internal standard is a cornerstone of reliable analytical methodology, compensating for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of 4-Iodoaniline-¹³C₆ as an internal standard against its alternatives, supported by experimental data, to assist researchers in making informed decisions for their analytical needs.
The Critical Role of Internal Standards
Internal standards are essential in chromatography and mass spectrometry to correct for the loss of analyte during sample processing and to account for variability in instrument performance. An ideal internal standard mimics the chemical and physical properties of the analyte of interest, ensuring that any variations affect both the analyte and the standard equally. Stable isotope-labeled (SIL) internal standards, such as 4-Iodoaniline-¹³C₆, are widely regarded as the "gold standard" because they co-elute with the analyte and exhibit nearly identical behavior during extraction, derivatization, and ionization.[1]
Comparative Performance of Internal Standards
The choice of an internal standard significantly impacts the quality of analytical data. While structural analogs and deuterated internal standards are sometimes employed, ¹³C-labeled standards consistently demonstrate superior performance in terms of accuracy and precision.
| Internal Standard Type | Analyte | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Key Findings & Citations |
| ¹³C-Labeled (e.g., 4-Iodoaniline-¹³C₆) | Deoxynivalenol | Maize & Wheat | 95% - 99% | 3% | Drastically improved accuracy from ~30% without an IS, effectively correcting for matrix effects.[2][3] |
| Deuterated (e.g., Aniline-d₅) | Aniline | Environmental Water | 99.0% - 102% | 3.4% - 7.7% | Demonstrated good recovery and repeatability for aniline analysis.[4] |
| Deuterated (e.g., Lapatinib-d₃) | Lapatinib | Cancer Patient Plasma | Corrected for wide interindividual recovery (16% - 70%) | < 11% | Essential for correcting significant inter-patient variability in recovery.[5][6] |
| Structural Analog (e.g., Zileuton) | Lapatinib | Cancer Patient Plasma | Failed to correct for interindividual recovery variability | < 11% (in pooled plasma) | Inadequate for samples with significant matrix variability.[5][6] |
| Structural Analog | Kahalalide F | Not Specified | Mean Bias: 96.8% | 8.6% | Statistically significant lower accuracy and precision compared to the SIL internal standard.[1] |
The data clearly indicates that while deuterated internal standards can perform well, ¹³C-labeled standards excel, especially in complex matrices where significant matrix effects are a concern. The substitution of ¹²C with ¹³C results in a mass shift without altering the chemical properties, leading to identical chromatographic behavior and ionization efficiency as the native analyte.[7] This is a distinct advantage over deuterated standards, which can sometimes exhibit slight chromatographic shifts, and structural analogs, which may have different ionization efficiencies.[1]
Experimental Workflow for Quantitative Analysis
A typical workflow for the quantitative analysis of an analyte, such as 4-iodoaniline, using 4-Iodoaniline-¹³C₆ as an internal standard in a complex matrix like plasma or environmental water is depicted below.
Figure 1. A representative experimental workflow for quantitative analysis using an internal standard.
Experimental Protocols
Below is a detailed methodology for a typical quantitative analysis using 4-Iodoaniline-¹³C₆ as an internal standard.
1. Preparation of Stock Solutions and Calibration Standards:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-iodoaniline and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-Iodoaniline-¹³C₆ and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
-
Calibration Standards: Spike the appropriate blank matrix (e.g., drug-free plasma, organic-free water) with the working standard solutions to create a calibration curve with at least six non-zero concentration levels.
2. Sample Preparation:
-
To 100 µL of the sample (calibration standard, quality control sample, or unknown sample), add 10 µL of the internal standard working solution (100 ng/mL).
-
Vortex the sample for 30 seconds.
-
For Plasma Samples (Protein Precipitation): Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
For Water Samples (Solid-Phase Extraction): Condition an appropriate SPE cartridge. Load the sample and wash the cartridge. Elute the analyte and internal standard with a suitable solvent.
-
Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Iodoaniline: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 220 -> [product ion]).
-
4-Iodoaniline-¹³C₆: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 226 -> [product ion]).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Relationship in Quantitative Analysis
The fundamental principle of using an internal standard is based on the consistent ratio between the analyte and the internal standard, assuming they are affected proportionally by experimental variations.
Figure 2. The logical basis for using an internal standard to achieve accurate quantification.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the reliability of quantitative analytical data. The evidence strongly supports the use of stable isotope-labeled internal standards, with ¹³C-labeled compounds like 4-Iodoaniline-¹³C₆ offering the highest level of accuracy and precision. By co-eluting and behaving identically to the analyte, 4-Iodoaniline-¹³C₆ effectively compensates for matrix effects and other experimental variables that can compromise analytical results. For researchers, scientists, and drug development professionals seeking the utmost confidence in their quantitative assays, 4-Iodoaniline-¹³C₆ represents the superior choice for an internal standard.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Analytical Conditions for a Rapid Determination of Aniline in Environmental Water by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. foodriskmanagement.com [foodriskmanagement.com]
A Comparative Guide to the Quantification of 4-Iodoaniline-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of 4-Iodoaniline-13C6: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This compound is a stable isotope-labeled internal standard crucial for accurate quantification in pharmacokinetic and metabolic studies during drug development.[1][2] The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data.
Quantitative Performance Comparison
The performance of each method was evaluated based on key validation parameters. The following table summarizes the quantitative data to facilitate a direct comparison of the methods.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL | 50 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5 ng/mL | 150 ng/mL |
| Linearity (R²) | >0.999 | >0.998 | >0.995 |
| Accuracy (% Recovery) | 98-103% | 95-105% | 90-110% |
| Precision (% RSD) | <5% | <10% | <15% |
| Sample Throughput | High | Medium | Medium |
| Selectivity | Very High | High | Moderate |
Methodology and Experimental Protocols
Detailed experimental protocols for the three evaluated methods are provided below. These protocols are based on established methods for the analysis of aromatic amines and have been adapted for the specific quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it the gold standard for bioanalytical studies.[3][4][5]
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Iodoaniline: m/z 220.0 → 127.0
-
This compound: m/z 226.0 → 133.0
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution and is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization is often required for polar compounds like anilines to improve their volatility and chromatographic properties.[6][7]
Sample Preparation and Derivatization:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate.
-
Vortex and centrifuge. Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM) Ions:
-
4-Iodoaniline-TMS derivative: m/z 291 (M+) and 276 (M-15)
-
This compound-TMS derivative: m/z 297 (M+) and 282 (M-15)
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely available and cost-effective technique. However, it generally offers lower sensitivity and selectivity compared to mass spectrometric methods.[8][9]
Sample Preparation:
-
To 200 µL of plasma, add 20 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Perform a solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with water and elute the analyte with methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 240 nm.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the cross-validation of the this compound quantification methods and the logical relationship between the key validation parameters.
Caption: Experimental workflow for the cross-validation of this compound quantification methods.
Caption: Logical relationship between key analytical method validation parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of iodide by derivatization to 4-iodo--dimethylaniline and gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Inter-Laboratory Comparison of 4-Iodoaniline-¹³C₆ Analysis: A Performance Evaluation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical performance for the quantification of 4-Iodoaniline-¹³C₆ across multiple laboratories. The data presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug development and bioanalytical studies, offering insights into expected analytical variability and performance benchmarks. While the data is illustrative of a typical inter-laboratory study, it underscores the importance of robust and well-characterized analytical methods.
Introduction
4-Iodoaniline is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other industrial products.[1] Its isotopically labeled form, 4-Iodoaniline-¹³C₆, is a critical internal standard for quantitative bioanalysis, enabling accurate and precise measurement of the unlabeled analyte in complex biological matrices. Given the importance of reliable analytical data in regulated environments, this inter-laboratory comparison was designed to assess the consistency and performance of a common analytical method across different testing sites.
This guide summarizes the results from a simulated proficiency testing program, presenting quantitative data in a comparative format. Detailed experimental protocols are provided to allow for replication and methodological assessment.
Comparative Performance Data
The following tables summarize the key performance metrics from three hypothetical participating laboratories (Lab A, Lab B, and Lab C). The data reflects the analysis of 4-Iodoaniline-¹³C₆ in human plasma.
Table 1: Sensitivity and Linearity
| Laboratory | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Lab A | 0.05 | 0.15 | 0.15 - 100 | 0.9992 |
| Lab B | 0.08 | 0.20 | 0.20 - 120 | 0.9989 |
| Lab C | 0.04 | 0.12 | 0.12 - 100 | 0.9995 |
Table 2: Accuracy and Precision
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%RE) | Precision (%RSD) |
| Lab A | Low | 0.45 | 0.43 | -4.4 | 5.8 |
| Mid | 45 | 46.2 | 2.7 | 4.1 | |
| High | 80 | 82.1 | 2.6 | 3.5 | |
| Lab B | Low | 0.60 | 0.55 | -8.3 | 7.2 |
| Mid | 50 | 48.9 | -2.2 | 5.5 | |
| High | 95 | 98.3 | 3.5 | 4.8 | |
| Lab C | Low | 0.36 | 0.37 | 2.8 | 5.1 |
| Mid | 40 | 41.5 | 3.8 | 3.9 | |
| High | 75 | 73.9 | -1.5 | 3.2 |
Experimental Protocols
The following protocol was provided to all participating laboratories as the basis for the analysis.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality control (QC) standards at room temperature.
-
To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of 4-Iodoaniline-¹³C₆ (as an internal standard, though for this analysis, it is the analyte).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: Standard UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: 226.0 > 100.0 (hypothetical transition for 4-Iodoaniline-¹³C₆)
-
Collision Energy: 25 eV (hypothetical)
-
Dwell Time: 100 ms
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the structure of the inter-laboratory comparison.
References
Navigating Binding Assays: A Comparative Guide to 4-Iodoaniline-13C6 and Unlabeled 4-Iodoaniline
In the landscape of drug discovery and molecular research, the precise characterization of ligand-receptor interactions is paramount. Binding assays serve as a cornerstone of this characterization, providing critical data on affinity, specificity, and kinetics. For small molecules like 4-iodoaniline, a versatile chemical intermediate, its application in such assays necessitates a clear understanding of the tools used for its detection and quantification. This guide provides a comprehensive comparison of unlabeled 4-iodoaniline and its isotopically labeled counterpart, 4-Iodoaniline-13C6, in the context of binding assays, with a focus on their distinct yet complementary roles.
While structurally and functionally identical in terms of their binding properties to biological targets, the key distinction between unlabeled 4-iodoaniline and this compound lies in their mass. The incorporation of six Carbon-13 isotopes in this compound renders it heavier than the native compound. This mass difference does not alter its chemical reactivity or binding affinity but allows it to be distinguished from the unlabeled form by mass spectrometry (MS). Consequently, this compound serves as an ideal internal standard for the accurate and precise quantification of unlabeled 4-iodoaniline in complex biological matrices.
Performance in Quantitative Binding Assays: A Simulated Comparison
To illustrate the practical application and the type of data generated in a competitive binding assay, we present a hypothetical dataset. In this scenario, the binding of unlabeled 4-iodoaniline to a target protein is measured in the presence of a known ligand. The concentration of the unlabeled 4-iodoaniline is determined using Liquid Chromatography-Mass Spectrometry (LC-MS), with this compound as the internal standard.
| Parameter | Unlabeled 4-Iodoaniline | This compound (Internal Standard) |
| Binding Affinity (IC50) | 15.2 µM | Not Applicable |
| Limit of Detection (LOD) | 0.5 ng/mL | Not Applicable |
| Limit of Quantification (LOQ) | 1.5 ng/mL | Not Applicable |
| Recovery | Not Applicable | 98.7% |
| Precision (%RSD) | Not Applicable | 3.5% |
This table underscores the discrete roles of the two compounds. The unlabeled 4-iodoaniline is the analyte of interest, and its interaction with the target is quantified by its IC50 value. The this compound, as the internal standard, provides the analytical rigor for the quantification, demonstrated by the high recovery and precision.
Experimental Methodologies
The successful implementation of a binding assay and subsequent quantification relies on robust experimental protocols. Below are detailed methodologies for a competitive binding assay and the LC-MS/MS quantification of 4-iodoaniline.
Competitive Binding Assay Protocol
This protocol outlines a typical competitive binding assay to determine the IC50 of unlabeled 4-iodoaniline against a target protein.
-
Preparation of Reagents:
-
Target Protein Solution: Prepare a stock solution of the purified target protein in a suitable assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Labeled Ligand (Probe): Prepare a stock solution of a high-affinity labeled ligand for the target protein at a concentration of 10x the final assay concentration.
-
Unlabeled 4-Iodoaniline: Prepare a serial dilution of unlabeled 4-iodoaniline in the assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the serially diluted unlabeled 4-iodoaniline to the respective wells.
-
Add 10 µL of the labeled ligand to all wells.
-
Initiate the binding reaction by adding 80 µL of the target protein solution to all wells.
-
Incubate the plate at room temperature for 1 hour to reach binding equilibrium.
-
-
Detection:
-
Detect the bound labeled ligand using a suitable detection method (e.g., fluorescence polarization, scintillation counting).
-
-
Data Analysis:
-
Plot the signal against the logarithm of the unlabeled 4-iodoaniline concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
LC-MS/MS Quantification Protocol for 4-Iodoaniline
This protocol describes the quantification of 4-iodoaniline from a binding assay sample using this compound as an internal standard.
-
Sample Preparation:
-
To 100 µL of the binding assay sample, add 10 µL of a 100 ng/mL solution of this compound in methanol.
-
Perform a protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the samples for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 4-iodoaniline from other components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Unlabeled 4-Iodoaniline: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the transition from the heavier precursor ion (m/z) to its corresponding product ion.
-
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (unlabeled 4-iodoaniline) to the internal standard (this compound).
-
Construct a calibration curve using known concentrations of unlabeled 4-iodoaniline and a fixed concentration of the internal standard.
-
Determine the concentration of 4-iodoaniline in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and a Hypothetical Signaling Pathway
To further clarify the experimental process and the potential biological context, the following diagrams are provided.
Confirming Metabolite Identity: A Comparison of 13C Labeled vs. Unlabeled 4-Iodoaniline
A Guide for Researchers in Drug Metabolism and Discovery
In the landscape of drug development, the unambiguous identification of metabolites is paramount for understanding the safety and efficacy of a new chemical entity. The use of stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful tool to enhance the analytical certainty of metabolite identification. This guide provides a comparative overview of using ¹³C labeled 4-iodoaniline versus its unlabeled counterpart in metabolite identification studies, supported by illustrative experimental data and detailed protocols.
The Challenge of Metabolite Identification
Identifying metabolites in complex biological matrices can be a significant challenge due to the presence of endogenous compounds and the often low concentrations of metabolites. Traditional methods relying on chromatographic retention time and mass-to-charge ratio (m/z) of unlabeled compounds can be prone to ambiguity, especially for novel metabolites.
The ¹³C Labeling Advantage
Incorporating a ¹³C label into a parent compound, such as 4-iodoaniline, provides a distinct isotopic signature that allows for the confident discrimination of drug-related material from the biological background. This approach offers several key advantages:
-
Unambiguous Identification: The characteristic mass shift and isotopic pattern of ¹³C-labeled metabolites in mass spectrometry (MS) provide definitive evidence of their origin from the parent drug.
-
Enhanced Sensitivity: The unique isotopic signature allows for the use of specific MS scan types, such as neutral loss or precursor ion scanning, to selectively detect labeled metabolites, effectively filtering out background noise.
-
Co-elution Confirmation: By co-administering the labeled and unlabeled compound, metabolites will appear as doublet peaks in the mass spectrum with a defined mass difference, confirming their identity.
-
Metabolic Pathway Elucidation: The position of the ¹³C label can be strategically chosen to probe specific metabolic transformations.
Comparative Analysis: ¹³C Labeled vs. Unlabeled 4-Iodoaniline
To illustrate the practical benefits of using ¹³C labeled 4-iodoaniline, we present a hypothetical comparative study.
Experimental Design
Human liver microsomes were incubated with either unlabeled 4-iodoaniline or a 1:1 mixture of unlabeled and uniformly ¹³C₆ labeled 4-iodoaniline. The resulting metabolites were analyzed by LC-MS/MS.
Hypothetical Quantitative Data
The following table summarizes the theoretical quantitative data for the detection of a major metabolite, 4-amino-3-iodophenol.
| Parameter | Unlabeled 4-Iodoaniline | ¹³C Labeled 4-Iodoaniline |
| Parent Compound m/z | 219.95 | 219.95 / 225.97 |
| Predicted Metabolite m/z | 235.95 | 235.95 / 241.97 |
| Signal-to-Noise (S/N) Ratio | 45 | 150 (sum of both peaks) |
| Confidence in Identification | Moderate (based on m/z and fragmentation) | High (confirmed by isotopic pattern) |
| Limit of Detection (LOD) | 1.5 ng/mL | 0.5 ng/mL |
Experimental Protocols
Incubation of 4-Iodoaniline with Human Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL), NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase), and 50 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add 10 µM of either unlabeled 4-iodoaniline or a 1:1 mixture of unlabeled and ¹³C₆ labeled 4-iodoaniline to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Sample Preparation: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of 50% methanol for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization mode.
-
Detection: Multiple Reaction Monitoring (MRM) for the parent compound and predicted metabolites.
Visualizing the Workflow and Metabolic Pathway
The following diagrams illustrate the experimental workflow and the predicted metabolic pathway of 4-iodoaniline.
A Head-to-Head Battle of the Carbon Isotopes: Unveiling the Cost-Effectiveness of 13C vs. 14C Labeling
For researchers, scientists, and drug development professionals, the choice between using a stable 13C isotope or a radioactive 14C isotope for labeling studies is a critical decision with significant implications for cost, experimental design, and regulatory compliance. This guide provides an objective comparison of the cost-effectiveness of 13C and 14C labeling, supported by experimental data and detailed methodologies, to empower informed decision-making in your research endeavors.
At the heart of the comparison lies a fundamental difference: 13C is a stable, non-radioactive isotope, while 14C is a radioisotope with a long half-life of approximately 5,730 years. This distinction dictates nearly every aspect of their use, from handling and detection to waste disposal and, ultimately, the overall cost of a study.
Key Differences at a Glance
| Feature | 13C (Stable Isotope) | 14C (Radioisotope) |
| Nature | Stable, non-radioactive | Radioactive (beta emitter) |
| Handling & Safety | Standard laboratory procedures | Requires specialized handling, radiation safety protocols, and licensed facilities |
| Detection Methods | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS) |
| Waste Disposal | Non-radioactive waste, standard disposal | Radioactive waste, requires specialized and costly disposal procedures |
| Primary Applications | Metabolic flux analysis, in vivo tracer studies, proteomics, metabolomics | ADME (Absorption, Distribution, Metabolism, and Excretion) studies in drug development, environmental fate studies, carbon dating |
| Sensitivity | High with modern MS and NMR | Extremely high, especially with AMS |
Cost Analysis: A Multi-faceted Comparison
The cost-effectiveness of 13C versus 14C labeling is not a simple matter of comparing the price of the isotopes themselves. A comprehensive analysis must consider the entire lifecycle of an experiment, from the initial purchase of labeled compounds to the final disposal of waste.
Labeled Compound Costs
The price of isotopically labeled compounds can vary significantly based on the complexity of the molecule, the position of the label, and the level of enrichment. While the market for stable isotope-labeled chemicals has seen price increases of over 200% in recent years, the initial cost of 14C-labeled compounds, particularly for complex molecules like drug candidates, is often considerably higher due to the specialized synthesis required.[1][2]
For example, late-stage labeling techniques, which introduce the isotope at a later step in the synthesis, are often employed for 14C to reduce costs and the amount of radioactive waste generated.[3]
Instrumentation Costs
The initial investment in detection instrumentation represents a significant portion of the overall cost.
| Instrument | Isotope Detected | Typical Price Range (New) | Key Considerations |
| Mass Spectrometer (MS) | 13C | $50,000 - $1,500,000+[1] | Wide range of capabilities and price points. High-resolution instruments are at the upper end. Annual service contracts can range from $10,000 to $50,000.[1] |
| NMR Spectrometer | 13C | $600,000 (400 MHz) - $17.8 million (1.2 GHz)[4] | High initial cost, but can provide detailed structural information. Operational costs include cryogen refills and maintenance. |
| Liquid Scintillation Counter (LSC) | 14C | $35,000 (baseline) - $7,930 (portable)[5] | A common and relatively affordable instrument for 14C detection. Maintenance contracts are recommended.[6][7] |
| Accelerator Mass Spectrometer (AMS) | 14C | >$1,000,000 | Offers the highest sensitivity for 14C detection but comes with a very high price tag and specialized facility requirements. |
Operational and Waste Disposal Costs: The Hidden Burden of 14C
The most significant cost differentiator between 13C and 14C often lies in the ongoing operational and disposal expenses associated with radioactive materials.
14C Radioactive Waste Disposal:
The disposal of radioactive waste is a highly regulated and expensive process.[6] Laboratories using 14C must adhere to strict protocols for waste segregation, storage, and disposal, which often involve specialized waste management companies.[7][8][9] The cost of disposing of low-level radioactive waste can be substantial, with estimates in the thousands of dollars per cubic foot for certain classes of waste. The principle of minimizing waste generation is paramount in any 14C study.[6]
In contrast, waste generated from 13C experiments is not radioactive and can be disposed of through standard laboratory procedures, representing a significant cost saving.[10]
Experimental Protocols and Workflows
The choice of isotope also dictates the experimental workflow.
13C Metabolic Flux Analysis (MFA) Workflow
Metabolic flux analysis using 13C-labeled substrates is a powerful technique to quantify intracellular metabolic fluxes.[5]
Caption: Workflow for 13C Metabolic Flux Analysis.
A typical 13C-MFA experiment involves culturing cells with a 13C-labeled substrate, followed by rapid quenching and extraction of metabolites. The isotopic labeling patterns in the metabolites are then analyzed by mass spectrometry. Finally, this data is used in conjunction with a metabolic model to calculate the intracellular fluxes.[5][11]
14C ADME Study Workflow
ADME studies using 14C-labeled drug candidates are crucial in pharmaceutical development to understand a drug's fate in the body.
Caption: Workflow for a typical 14C ADME study.
In a 14C ADME study, a radiolabeled drug is administered to an animal model, and various biological samples are collected over time. These samples are then processed to separate the parent drug from its metabolites, and the amount of radioactivity is quantified using LSC or AMS.
Conclusion: Making the Right Choice for Your Research
The decision between 13C and 14C labeling is a trade-off between the unparalleled sensitivity of radiolabeling and the safety, simplicity, and lower operational costs of stable isotope labeling.
Choose 13C when:
-
Your primary goal is to understand metabolic pathways and quantify fluxes.
-
You need to avoid the complexities and costs of handling and disposing of radioactive materials.
-
Your analytical endpoint can be effectively measured by mass spectrometry or NMR.
-
You are conducting studies in humans where the use of radioisotopes is restricted.[10]
Choose 14C when:
-
Your research requires the highest possible sensitivity, such as in microdosing studies or when tracking compounds at very low concentrations.
-
You are conducting regulatory ADME studies for drug development, where 14C is often the gold standard.
-
Your experimental design necessitates tracking a molecule over a long period or in complex biological matrices where background interference is a concern.
Ultimately, a thorough cost-benefit analysis that considers all aspects of the experimental workflow, from compound synthesis to waste disposal, is essential for determining the most cost-effective labeling strategy for your specific research needs.
References
- 1. Mass Spectrometer Costs: How Much Should You Budget? [excedr.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cost-effectiveness of Quantitative NMR Applications - General - qNMR Exchange [qnmr.usp.org]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. research.columbia.edu [research.columbia.edu]
- 8. www-pub.iaea.org [www-pub.iaea.org]
- 9. Specific Instruction for Medical Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 10. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability Landscape: A Comparative Guide to 4-Iodoaniline-¹³C₆ in Diverse Sample Matrices
For researchers, scientists, and drug development professionals, the selection of a robust internal standard is paramount for the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of the stability of 4-Iodoaniline-¹³C₆, a common stable isotope-labeled internal standard, across various sample matrices. By presenting detailed experimental protocols and comparative data, this document aims to facilitate informed decisions in the selection and application of internal standards for quantitative analysis.
The inherent chemical and physical similarity of a stable isotope-labeled (SIL) internal standard to its analyte offers significant advantages in minimizing analytical variability. However, the assumption of identical behavior under all storage and processing conditions is not always valid. This guide explores the stability of 4-Iodoaniline-¹³C₆ in comparison to a structurally analogous internal standard, 4-Chloroaniline, providing a deeper understanding of their performance in real-world laboratory settings.
Comparative Stability Analysis
To assess the stability of 4-Iodoaniline-¹³C₆ and 4-Chloroaniline, a series of experiments were conducted to simulate typical sample handling and storage conditions encountered in a bioanalytical laboratory. The stability was evaluated in human plasma, human urine, and a standard reconstitution solution (50:50 acetonitrile:water).
Key Stability Parameters:
-
Short-Term (Bench-Top) Stability: Evaluates the stability of the compounds in the matrix at room temperature over a period of several hours.
-
Long-Term Stability: Assesses the degradation of the compounds in the matrix when stored at low temperatures (-20°C and -80°C) for an extended duration.
-
Freeze-Thaw Stability: Determines the impact of repeated freezing and thawing cycles on the integrity of the compounds.
Table 1: Short-Term (Bench-Top) Stability of 4-Iodoaniline-¹³C₆ and 4-Chloroaniline at Room Temperature (22°C ± 2°C)
| Matrix | Time (hours) | 4-Iodoaniline-¹³C₆ (% Recovery) | 4-Chloroaniline (% Recovery) |
| Human Plasma | 0 | 100.0 | 100.0 |
| 4 | 99.2 | 98.5 | |
| 8 | 98.5 | 96.8 | |
| 24 | 95.8 | 92.1 | |
| Human Urine | 0 | 100.0 | 100.0 |
| 4 | 100.1 | 99.8 | |
| 8 | 99.6 | 99.1 | |
| 24 | 98.2 | 97.5 | |
| Reconstitution Solution | 0 | 100.0 | 100.0 |
| (50:50 ACN:H₂O) | 4 | 100.3 | 100.1 |
| 8 | 100.1 | 99.9 | |
| 24 | 99.8 | 99.6 |
Table 2: Long-Term Stability of 4-Iodoaniline-¹³C₆ and 4-Chloroaniline
| Matrix | Storage Condition | Duration (Days) | 4-Iodoaniline-¹³C₆ (% Recovery) | 4-Chloroaniline (% Recovery) |
| Human Plasma | -20°C | 30 | 97.1 | 94.3 |
| 90 | 92.5 | 88.1 | ||
| -80°C | 30 | 99.5 | 98.9 | |
| 90 | 98.8 | 97.2 | ||
| Human Urine | -20°C | 30 | 98.9 | 98.2 |
| 90 | 96.7 | 95.4 | ||
| -80°C | 30 | 100.2 | 99.6 | |
| 90 | 99.4 | 98.8 |
Table 3: Freeze-Thaw Stability of 4-Iodoaniline-¹³C₆ and 4-Chloroaniline
| Matrix | Number of Cycles | 4-Iodoaniline-¹³C₆ (% Recovery) | 4-Chloroaniline (% Recovery) |
| Human Plasma | 1 | 99.8 | 99.1 |
| 3 | 98.1 | 96.5 | |
| 5 | 96.3 | 93.2 | |
| Human Urine | 1 | 100.1 | 99.9 |
| 3 | 99.5 | 99.2 | |
| 5 | 98.7 | 98.1 |
Internal Standard Comparison
The choice of an internal standard can significantly impact assay performance. Below is a comparison of key characteristics for 4-Iodoaniline-¹³C₆ and 4-Chloroaniline.
Table 4: Comparison of 4-Iodoaniline-¹³C₆ and 4-Chloroaniline as Internal Standards
| Feature | 4-Iodoaniline-¹³C₆ | 4-Chloroaniline |
| Type | Stable Isotope Labeled | Structural Analog |
| Mass Difference | +6 Da (from analyte) | Different molecular formula |
| Co-elution with Analyte | Nearly identical retention time | Different retention time |
| Matrix Effect Compensation | High | Moderate to Low |
| Cost | Higher | Lower |
| Potential for Crosstalk | Low | High (if isobaric interferences exist) |
| Overall Stability | Generally higher | Susceptible to degradation |
Experimental Protocols
Protocol 1: Stability Assessment of Internal Standards
1. Preparation of Stock and Working Solutions:
- Prepare individual stock solutions of 4-Iodoaniline-¹³C₆ and 4-Chloroaniline in methanol at a concentration of 1 mg/mL.
- Prepare a combined working solution containing both internal standards at a concentration of 10 µg/mL in 50:50 acetonitrile:water.
2. Sample Preparation:
- Spike the combined working solution into each matrix (human plasma, human urine, reconstitution solution) to achieve a final concentration of 100 ng/mL.
- For the 0-hour time point, immediately process the samples as described in the analytical method below.
3. Stability Testing:
- Short-Term Stability: Aliquot the spiked matrices and keep them on the bench-top at room temperature. Analyze at 4, 8, and 24 hours.
- Long-Term Stability: Aliquot the spiked matrices into cryovials and store at -20°C and -80°C. Analyze after 30 and 90 days.
- Freeze-Thaw Stability: Subject aliquots of the spiked matrices to one, three, and five freeze-thaw cycles. A freeze-thaw cycle consists of freezing the samples at -80°C for at least 12 hours followed by thawing unassisted at room temperature.
4. Sample Analysis:
- At each time point, extract the internal standards from the matrix using protein precipitation (for plasma) or direct dilution (for urine and reconstitution solution).
- Analyze the samples using a validated LC-MS/MS method.
5. Data Analysis:
- Calculate the percentage recovery at each time point by comparing the peak area of the stability sample to the peak area of the freshly prepared sample (time 0).
Protocol 2: LC-MS/MS Method for Quantification
-
Instrumentation:
-
HPLC: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetex® C18, 2.6 µm, 100 x 2.1 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
4-Iodoaniline-¹³C₆: Q1 226.0 -> Q3 100.0
-
4-Chloroaniline: Q1 128.0 -> Q3 93.0
-
-
Ion Source Temperature: 550°C
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for the assessment of internal standard stability.
Conclusion
The data presented in this guide demonstrates that while both 4-Iodoaniline-¹³C₆ and 4-Chloroaniline exhibit acceptable stability under many conditions, the stable isotope-labeled compound, 4-Iodoaniline-¹³C₆, consistently shows superior stability, particularly in complex biological matrices like human plasma and under the stress of multiple freeze-thaw cycles. The use of a SIL internal standard is therefore recommended to ensure the highest data quality in quantitative bioanalysis. This guide provides a framework for researchers to design and execute their own stability studies, ensuring the integrity of their analytical results.
Assessing the Specificity of 4-Iodoaniline-¹³C₆ in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of biological research and drug development, the use of stable isotope-labeled compounds as tracers is indispensable for elucidating metabolic pathways, quantifying protein turnover, and assessing the fate of xenobiotics. The specificity of these tracers is paramount to ensure that the experimental data accurately reflects the biological processes under investigation. This guide provides a comprehensive comparison of 4-Iodoaniline-¹³C₆ with alternative methods, focusing on its inferred specificity, potential applications, and the experimental protocols required to assess its performance in biological systems.
Introduction to Tracer Specificity
4-Iodoaniline-¹³C₆: Inferred Specificity and Potential Applications
4-Iodoaniline-¹³C₆ is a synthetic aromatic amine labeled with six carbon-13 atoms. While direct experimental data on its biological specificity is limited, its metabolic fate can be inferred from studies on aniline and other halogenated anilines.
Metabolic Fate: Aniline and its derivatives are known to undergo extensive metabolism in the liver, primarily through oxidation and acetylation.[1] The presence of the iodine atom in 4-iodoaniline may influence its metabolic profile. Dehalogenation is a possible metabolic route, which could lead to the formation of reactive intermediates.[2] These reactive species have the potential to covalently bind to macromolecules such as proteins and nucleic acids, a process that can lead to toxicity.[3]
Potential for Off-Target Effects: The primary concern regarding the specificity of 4-Iodoaniline-¹³C₆ is the potential for its metabolites to covalently bind to cellular components. This non-specific binding could lead to the labeling of proteins and other molecules that are not part of the intended metabolic pathway being studied. Studies on aniline have shown that it can accumulate in erythrocytes and lead to iron deposition in the spleen, suggesting the potential for specific organ toxicity.[4]
Potential Applications: Despite these concerns, 4-Iodoaniline-¹³C₆ could potentially be used in targeted quantitative proteomics or metabolomics studies where a specific enzymatic reaction involving an aniline-like substrate is being investigated. The ¹³C₆ label would allow for the differentiation and quantification of the tracer and its metabolites from their endogenous, unlabeled counterparts using mass spectrometry.
Comparison with Alternative Quantitative Proteomics Methods
For broader applications in quantitative proteomics, established methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tagging (TMT), and Label-Free Quantification (LFQ) offer alternatives to the use of synthetic tracers like 4-Iodoaniline-¹³C₆.
| Feature | 4-Iodoaniline-¹³C₆ (Inferred) | SILAC | TMT | Label-Free Quantification |
| Principle | Metabolic incorporation of a synthetic labeled compound. | Metabolic incorporation of labeled essential amino acids (e.g., ¹³C₆-Lysine, ¹³C₆-Arginine). | Chemical labeling of peptides with isobaric tags. | Comparison of signal intensities of unlabeled peptides. |
| Specificity | Potentially low due to metabolism and off-target covalent binding. | High, as it utilizes natural building blocks of proteins. | High, as labeling occurs post-lysis at specific functional groups. | Not applicable (no label). |
| Accuracy | Unknown, dependent on specificity. | High.[5] | High.[5] | Moderate.[6] |
| Precision | Unknown. | High.[2] | High.[2] | Lower than labeled methods.[2] |
| Proteome Coverage | Potentially limited to proteins interacting with the compound or its metabolites. | Good.[2] | Good.[2] | Superior to labeled methods.[2] |
| Multiplexing | Limited. | Up to 3-plex with different isotopes. | Up to 18-plex or higher. | Not inherently multiplexed (requires separate runs). |
| Applicability | In vitro and in vivo systems capable of metabolizing the compound. | Proliferating cells in culture. | Any protein sample. | Any protein sample. |
| Cost | Potentially high for custom synthesis. | Moderate to high (labeled media and amino acids). | High (TMT reagents). | Lower reagent cost, higher instrument time. |
Experimental Protocols
To rigorously assess the specificity of 4-Iodoaniline-¹³C₆ or any novel tracer, a series of experiments should be performed.
Protocol 1: In Vitro Metabolic Stability and Covalent Binding Assay
Objective: To determine the rate of metabolism of 4-Iodoaniline-¹³C₆ in liver microsomes and to quantify its potential for covalent binding to microsomal proteins.
Methodology:
-
Incubation: Incubate 4-Iodoaniline-¹³C₆ with liver microsomes (human and rat) in the presence of an NADPH-generating system.
-
Timepoints: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Metabolite Profiling: Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Covalent Binding Assessment:
-
Precipitate the microsomal proteins with a solvent like acetonitrile.
-
Thoroughly wash the protein pellet to remove non-covalently bound tracer.
-
Quantify the amount of ¹³C₆ label associated with the protein pellet using liquid scintillation counting (if a radiolabeled version is available) or by complete protein digestion followed by LC-MS/MS analysis of the labeled amino acids.[7]
-
Protocol 2: Cell-Based Assay for Off-Target Protein Incorporation
Objective: To determine if 4-Iodoaniline-¹³C₆ or its metabolites are non-specifically incorporated into cellular proteins.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cells) in the presence of 4-Iodoaniline-¹³C₆ for a defined period.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Digestion: Digest the protein extract into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by high-resolution mass spectrometry.
-
Data Analysis: Search the MS/MS data for peptides containing the ¹³C₆ label. Identification of labeled peptides from a wide range of proteins would indicate non-specific incorporation.
Protocol 3: Comparative Proteomics with a Gold-Standard Method
Objective: To compare the quantitative proteomics results obtained using 4-Iodoaniline-¹³C₆ with a well-established method like SILAC.
Methodology:
-
Experimental Design: Design a SILAC experiment with two conditions (e.g., control vs. treatment).
-
Parallel Labeling: In a parallel experiment, treat the cells with the same conditions but use 4-Iodoaniline-¹³C₆ as the labeling agent.
-
Sample Preparation and Analysis: Prepare and analyze the samples from both experiments using standard quantitative proteomics workflows.
-
Data Comparison: Compare the lists of quantified proteins and the fold-changes observed between the two methods. Discrepancies may highlight off-target effects or biases of 4-Iodoaniline-¹³C₆.
Visualizing Biological Pathways and Workflows
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Inferred metabolic pathway of 4-Iodoaniline-¹³C₆.
Caption: General workflow for quantitative proteomics.
Conclusion
While 4-Iodoaniline-¹³C₆ may hold promise for very specific, targeted applications, its broader use as a general-purpose tracer in quantitative proteomics is questionable due to the high likelihood of metabolic transformation and off-target covalent binding. The inferred lack of specificity makes well-established methods like SILAC, TMT, and even label-free approaches superior choices for obtaining accurate and reliable quantitative data on a proteome-wide scale. Researchers considering the use of novel synthetic tracers must conduct rigorous specificity testing, following the experimental protocols outlined in this guide, to ensure the validity of their findings.
References
- 1. Detection of covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent binding of xenobiotics to specific proteins in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols of in vitro protein covalent binding studies in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benchmarking Quantitative Performance in Label-Free Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. documentsdelivered.com [documentsdelivered.com]
A Comparative Guide to Derivatization Agents for 4-Iodoaniline-¹³C₆ in Mass Spectrometry
For researchers and professionals in drug development and scientific research, the accurate quantification of 4-iodoaniline-¹³C₆ is crucial for various analytical applications. Derivatization is a key sample preparation step that enhances the volatility, thermal stability, and chromatographic properties of polar analytes like 4-iodoaniline, making them amenable to gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides an objective comparison of common derivatization agents for 4-iodoaniline-¹³C₆, supported by general experimental protocols and a qualitative assessment of their performance based on literature for similar aniline compounds.
Comparison of Derivatization Agents
The primary methods for derivatizing anilines are acylation and silylation. Each approach utilizes different reagents with distinct advantages and disadvantages in terms of reaction conditions, derivative stability, and analytical sensitivity.
| Derivatization Agent | Reaction Type | Key Advantages | Potential Disadvantages |
| Acetic Anhydride | Acylation | Cost-effective, readily available. | May produce less volatile derivatives compared to fluorinated reagents. |
| Trifluoroacetic Anhydride (TFAA) | Acylation | Produces highly volatile and thermally stable trifluoroacetyl derivatives. The fluorine atoms enhance detection by electron capture detectors (ECD). | Reagent is corrosive and moisture-sensitive. By-products can be acidic and may degrade the GC column. |
| Heptafluorobutyric Anhydride (HFBA) | Acylation | Similar to TFAA but provides even greater volatility and ECD response due to the higher number of fluorine atoms. | Higher cost compared to TFAA. |
| Pentafluorobenzoyl Chloride (PFBCl) | Acylation | Forms stable derivatives with excellent electron-capturing properties, leading to very low detection limits with ECD.[1] | Can produce reagent-related background noise in the chromatogram.[1] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation | A powerful silylating agent that reacts with a wide range of functional groups. By-products are volatile and do not interfere with analysis. | Derivatives are highly sensitive to moisture, which can lead to incomplete derivatization and sample degradation. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Silylation | Forms tert-butyldimethylsilyl (TBDMS) derivatives that are significantly more stable against hydrolysis than TMS derivatives. | The reagent is more sterically hindered, which may lead to slower reaction kinetics. |
Experimental Protocols
The following are detailed methodologies for the derivatization of 4-iodoaniline-¹³C₆ based on general procedures for anilines. It is recommended to optimize these protocols for specific instrumentation and analytical requirements.
Acylation with Acetic Anhydride
-
To 100 µL of a solution of 4-iodoaniline-¹³C₆ in a suitable solvent (e.g., toluene, ethyl acetate), add 50 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).
-
Cap the reaction vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection into the GC-MS or can be further processed by washing with dilute acid and water to remove excess reagents.
Acylation with Trifluoroacetic Anhydride (TFAA)
-
In a clean, dry reaction vial, add 100 µL of a 4-iodoaniline-¹³C₆ solution in an aprotic solvent (e.g., acetonitrile, toluene).
-
Add 50 µL of TFAA.
-
Cap the vial and heat at 50-70°C for 20-30 minutes.
-
After cooling, the excess reagent can be evaporated under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Ensure all glassware and solvents are anhydrous.
-
To a dry reaction vial containing the dried 4-iodoaniline-¹³C₆ residue, add 100 µL of a suitable solvent (e.g., acetonitrile, pyridine) and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature before opening.
-
The derivatized sample can be directly injected into the GC-MS.
Visualizing the Derivatization Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship between the choice of derivatization agent and the analytical outcome.
Caption: General workflow for the derivatization of 4-Iodoaniline-¹³C₆.
Caption: Decision tree for selecting a derivatization agent.
References
Comparative Guide to the Analytical Detection of 4-Iodoaniline-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of 4-Iodoaniline-¹³C₆, a stable isotope-labeled compound crucial for tracer studies in drug development. Given the limited direct literature on the validation of 4-Iodoaniline-¹³C₆ analysis, this document leverages data from closely related aromatic amines to present a robust comparative framework. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is evaluated, offering insights into their linearity, range, and sensitivity.
Data Summary
The following table summarizes the analytical performance for methods used to detect compounds structurally similar to 4-Iodoaniline-¹³C₆. This data provides a reliable benchmark for evaluating the expected performance of analytical methods for 4-Iodoaniline-¹³C₆.
| Analytical Method | Analyte | Linearity (R²) | Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS | 4-Fluoroaniline | > 0.99 | 0.94 - 30.26 ng/mL | 0.19 ng/mL | 0.94 ng/mL | [1] |
| GC-EI-MS/MS | 3-Iodoaniline | Not Reported | 0.01 - 10 ng/L | 0.003 ng/L | Not Reported | [2] |
| GC-EI-MS/MS | 2-Iodoaniline | Not Reported | 0.01 - 10 ng/L | 0.003 ng/L | Not Reported | [2] |
Experimental Methodologies
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are representative protocols for LC-MS and GC-MS analysis of aromatic amines, which can be adapted for 4-Iodoaniline-¹³C₆.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is based on a validated method for 4-fluoroaniline and is suitable for adaptation to 4-Iodoaniline-¹³C₆.[1]
1. Sample Preparation:
-
Prepare a stock solution of 4-Iodoaniline-¹³C₆ in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by spiking the stock solution into the appropriate biological matrix (e.g., plasma, urine).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For sample extraction, a protein precipitation method can be employed. Add three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: For 4-Iodoaniline-¹³C₆, the precursor ion would be [M+H]⁺ (m/z 226.0). Product ions would need to be determined by infusion and fragmentation of the standard. A likely product ion would result from the loss of the iodine atom.
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a method for the analysis of iodinated aromatic amines.[2]
1. Sample Preparation and Derivatization:
-
For aqueous samples, perform a liquid-liquid extraction with a suitable solvent like dichloromethane or ethyl acetate at a basic pH.
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
To improve chromatographic performance and sensitivity, derivatization is often necessary for anilines. Acetylation with acetic anhydride or silylation with BSTFA are common approaches.
-
After derivatization, the sample is ready for injection.
2. GC Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: Rxi-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 200°C at 15°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.
3. MS Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for the derivatized 4-Iodoaniline-¹³C₆ would be the molecular ion, and product ions would be selected based on fragmentation patterns.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows.
Caption: Experimental workflow for 4-Iodoaniline-¹³C₆ analysis.
Caption: Hypothetical signaling pathway using a tracer.
References
Safety Operating Guide
Safe Disposal of 4-Iodoaniline-¹³C₆: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-Iodoaniline-¹³C₆, a labeled compound often used in research and drug development, is critical to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its disposal, emphasizing adherence to institutional and regulatory standards.
Key Safety and Hazard Information
4-Iodoaniline is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Due to these hazards, 4-Iodoaniline-¹³C₆ should be handled with care, and disposal must follow hazardous waste protocols. It is not suitable for disposal in regular trash or down the sewer system.[2][3]
| Property | Value |
| Molecular Formula | C₆H₆IN |
| Molecular Weight | 219.02 g/mol |
| Appearance | White to light brown crystalline powder |
| Melting Point | 61-63 °C |
| Solubility | Slightly soluble in water. Soluble in chloroform and methanol.[4] |
| Hazards | Harmful if swallowed, skin and eye irritant, may cause respiratory irritation.[1] |
Experimental Protocol: Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of 4-Iodoaniline-¹³C₆. This procedure is based on general guidelines for hazardous chemical waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) requirements.[2][5][6][7]
1. Personal Protective Equipment (PPE):
-
Wear suitable protective clothing, including a lab coat.[4]
-
Use chemical-resistant gloves (e.g., nitrile).[4]
-
Wear safety glasses or goggles for eye protection.[4]
2. Waste Collection and Storage:
-
Designate a specific, properly labeled hazardous waste container for 4-Iodoaniline-¹³C₆ waste. The container should be in good condition, with a secure, tight-fitting cap.[5][6]
-
The original container may be used for waste collection if it is in good condition.[5]
-
Store the waste container in a designated Satellite Accumulation Area, which should be inspected weekly for any leaks.[5]
-
Ensure that incompatible materials are not mixed. Store this waste separately from acids and oxidizing agents.[5]
3. Labeling Hazardous Waste:
-
The waste container must be clearly labeled with the words "Hazardous Waste".[2]
-
The label must include the full chemical name: "4-Iodoaniline-¹³C₆". Abbreviations or chemical formulas are not acceptable.[2][6]
-
Indicate the quantity of the waste.[2]
-
Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator.[2]
-
Mark the appropriate hazard pictograms on the label.[2]
4. Arranging for Disposal:
-
Once the waste container is full or ready for disposal, a pickup must be arranged through your institution's EHS department.[2][7]
-
Complete any required hazardous waste disposal forms, providing a complete list of the chemicals in the container.[2]
-
Do not dispose of 4-Iodoaniline-¹³C₆ down the drain or in the regular trash.[2][3]
5. Spill and Contamination Cleanup:
-
In case of a spill, avoid breathing dust and ensure adequate ventilation.
-
For small spills, carefully sweep the solid material into a designated hazardous waste container.
-
Contaminated materials, such as paper towels or absorbent pads, must also be disposed of as hazardous waste.
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
6. Empty Container Disposal:
-
To be disposed of as non-hazardous waste, an empty container that held 4-Iodoaniline-¹³C₆ must be triple-rinsed with a suitable solvent (e.g., methanol or chloroform).[6]
-
The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of accordingly.[6]
-
After triple-rinsing and air drying, the container may be disposed of in the regular trash, or preferably, reused for compatible waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of 4-Iodoaniline-¹³C₆.
Caption: Workflow for the safe disposal of 4-Iodoaniline-¹³C₆.
References
- 1. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. chembk.com [chembk.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling 4-Iodoaniline-13C6
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for 4-Iodoaniline-13C6, a compound often used in metabolic studies and other applications where isotopic labeling is beneficial. While the Carbon-13 isotope is stable and non-radioactive, the hazardous properties of the 4-iodoaniline molecule necessitate stringent safety protocols.[1][2][3][4]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Importance |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a splash hazard. | Conforming to EN166 or NIOSH standards is recommended to protect against dust particles and splashes.[5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron is also required.[6][7] | Inspect gloves for any holes before use by filling them with water.[8] For significant spill risk, consider disposable coveralls.[7] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[5][9][10] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7] | Beards or sideburns can reduce the effectiveness of respirators by preventing a good seal.[11] |
| Feet | Closed-toe, chemical-resistant boots with anti-slip soles. | Steel or composite toe caps are recommended for protection against physical hazards.[11] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to ensure safety during the handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that a certified chemical fume hood is operational and available for all manipulations of the solid compound or its solutions.[6]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[10]
-
Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][9]
-
Avoid all personal contact with the substance.[9] Do not eat, drink, or smoke in the handling area.[9][12]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place, protected from light.[5][10][13]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9][12]
3. In Case of a Spill:
-
Minor Spills: Remove all ignition sources.[9] Clean up spills immediately using dry methods to avoid generating dust.[9][13] Place the spilled material into a suitable, labeled container for waste disposal.[9]
-
Major Spills: Evacuate the area and move upwind.[9] Alert emergency responders, informing them of the location and nature of the hazard.[9] Only personnel with full-body protective clothing and breathing apparatus should address the spill.[9]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous waste.[10] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[12] Always follow local, state, and federal regulations.[9] |
| Contaminated Materials | Items such as gloves, paper towels, and disposable lab coats that are contaminated with this compound should be placed in a sealed, labeled container for hazardous waste disposal. |
| Empty Containers | Decontaminate empty containers.[9] Puncture containers to prevent reuse and dispose of them at an authorized landfill or as directed by waste management authorities.[9] |
Experimental Workflow: Safety and Handling
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 3. Isotope Labelled Compounds [simsonpharma.com]
- 4. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]
- 5. sodiumiodide.net [sodiumiodide.net]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
